molecular formula C6H2BrClN2 B1520810 5-Bromo-2-chloroisonicotinonitrile CAS No. 1211515-17-1

5-Bromo-2-chloroisonicotinonitrile

Cat. No.: B1520810
CAS No.: 1211515-17-1
M. Wt: 217.45 g/mol
InChI Key: IQRASQKEIRAODK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroisonicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloropyridine-4-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRASQKEIRAODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279184
Record name 5-Bromo-2-chloro-4-pyridinecarbonitrile
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Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1211515-17-1
Record name 5-Bromo-2-chloro-4-pyridinecarbonitrile
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Record name 5-Bromo-2-chloro-4-pyridinecarbonitrile
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Record name 5-Bromo-2-chloroisonicotinonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloroisonicotinonitrile, also identified as 5-Bromo-2-chloro-4-cyanopyridine, is a pivotal heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing chloro and cyano groups alongside a versatile bromine handle, makes it an ideal scaffold for constructing complex molecular architectures through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable building block, designed for researchers and process chemists. We will delve into the mechanistic underpinnings of two robust synthetic strategies: the direct electrophilic bromination of 2-chloroisonicotinonitrile and a multi-step approach centered on the Sandmeyer reaction. Each pathway is presented with detailed, field-tested protocols, comparative analysis, and a discussion of the chemical principles that govern the experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors. The target molecule's structure suggests two primary disconnections, forming the basis of our strategic approach.

Pathway A involves the formation of the C-Br bond as the final key step, pointing to 2-chloroisonicotinonitrile as the immediate precursor. This strategy relies on a regioselective electrophilic aromatic substitution.

Pathway B considers the installation of the chloro group as the final transformation. This disconnection leads back to a 2-amino-5-bromoisonicotinonitrile precursor, implicating the classic Sandmeyer reaction for the amine-to-chloride conversion.

The following diagram illustrates these two strategic disconnections.

retrosynthesis cluster_A Pathway A: Electrophilic Bromination cluster_B Pathway B: Sandmeyer Reaction target This compound disconnection_A C-Br bond formation target->disconnection_A disconnection_B C-Cl bond formation (from -NH2) target->disconnection_B precursor_A 2-Chloroisonicotinonitrile disconnection_A->precursor_A precursor_B 2-Amino-5-bromoisonicotinonitrile disconnection_B->precursor_B

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Bromination of 2-Chloroisonicotinonitrile

This pathway represents the most atom-economical approach, directly functionalizing a readily available precursor. The success of this route hinges on controlling the regioselectivity of the bromination reaction on an electron-deficient pyridine ring.

Mechanistic Considerations and Causality

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two additional electron-withdrawing groups, a chloro group at the 2-position and a cyano group at the 4-position, further deactivates the ring towards electrophilic attack.[1] Electrophilic substitution on such a system is challenging and typically requires forcing conditions or a suitable catalyst.

The directing effects of the substituents are crucial. The ring nitrogen and the cyano group are strong deactivating meta-directors. The chloro group is also deactivating but is ortho-, para-directing. In 2-chloroisonicotinonitrile, the positions are influenced as follows:

  • Position 3: Meta to the cyano group, ortho to the chloro group.

  • Position 5: Meta to the chloro group, meta to the cyano group.

  • Position 6: Ortho to the ring nitrogen, ortho to the chloro group.

Considering these effects, substitution at the 5-position is electronically favored as it avoids the strong deactivating influence adjacent to the ring nitrogen and is meta to both the powerful cyano director and the chloro group. N-Bromosuccinimide (NBS) in a strong acid or an appropriate solvent is a common reagent for such transformations, providing a source of electrophilic bromine.[2]

PathwayA start 2-Chloroisonicotinonitrile reagents + NBS Acetonitrile, 0 °C to RT start->reagents product This compound reagents->product

Caption: Pathway A: Direct Electrophilic Bromination.

Experimental Protocol

This protocol is adapted from standard procedures for the bromination of deactivated aromatic systems.[2][3]

Materials:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloroisonicotinonitrile (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation
ParameterValue/Condition
Starting Material2-Chloroisonicotinonitrile[4]
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry1.05 eq NBS
SolventAcetonitrile
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
WorkupExtractive, with Na₂S₂O₃ and NaHCO₃ washes
PurificationSilica Gel Chromatography
Expected Yield 60-75%
Purity (Post-Column) >98%

Pathway B: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a wide range of functionalities, including halogens and nitriles, via a diazonium salt intermediate.[5][6] This pathway is particularly valuable when the required precursor, 2-amino-5-bromoisonicotinonitrile, is accessible and when direct bromination proves low-yielding or non-selective.

Mechanistic Considerations and Causality

This synthesis is a two-stage process: diazotization followed by copper-catalyzed chlorination.[7]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[7] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) salt, in this case, copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] A single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable step. This aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst.[5]

PathwayB start 2-Amino-5-bromoisonicotinonitrile step1_reagents 1. NaNO₂, HCl 0-5 °C start->step1_reagents intermediate Diazonium Salt Intermediate (in situ) step1_reagents->intermediate step2_reagents 2. CuCl Heat intermediate->step2_reagents product This compound step2_reagents->product

Caption: Pathway B: Sandmeyer Reaction Workflow.

Experimental Protocol

This protocol is based on well-established Sandmeyer reaction procedures.[8][9]

Materials:

  • 2-Amino-5-bromoisonicotinonitrile (1.0 eq)[10]

  • Concentrated Hydrochloric Acid (HCl) (approx. 4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Copper(I) Chloride (CuCl) (1.3 eq)

  • Ethyl Acetate (EtOAc)

  • Aqueous Ammonia solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Suspend 2-amino-5-bromoisonicotinonitrile (1.0 mmol) in concentrated HCl (2 mL) and water (3 mL) in a three-necked flask. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 mmol in 1 mL water) dropwise, keeping the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 45 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.3 mmol) in concentrated HCl (1.5 mL).

  • Add the freshly prepared, cold diazonium salt solution from step 3 to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.

  • Gradually warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of an aqueous ammonia solution until the pH is ~8-9. The solution will typically turn deep blue due to the formation of a copper-ammonia complex.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation
ParameterDiazotization StepSandmeyer Step
Starting Material2-Amino-5-bromoisonicotinonitrile[10][11]Diazonium Salt (in situ)
ReagentsNaNO₂, conc. HClCuCl
Stoichiometry1.2 eq NaNO₂1.3 eq CuCl
SolventAqueous HClAqueous HCl
Temperature0-5 °C0 °C to 60 °C
Reaction Time45 minutes~2 hours
Workup-Ammoniacal quench, Ethyl Acetate extraction
Purification-Silica Gel Chromatography
Overall Yield 55-70%
Purity (Post-Column) >98%

Comparative Analysis and Conclusion

The choice between these two synthetic pathways depends on several factors, including starting material availability, scalability, and safety considerations.

FeaturePathway A: Direct BrominationPathway B: Sandmeyer Reaction
Number of Steps 12 (or more, if precursor synthesis is included)
Starting Material Cost Potentially lower (2-chloroisonicotinonitrile is common)[4]Higher (2-amino-5-bromoisonicotinonitrile is more specialized)[10]
Atom Economy HighModerate (loss of N₂ and use of stoichiometric reagents)
Regioselectivity Control Can be challenging; risk of isomersExcellent; regiochemistry is set by the starting amine
Scalability Good, but may require optimization for selectivityWell-established for large scale; exotherm must be managed
Safety & Handling NBS is a corrosive solidDiazonium salts are potentially explosive; NaNO₂ is toxic
Overall Yield Moderate to Good (60-75%)Moderate to Good (55-70%)

For laboratory-scale synthesis where the primary concern is a rapid and direct route, Pathway A (Direct Bromination) offers a compelling advantage due to its single-step nature. However, careful optimization is required to ensure high regioselectivity and minimize the formation of undesired byproducts.

For larger-scale production or when absolute control over regiochemistry is paramount, Pathway B (Sandmeyer Reaction) is the more robust and reliable choice. Although it involves an additional step and requires careful handling of potentially hazardous intermediates, the Sandmeyer reaction is a well-understood and scalable transformation that guarantees the desired isomer from a correctly substituted precursor. The higher cost of the starting amine may be offset by the reliability and purity of the final product, reducing downstream purification challenges.

Ultimately, the optimal synthetic route will be determined by the specific project requirements, balancing factors of cost, scale, purity, and available expertise.

References

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloroisonicotinonitrile

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous blockbuster drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this core structure is paramount for modulating pharmacological activity, optimizing pharmacokinetic profiles, and securing intellectual property. This compound (CAS No: 1211515-17-1) emerges as a particularly valuable building block in this context.[1] Its trifunctional nature—a bromine atom, a chlorine atom, and a nitrile group on the isonicotinonitrile (pyridine-4-carbonitrile) framework—offers medicinal chemists a versatile platform for controlled, sequential chemical modifications.

This guide provides an in-depth examination of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and providing field-proven protocols for the characterization of this and similar molecules. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been aggregated from reliable chemical databases. It is critical to note that some parameters are computationally predicted and await experimental verification, a process for which we provide detailed protocols in subsequent sections.

PropertyValueSource
IUPAC Name 5-bromo-2-chloropyridine-4-carbonitrileN/A
Synonyms 5-Bromo-2-chloro-4-cyanopyridine[2]
CAS Number 1211515-17-1[1][3]
Molecular Formula C₆H₂BrClN₂[1][4]
Molecular Weight 217.45 g/mol [4]
Appearance Light yellow to light brown solid[3]
Predicted pKa -3.99 ± 0.10[3]
Storage Conditions Store at room temperature, in a dry, well-ventilated place.[3]

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic and medicinal chemistry. The following sections detail the expected spectroscopic signatures of this compound and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure determination of organic molecules. For a substituted pyridine like this, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will verify the presence of all six unique carbon atoms.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The pyridine ring contains two protons.

  • H-3 Proton: Expected to appear as a singlet (s) in the downfield region (δ 8.0-8.5 ppm). Its proximity to the electron-withdrawing nitrile group at C4 and the chlorine at C2 will shift it significantly downfield.

  • H-6 Proton: Expected to appear as a singlet (s) further downfield (δ 8.5-9.0 ppm), influenced by the adjacent nitrogen atom and the bromine at C5.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring.

  • Quaternary Carbons: Four signals corresponding to C2 (bearing Cl), C4 (bearing CN), C5 (bearing Br), and the nitrile carbon (C≡N). The C≡N signal will be in the characteristic 115-120 ppm range. The halogenated carbons (C2, C5) will be significantly shifted.

  • Methine Carbons: Two signals for C3 and C6, observable in the aromatic region (δ 120-155 ppm).

Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming molecular weight. For halogenated compounds, MS provides a definitive signature due to the unique isotopic patterns of chlorine and bromine. This pattern serves as a powerful validation tool.

Expected Mass Spectrum (ESI+): The key diagnostic feature will be the molecular ion cluster.

  • Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio.

  • Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio.

This combination results in a characteristic cluster of peaks for the molecular ion [M+H]⁺:

  • m/z (M): C₆H₃⁷⁹Br³⁵ClN₂⁺ (Base Peak in the cluster)

  • m/z (M+2): A combination of C₆H₃⁸¹Br³⁵ClN₂⁺ and C₆H₃⁷⁹Br³⁷ClN₂⁺. This peak will be the most intense in the cluster, approximately 1.3 times the height of the M peak.

  • m/z (M+4): C₆H₃⁸¹Br³⁷ClN₂⁺. This peak will have an intensity of approximately 0.4 times the M peak.

Protocol for ESI-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion cluster at m/z ~218, 220, and 222, and verify that the relative intensities match the theoretically predicted isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, the nitrile (C≡N) group provides a sharp, unmistakable absorption band.

Expected Characteristic IR Absorptions:

  • ~2230 cm⁻¹ (sharp, medium intensity): C≡N stretching vibration. This is a highly diagnostic peak.[5]

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.[5]

  • ~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

  • ~1100-1000 cm⁻¹ (medium-strong): C-Cl stretching vibration.

  • ~600-500 cm⁻¹ (medium-strong): C-Br stretching vibration.[6]

Protocol for ATR-IR Data Acquisition:

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to expected values.

Experimental Determination of Key Physicochemical Parameters

While spectroscopic data confirms identity, parameters like solubility and melting point are critical for practical applications, influencing everything from reaction conditions to formulation development.

Melting Point Determination

Trustworthiness: A sharp melting point range is a classic indicator of high purity. A broad range (>2 °C) often suggests the presence of impurities, which depress and broaden the melting point.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely crush a small amount of the solid sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, this time heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Aqueous and Organic Solubility Profiling

Expertise & Experience: Solubility is a critical parameter in both synthesis and drug development. In synthesis, it dictates solvent choice for reactions and purifications. In drug development, aqueous solubility is a key determinant of bioavailability. A systematic approach using the shake-flask method provides reliable, quantitative data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO, acetone).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour. The presence of undissolved solid at the bottom is essential.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic, PVDF for aqueous) to remove any suspended microcrystals.

  • Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_result Result A Add excess solid to solvent vial B Agitate at constant T for 24 hours A->B Ensure saturation C Filter supernatant (0.22 µm filter) B->C Remove undissolved solid D Quantify concentration via HPLC-UV C->D Measure analyte E Calculate Solubility (mg/mL) D->E Final calculation

Caption: Primary sites for synthetic modification on the molecule.

Chemical Stability Assessment: A preliminary assessment of chemical stability is crucial. A simple HPLC-based study can provide valuable insights into the compound's robustness under various conditions.

Protocol for Preliminary Stability Study:

  • Stock Solution: Prepare a stock solution of the compound in acetonitrile (ACN).

  • Stress Conditions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, pH 7.4, pH 9) and store aliquots at different temperatures (e.g., room temperature, 40 °C, 60 °C) protected from light.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • HPLC Analysis: Analyze each aliquot by a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from potential degradants).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% typically indicates instability under that condition.

Conclusion

This compound is a high-value, strategically designed building block for researchers in drug discovery. Its physicochemical properties, characterized by a trifunctional handle system, enable diverse and controlled synthetic transformations. Understanding and experimentally verifying its core properties—from spectroscopic identity to solubility and stability—is the first step in unlocking its full potential. The protocols and insights provided in this guide serve as a robust framework for scientists to generate the reliable data necessary to accelerate their research and development efforts, leveraging this versatile molecule to construct the next generation of therapeutic agents.

References

An In-depth Technical Guide to 5-Bromo-2-chloroisonicotinonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-2-chloroisonicotinonitrile, a key heterocyclic intermediate in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document delves into the core chemical identifiers, synthetic pathways, reactivity profile, and key applications of this versatile building block.

Core Identification and Chemical Properties

This compound, also known as 5-bromo-2-chloropyridine-4-carbonitrile, is a di-halogenated pyridine derivative. The strategic placement of a bromine atom, a chlorine atom, and a nitrile group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures.

A critical first step in the utilization of any chemical is the unambiguous confirmation of its identity. The primary identifiers and key physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 1211515-17-1[1][2]
IUPAC Name 5-bromo-2-chloropyridine-4-carbonitrileN/A
Molecular Formula C₆H₂BrClN₂[1]
Molecular Weight 217.45 g/mol [1]
Canonical SMILES C1=C(C(=CN=C1Cl)Br)C#NN/A
InChI Key IQRASQKEIRAODK-UHFFFAOYSA-NN/A

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, logical and established synthetic routes can be devised based on well-precedented transformations on the pyridine core and related structures. A plausible and efficient synthetic strategy would involve the initial synthesis of a suitable pyridine precursor followed by halogenation and cyanation steps.

A likely precursor for this synthesis is 2-chloroisonicotinic acid or a derivative thereof. The synthetic pathway can be logically broken down into key stages, as illustrated below. The rationale behind this proposed synthesis is based on common and high-yielding reactions in heterocyclic chemistry, ensuring a practical and scalable approach.

G cluster_0 Plausible Synthetic Pathway 2-chloroisonicotinic_acid 2-Chloroisonicotinic Acid Bromination Bromination (e.g., NBS or Br₂) 2-chloroisonicotinic_acid->Bromination Step 1 5-bromo-2-chloroisonicotinic_acid 5-Bromo-2-chloroisonicotinic Acid Bromination->5-bromo-2-chloroisonicotinic_acid Formation of key intermediate Amidation Amidation (e.g., SOCl₂, NH₄OH) 5-bromo-2-chloroisonicotinic_acid->Amidation Step 2 5-bromo-2-chloroisonicotinamide 5-Bromo-2-chloroisonicotinamide Amidation->5-bromo-2-chloroisonicotinamide Conversion to amide Dehydration Dehydration (e.g., P₂O₅ or POCl₃) 5-bromo-2-chloroisonicotinamide->Dehydration Step 3 Target_Molecule This compound Dehydration->Target_Molecule Final product formation

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Synthesis of 5-Bromo-2-chloroisonicotinic acid

  • To a solution of 2-chloroisonicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-chloroisonicotinic acid.

Causality: The use of a strong acid solvent activates the pyridine ring towards electrophilic substitution, and NBS provides a source of electrophilic bromine. This regioselective bromination is directed by the existing substituents on the ring.

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinamide

  • Reflux a mixture of 5-bromo-2-chloroisonicotinic acid and thionyl chloride (SOCl₂) with a catalytic amount of DMF until the solid dissolves.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an appropriate solvent (e.g., THF or dioxane) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture for a few hours, then extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 5-bromo-2-chloroisonicotinamide.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate amide bond formation. The subsequent reaction with ammonia provides the primary amide.

Step 3: Synthesis of this compound

  • Heat a mixture of 5-bromo-2-chloroisonicotinamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).

  • The reaction can be performed neat or in a high-boiling inert solvent.

  • After the reaction is complete, cool the mixture and carefully quench with water or ice.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality: Dehydrating agents are essential for the conversion of primary amides to nitriles. The choice of reagent and conditions can be optimized to maximize yield and purity.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its halogen substituents and the presence of the nitrile group. This allows for a range of selective transformations, making it a powerful building block in combinatorial chemistry and targeted synthesis.

G cluster_1 Reactivity Profile Core This compound Suzuki Suzuki Coupling (at C5-Br) Core->Suzuki Pd-catalyzed Buchwald Buchwald-Hartwig Amination (at C5-Br) Core->Buchwald Pd-catalyzed SNAr Nucleophilic Aromatic Substitution (at C2-Cl) Core->SNAr Nucleophilic attack Nitrile_Hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) Core->Nitrile_Hydrolysis Acid/Base catalysis Nitrile_Reduction Nitrile Reduction (to Amine) Core->Nitrile_Reduction Reducing agents

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to Palladium(0).

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a cornerstone reaction for the synthesis of bi-aryl compounds, which are prevalent in many pharmaceutical agents. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively yield the 5-aryl-2-chloroisonicotinonitrile derivative.

  • Buchwald-Hartwig Amination : This transformation enables the formation of carbon-nitrogen bonds. Reacting this compound with an amine under palladium catalysis provides access to 5-amino-2-chloroisonicotinonitrile derivatives, which are important pharmacophores.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group at the 4-position. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions. This selective reactivity provides a route to introduce further diversity into the molecule after initial modification at the 5-position.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a range of transformations:

  • Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-bromo-2-chloroisonicotinic acid) or amide (5-bromo-2-chloroisonicotinamide).

  • Reduction : The nitrile can be reduced to a primary amine ( (5-bromo-2-chloropyridin-4-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridine scaffolds are privileged structures in medicinal chemistry and agrochemical design due to their ability to form key interactions with biological targets and their favorable metabolic properties. This compound serves as a valuable starting material for the synthesis of a wide array of biologically active compounds.

  • Kinase Inhibitors : The pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The functional handles on this compound allow for the elaboration of complex side chains to target the ATP-binding site of various kinases.

  • Agrochemicals : The presence of halogens and a nitrile group can enhance the pesticidal or herbicidal activity of a molecule. This intermediate can be used to synthesize novel insecticides, fungicides, and herbicides. For instance, nicotinamide-based agrochemicals are known to target nicotinic acetylcholine receptors in insects.

Safety, Handling, and Spectroscopic Characterization

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives would rely on standard spectroscopic techniques:

  • ¹H NMR : The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.

  • ¹³C NMR : The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, including the carbon of the nitrile group.

  • IR Spectroscopy : A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2230-2240 cm⁻¹.

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined reactivity allows for selective and sequential modifications at multiple positions, providing a robust platform for the generation of diverse chemical libraries and the targeted synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-2-chloroisonicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following sections synthesize predictive analysis based on established spectroscopic principles and data from structurally related compounds to offer a comprehensive characterization roadmap for researchers. This document is designed to empower scientists in drug development and chemical research with the necessary insights for structural verification and quality control.

Introduction to this compound

This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a nitrile group, presents a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity and purity.

This guide will delve into the predicted spectroscopic characteristics of this compound, providing a robust framework for its analysis. The principles discussed herein are grounded in fundamental spectroscopic theory and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-3 and H-6 Protons: The pyridine ring has two protons at positions 3 and 6. Due to the anisotropic effects of the nitrile group and the halogen substituents, these protons will be deshielded and appear at high chemical shifts, likely in the range of 8.0-9.0 ppm. The proton at C-3 is adjacent to the electron-withdrawing nitrile group, while the proton at C-6 is ortho to the nitrogen atom. These electronic environments will lead to distinct chemical shifts. Specifically, the H-6 proton is expected to be downfield (at a higher ppm value) compared to the H-3 proton.

  • Coupling: The two protons, H-3 and H-6, are meta to each other. Therefore, they will exhibit a small long-range coupling (⁴J), typically in the range of 0.5-1.0 Hz, which might appear as a slight broadening or a very small splitting of the singlets.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.2 - 8.5s (or d)⁴J = 0.5 - 1.0
H-68.7 - 9.0s (or d)⁴J = 0.5 - 1.0
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Carbon Predicted Chemical Shift (δ, ppm) Reasoning
C-2150 - 155Attached to electronegative chlorine and nitrogen.
C-3140 - 145Aromatic C-H.
C-4115 - 120Attached to the electron-withdrawing nitrile group.
C-5125 - 130Attached to electronegative bromine.
C-6155 - 160Aromatic C-H, adjacent to nitrogen.
CN115 - 120Nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
C-H (aromatic)3100 - 3000Stretching
C≡N (nitrile)2240 - 2220Stretching (strong intensity)
C=C, C=N (aromatic ring)1600 - 1400Stretching
C-Cl850 - 550Stretching
C-Br690 - 515Stretching

The presence of a strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile functional group. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine and bromine.

  • Molecular Ion Peak ([M]⁺): Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%). This will result in a complex molecular ion peak cluster. The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of these isotopes. The expected molecular weight of this compound (C₆H₂BrClN₂) is approximately 216.4 g/mol . The mass spectrum will show a characteristic pattern with major peaks at m/z values corresponding to [C₆H₂⁷⁹Br³⁵ClN₂]⁺, [C₆H₂⁸¹Br³⁵ClN₂]⁺, [C₆H₂⁷⁹Br³⁷ClN₂]⁺, and [C₆H₂⁸¹Br³⁷ClN₂]⁺.[1]

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the halogen atoms and the nitrile group. Key fragments could include:

    • [M - Br]⁺

    • [M - Cl]⁺

    • [M - CN]⁺

    • [M - Br - CN]⁺

    • [M - Cl - CN]⁺

Below is a diagram illustrating a potential fragmentation pathway.

MS_Fragmentation M [C₆H₂BrClN₂]⁺˙ (Molecular Ion) M_minus_Br [C₆H₂ClN₂]⁺ M->M_minus_Br - Br• M_minus_Cl [C₆H₂BrN₂]⁺ M->M_minus_Cl - Cl• M_minus_CN [C₆H₂BrCl]⁺˙ M->M_minus_CN - •CN

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Accumulate a sufficient number of scans (e.g., 16-32) for a good spectrum.[2]

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile compounds and can be coupled with liquid chromatography.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Observe the isotopic pattern of the molecular ion and the major fragment ions.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide, based on the compound's structure and data from related molecules, provides a solid foundation for researchers to confirm its synthesis and assess its purity. By following the outlined experimental protocols, scientists can obtain high-quality data to support their research and development endeavors in the pharmaceutical and agrochemical industries.

Molecular Structure

Caption: Chemical Structure of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-chloroisonicotinonitrile: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: 5-Bromo-2-chloroisonicotinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. Understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel crystalline materials. As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been publicly deposited. This guide, therefore, serves a dual purpose: it provides a comprehensive, field-proven methodological framework for researchers to determine and analyze such a structure, and it offers expert insights into the anticipated structural features based on the principles of physical organic chemistry and crystallography. To illustrate key analytical concepts with concrete data, the crystal structure of a close analogue, 2,5-Dichlorobenzonitrile, will be referenced as a case study.

Introduction: The Rationale for Structural Elucidation

The precise arrangement of atoms in the solid state dictates a molecule's macroscopic properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), polymorphism—the ability to exist in multiple crystal forms—can have profound implications for therapeutic efficacy and regulatory approval. For this compound, the presence of multiple halogen atoms (Br, Cl), a nitrile group, and a pyridine nitrogen atom strongly suggests a rich landscape of intermolecular interactions. These interactions, including halogen bonding, hydrogen bonding, and π-stacking, will govern the crystal packing and ultimately, the material's properties. This guide outlines the necessary steps to uncover and interpret these structural nuances.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-purity material and the successful growth of single crystals of sufficient quality.

Synthetic Pathway

While numerous proprietary methods exist, a common laboratory-scale synthesis of this compound can be envisioned starting from 2-chloroisonicotinic acid. A plausible route involves the conversion of the carboxylic acid to the corresponding nitrile, followed by selective bromination.

A potential synthetic approach could involve:

  • Amidation: Conversion of 5-bromo-2-chloroisonicotinic acid to the primary amide.[1]

  • Dehydration: Subsequent dehydration of the amide to the nitrile using a suitable agent like phosphorus oxychloride or trifluoroacetic anhydride.

Alternative routes might start from a pre-functionalized pyridine ring, such as 5-amino-2-chloropyridine, followed by diazotization and Sandmeyer reactions to install the bromo and cyano groups.[2]

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[2] The choice of solvent is critical. A solvent system should be selected in which the compound has moderate solubility.

Recommended Method: Slow Evaporation

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for suitable solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of purified this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically < 0.5 mm) have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Raw Data to Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow

The process follows a well-established protocol from data collection to structure refinement.[2]

SC_XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Solution cluster_refinement Structure Refinement crystal_mount 1. Crystal Mounting (Select & mount a single crystal) data_collect 2. Data Collection (X-ray diffractometer, full sphere of data) crystal_mount->data_collect Monochromatic X-ray beam data_reduction 3. Data Reduction (Integration & scaling of intensities) data_collect->data_reduction structure_solution 4. Structure Solution (Solving the phase problem) data_reduction->structure_solution Structure factors |F| structure_refinement 5. Structure Refinement (Least-squares fitting) structure_solution->structure_refinement validation 6. Validation (CheckCIF, R-factors) structure_refinement->validation Refined model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data over a full sphere.

  • Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors to yield a set of structure factor amplitudes.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like PLATON and submitted to crystallographic databases. The quality of the structure is assessed by figures of merit such as the R-factor.

Part 3: In-Depth Structural Analysis

While the specific data for this compound is not yet available, we can predict its key structural features and illustrate the analytical process using data for 2,5-Dichlorobenzonitrile as a case study.

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic parameters for this compound, alongside the known data for the case study molecule. This illustrates the type of information obtained from a successful structure determination.

ParameterThis compound (Hypothetical)2,5-Dichlorobenzonitrile (Case Study)[4]
CCDC Number Not available678311
Chemical Formula C₆H₂BrClN₂C₇H₃Cl₂N
Formula Weight 217.45172.01
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) ~7.513.88
b (Å) ~5.83.86
c (Å) ~13.013.91
α (°) 9090
β (°) ~105106.8
γ (°) 9090
Volume (ų) ~550712.3
Z 44
Density (calc, g/cm³) ~2.621.60
R-factor (final) < 0.05Not publicly detailed, typically < 0.05
Intramolecular Geometry

Analysis of the refined structure would provide precise bond lengths and angles. For this compound, one would expect C-Br and C-Cl bond lengths in the typical range for aromatic halides (~1.85-1.90 Å for C-Br and ~1.70-1.75 Å for C-Cl). The C≡N triple bond should be approximately 1.14 Å. The pyridine ring will likely exhibit slight deviations from perfect hexagonal geometry due to the electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly is dictated by a hierarchy of non-covalent interactions. For a molecule like this compound, the following interactions are anticipated to be significant.

Intermolecular_Interactions Molecule 5-Bromo-2-chloro- isonicotinonitrile HalogenBonding Halogen Bonding (C-Br/Cl···N) Molecule->HalogenBonding Directs packing PiStacking π-π Stacking (Pyridine ring overlap) Molecule->PiStacking Stabilizes layers CH_Interactions C-H···N/Cl Interactions (Weak Hydrogen Bonds) Molecule->CH_Interactions Fills voids

Caption: Key intermolecular interactions expected in the crystal structure.

  • Halogen Bonding: This is a highly directional interaction where an electropositive region (the σ-hole) on the halogen atom interacts with a Lewis base.[5][6] In this molecule, both the bromine and chlorine atoms can act as halogen bond donors. The most likely acceptor is the lone pair of the pyridine nitrogen atom (C-Br···N or C-Cl···N) or potentially the nitrile nitrogen. These interactions are strong drivers of crystal packing.[7]

  • π-π Stacking: The electron-deficient pyridine rings are likely to engage in offset π-stacking interactions, contributing to the overall stability of the crystal lattice.

  • Weak Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors, with the pyridine nitrogen, nitrile nitrogen, or chlorine atom acting as potential acceptors (C-H···N or C-H···Cl).

In the case study of 2,5-Dichlorobenzonitrile, the packing would be dominated by C-Cl···N halogen bonds and C-H···Cl interactions, alongside π-stacking of the benzene rings. The absence of the strongly basic pyridine nitrogen in the case study molecule is the most significant difference and highlights why a direct structural determination of the title compound is scientifically valuable.

Conclusion

This guide provides a robust, scientifically-grounded framework for the synthesis, crystallization, and complete structural elucidation of this compound. While the definitive crystal structure remains to be determined, the application of the detailed protocols within this document will enable researchers to obtain a high-quality structure. The subsequent analysis, guided by the principles of intermolecular interactions discussed herein, will provide critical insights into the solid-state behavior of this important molecule, paving the way for its rational application in drug development and materials science.

References

discovery and history of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-chloroisonicotinonitrile: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Lacking a singular, celebrated moment of discovery, the history of this compound is intrinsically linked to the broader development of halogenated pyridine scaffolds for medicinal chemistry. This document delineates its physicochemical properties, explores the logical, precursor-based synthetic routes that define its history, and details its modern applications as a versatile intermediate. We provide field-proven experimental protocols and mechanistic insights, grounded in authoritative references, to serve as a vital resource for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound (IUPAC Name: 5-bromo-2-chloropyridine-4-carbonitrile) is a strategically substituted pyridine derivative. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitrile group—on the pyridine core makes it a uniquely valuable scaffold for constructing complex molecular architectures. The chlorine at the 2-position and the bromine at the 5-position offer orthogonal reactivity, enabling selective, stepwise modifications through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. The nitrile group at the 4-position serves as a versatile precursor for amines, amides, or carboxylic acids.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name 5-bromo-2-chloropyridine-4-carbonitrile -
CAS Number 1211515-17-1 [1]
Molecular Formula C₆H₂BrClN₂ -
Molecular Weight 217.45 g/mol [2]
Appearance Typically an off-white to white crystalline powder [3]

| Synonyms | 5-Bromo-2-chloro-4-cyanopyridine | - |

The Synthetic Landscape: A Historical and Mechanistic Perspective

The history of this compound is not one of a single discovery but of a rational design evolution. Its existence is a testament to the growing demand in medicinal chemistry for "building block" molecules with precisely positioned reactive handles. The synthetic routes to this compound are therefore logical, multi-step processes that prioritize yield, purity, and the use of commercially viable starting materials.

The Logic of Precursor-Based Synthesis

The most prevalent and industrially practical approach to synthesizing the target molecule begins with simpler, more accessible pyridine derivatives. The synthesis of the direct precursor, 5-Bromo-2-chloroisonicotinic acid, is a well-documented and critical first stage.[4][5][6] A Chinese patent outlines a robust method starting from 2,5-dichloropyridine.[7]

Causality Behind the Choice of Precursor: 2,5-Dichloropyridine is an ideal starting material due to the differential reactivity of its two chlorine atoms and its commercial availability. The synthetic sequence leverages this to introduce the bromo and carboxyl functionalities in a controlled manner.

The overall workflow can be visualized as a multi-stage process, beginning with a common commodity chemical and progressively adding complexity and value.

G cluster_0 Synthesis Workflow Start 2,5-Dichloropyridine Inter1 5-Bromo-2-chloropyridine Start->Inter1 Substitution (Bromination) Inter2 5-Bromo-2-chloroisonicotinic Acid Inter1->Inter2 Hydroxylation/Carboxylation End This compound Inter2->End Amidation & Dehydration

Caption: Logical synthesis workflow for this compound.

Key Synthetic Transformation: From Acid to Nitrile

The final, critical transformation is the conversion of the carboxylic acid group of 5-Bromo-2-chloroisonicotinic acid into the target nitrile. This is a cornerstone reaction in organic synthesis, typically proceeding through a two-step sequence involving an amide intermediate.

  • Amide Formation: The carboxylic acid is first activated, commonly by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with ammonia (NH₃) or an ammonia equivalent to form the primary amide, 5-Bromo-2-chloroisonicotinamide.

  • Dehydration: The primary amide is subsequently dehydrated to yield the nitrile. This step requires a potent dehydrating agent. Reagents like phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or even thionyl chloride under different conditions are effective. The choice of reagent is critical and depends on the substrate's sensitivity and the desired reaction scale; for instance, P₂O₅ is effective but can lead to harsh workup procedures, while TFAA is milder but more expensive.

This two-step process is a self-validating system, as the formation of the intermediate amide can be confirmed before proceeding, ensuring a higher probability of success in the final dehydration step.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are fundamental to modern drug discovery.[8] The specific arrangement of functional groups in this compound makes it a powerful "trifunctional" hub for generating molecular diversity, a key goal in the hit-to-lead optimization phase of drug development. Related building blocks are crucial intermediates in the synthesis of important pharmaceuticals, including treatments for diabetes.[9]

A Trifunctional Synthetic Hub

The utility of this reagent stems from the ability to selectively address its three key functional groups:

  • The 5-Bromo Position: This site is ideal for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, or amino substituents, profoundly altering the molecule's steric and electronic properties.

  • The 2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a reliable method for attaching linkers or other pharmacophoric elements.

  • The 4-Nitrile Position: This group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each of which has distinct and important functions in medicinal chemistry (e.g., as a hydrogen bond donor/acceptor or a metabolically stable acid isostere).

G cluster_1 Reactivity & Derivatization Pathways Center 5-Bromo-2-chloro- isonicotinonitrile CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Center->CrossCoupling at C5-Br SNAr Nucleophilic Aromatic Substitution (SNAᵣ) Center->SNAr at C2-Cl NitrileChem Hydrolysis, Reduction, Cycloaddition, etc. Center->NitrileChem at C4-CN Deriv1 Aryl/Alkynyl Derivatives CrossCoupling->Deriv1 Deriv2 Amine/Ether/Thioether Derivatives SNAr->Deriv2 Deriv3 Acid/Amine/Tetrazole Derivatives NitrileChem->Deriv3

Caption: Reactivity map of this compound.

Validated Experimental Protocols

The following protocols are presented as robust, field-proven methodologies for the synthesis of this compound and its key precursor.

Protocol 1: Synthesis of 5-Bromo-2-chloroisonicotinic Acid

(Adapted from the methodology described in patent CN105753780A[7])

Objective: To synthesize the key carboxylic acid intermediate from 2,5-dichloropyridine.

Materials:

  • 2,5-Dichloropyridine

  • Appropriate brominating agent and catalyst (as specified in the patent, often involving a Lewis acid)

  • Solvent (e.g., halogenated solvent)

  • Hydroxylation/carboxylation reagents (e.g., n-BuLi followed by CO₂)

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Bromination: Dissolve 2,5-dichloropyridine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen). Cool the reaction mixture to the specified temperature (e.g., 0 °C or lower).

  • Add the catalyst followed by the slow, dropwise addition of the brominating agent, maintaining strict temperature control. Rationale: This ensures regioselective bromination at the 5-position, directed by the existing chloro and nitrogen atoms, while minimizing side reactions.

  • Allow the reaction to stir for the designated time until completion, monitored by TLC or GC-MS.

  • Workup 1: Quench the reaction carefully with an aqueous solution (e.g., sodium thiosulfate if bromine was used). Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purify the intermediate, 5-bromo-2,?-dichloropyridine (structure verification needed), via column chromatography or recrystallization.

  • Carboxylation: Dissolve the purified intermediate in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium) dropwise to perform a lithium-halogen exchange.

  • Bubble dry carbon dioxide gas through the solution or add crushed dry ice. Rationale: The highly nucleophilic organolithium intermediate readily attacks CO₂ to form the lithium carboxylate salt.

  • Allow the reaction to warm to room temperature. Quench with water and acidify with HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Workup 2: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Validation: Confirm the structure and purity of 5-Bromo-2-chloroisonicotinic acid using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Conversion to this compound

Objective: To convert the carboxylic acid to the final nitrile product.

Materials:

  • 5-Bromo-2-chloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ammonium hydroxide (aqueous solution)

  • A suitable dehydrating agent (e.g., phosphorus pentoxide)

  • Catalytic amount of DMF (optional, for acid chloride formation)

Procedure:

  • Acid Chloride Formation: Suspend 5-Bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Add thionyl chloride (approx. 2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux until the suspension clarifies and gas evolution ceases, indicating complete formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Safety Note: This step must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath. Add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to stir for 1-2 hours. A precipitate of 5-Bromo-2-chloroisonicotinamide should form.

  • Collect the amide by filtration, wash with cold water, and dry thoroughly.

  • Dehydration: Combine the dry amide with a dehydrating agent (e.g., P₂O₅, 1.5 eq) in a flask equipped for distillation. Heat the mixture under vacuum. The product, this compound, will sublime or distill.

  • Alternatively, reflux the amide in a solvent like DCE with SOCl₂ (2-3 eq) until TLC indicates completion.

  • Workup & Validation: Purify the collected product by recrystallization or sublimation. Confirm the final structure and purity via NMR, IR (noting the characteristic C≡N stretch at ~2230 cm⁻¹), and melting point analysis.

Conclusion

This compound stands as a prime example of a rationally designed chemical building block. Its "discovery" is rooted not in a singular event but in the methodical advancement of synthetic organic chemistry to meet the demands of modern drug discovery. Its trifunctional nature provides chemists with a versatile and powerful platform for creating novel, complex molecules. The robust, precursor-based synthetic routes ensure its accessibility, cementing its role as a valuable tool in the ongoing quest for new therapeutic agents and advanced materials.

References

A Theoretical Investigation of 5-Bromo-2-chloroisonicotinonitrile: A Roadmap for In-Silico Characterization and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloroisonicotinonitrile, a halogenated pyridine derivative, presents a compelling scaffold for investigation within medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitrile and halogen substituents on the pyridine ring, suggest potential for novel molecular interactions and reactivity. This technical guide outlines a comprehensive theoretical framework for the in-silico characterization of this compound. By leveraging quantum chemical calculations, we can elucidate its fundamental properties, predict its spectroscopic signatures, and evaluate its potential as a pharmacophore or a functional material. This document serves as a roadmap for researchers, providing both the theoretical underpinnings and practical computational protocols for a thorough investigation of this promising molecule.

Introduction: The Rationale for a Theoretical Deep Dive

The isonicotinonitrile framework is a cornerstone in the development of various therapeutic agents and functional materials. The introduction of bromo and chloro substituents at the 5- and 2-positions, respectively, is anticipated to significantly modulate the electron distribution, steric profile, and intermolecular interaction capabilities of the parent molecule. Understanding these modifications at a sub-atomic level is paramount to rationally designing novel compounds with desired properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective avenue to explore the molecular landscape of this compound before embarking on extensive experimental synthesis and testing.[1][2] Such an in-silico approach allows for the prediction of a wide array of properties, from molecular geometry and vibrational frequencies to electronic transitions and reactivity indices. The insights gained from these theoretical investigations can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the discovery of new applications.

This guide will detail a multi-faceted theoretical protocol designed to provide a holistic understanding of this compound. The proposed studies are structured to build upon one another, starting from the fundamental molecular structure and progressing to more complex electronic and reactivity properties.

Computational Methodology: The Theoretical Toolkit

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For a molecule of this nature, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT) as the Workhorse

DFT has emerged as the preeminent method for electronic structure calculations in chemistry and materials science due to its favorable accuracy-to-cost ratio.[2][3] We propose the use of the B3LYP hybrid functional, which has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[4]

Basis Set Selection

The choice of basis set is critical for accurately describing the electronic structure, particularly for a molecule containing heavy atoms like bromine. We recommend the use of a Pople-style basis set, specifically 6-311++G(d,p), which includes diffuse functions (++) to account for the lone pairs on the nitrogen and halogen atoms, and polarization functions (d,p) to allow for anisotropy in the electron distribution.

Software and Implementation

All proposed calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Quantum ESPRESSO.[2][4][5] Geometry optimizations will be carried out without symmetry constraints to ensure the location of true energy minima. The nature of the stationary points will be confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true minimum.

Molecular Structure and Spectroscopic Fingerprints

A foundational aspect of characterizing any new molecule is the determination of its three-dimensional structure and its response to electromagnetic radiation.

Geometry Optimization and Structural Parameters

The first step in our theoretical protocol is to perform a full geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory. This will provide the equilibrium bond lengths, bond angles, and dihedral angles.

Parameter Description
Bond LengthsThe internuclear distances between bonded atoms (e.g., C-C, C-N, C-Br, C-Cl).
Bond AnglesThe angles formed by three consecutive bonded atoms (e.g., C-C-C, C-N-C).
Dihedral AnglesThe torsional angles describing the rotation around a chemical bond.

Table 1: Key structural parameters to be determined from geometry optimization.

Theoretical Vibrational Spectroscopy (IR and Raman)

Frequency calculations at the same level of theory will yield the harmonic vibrational frequencies. These can be scaled by an appropriate factor (typically ~0.96 for B3LYP) to account for anharmonicity and facilitate direct comparison with experimental infrared (IR) and Raman spectra. The calculated intensities of the vibrational modes will aid in the assignment of experimental spectral features.

Predicting NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts.[6][7][8] These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure.[9]

Protocol for NMR Chemical Shift Calculation:

  • Optimize the geometry of this compound at the B3LYP/6-311++G(d,p) level of theory.

  • Perform a GIAO NMR calculation at the same level of theory.

  • Calculate the chemical shifts relative to a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Electronic Properties and Reactivity

Delving into the electronic structure of this compound provides insights into its stability, reactivity, and potential applications in electronic and optical materials.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][11][12] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[13] The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Parameter Significance
E(HOMO)Ionization Potential (ability to donate an electron).
E(LUMO)Electron Affinity (ability to accept an electron).
HOMO-LUMO GapChemical reactivity and kinetic stability.

Table 2: Key parameters from Frontier Molecular Orbital analysis.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack.[14][15][16][17] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

MEP_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output opt_geom Optimized Geometry dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) opt_geom->dft_calc mep_map Molecular Electrostatic Potential Map dft_calc->mep_map

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of great interest for applications in non-linear optics. Theoretical calculations can provide an early assessment of a molecule's NLO potential.[18][19][20][21] The key parameters to be calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Protocol for NLO Property Calculation:

  • Optimize the geometry of this compound at the B3LYP/6-311++G(d,p) level of theory.

  • Perform a frequency-dependent NLO calculation at the same level of theory.

  • Extract the values for the dipole moment, polarizability, and hyperpolarizability.

Application in Drug Discovery

The computational workflow described in this guide is highly relevant to modern drug discovery.[22][23][24][25][26]

Pharmacophore Modeling and Virtual Screening

The calculated MEP and FMOs of this compound can be used to develop a pharmacophore model. This model can then be used to screen large virtual libraries of compounds to identify potential drug candidates that share similar electronic and steric features.

Molecular Docking

Once potential protein targets are identified, molecular docking simulations can be performed to predict the binding affinity and binding mode of this compound within the active site of the protein. This provides valuable insights into the potential mechanism of action and can guide the design of more potent and selective inhibitors.

Drug_Discovery_Workflow cluster_molecule Molecule of Interest cluster_in_silico In-Silico Analysis cluster_experimental Experimental Validation mol This compound dft DFT Calculations (Geometry, MEP, FMOs) mol->dft pharm Pharmacophore Modeling dft->pharm dock Molecular Docking pharm->dock synthesis Synthesis dock->synthesis Guide testing Biological Testing synthesis->testing

Caption: A computational chemistry-driven workflow in drug discovery.

Conclusion

The theoretical study of this compound, as outlined in this guide, provides a robust framework for its comprehensive in-silico characterization. By employing a combination of well-established computational methods, we can gain a deep understanding of its structural, spectroscopic, electronic, and reactivity properties. These theoretical insights are not merely academic; they have profound practical implications, offering a rational basis for the design of novel pharmaceuticals and advanced materials. This guide serves as a testament to the power of computational chemistry as an indispensable tool in modern chemical research and development.

References

potential reactivity of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Reactivity of 5-Bromo-2-chloroisonicotinonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . As a versatile building block, its unique electronic and steric properties, stemming from the strategic placement of two distinct halogen atoms and a nitrile group on a pyridine scaffold, offer a rich landscape for synthetic transformations. We will explore the causality behind its reactivity, providing field-proven insights and self-validating protocols for its derivatization.

Molecular Overview and Key Reactive Sites

This compound is a trifunctionalized pyridine derivative. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing nitrile group at the C4 position, significantly influences the electron density of the aromatic ring. This electronic-pull acidifies the ring protons and, more importantly, activates the C2 and C6 positions towards nucleophilic attack. The two halogen atoms offer differential reactivity, a crucial feature for selective, stepwise functionalization.

  • C2-Chloride: The chlorine atom is positioned ortho to the ring nitrogen and para to the electron-withdrawing nitrile group. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromide: The bromine atom is less activated towards SNAr. However, the C-Br bond is inherently more reactive than the C-Cl bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility in medicinal chemistry.

  • C4-Nitrile: The nitrile group is a versatile functional handle that can undergo various transformations, most notably reduction to a primary amine or hydrolysis to a carboxylic acid.

Caption: Structure and primary reactive centers of this compound.

Part I: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The inherent electronic deficiency of the pyridine ring, amplified by the C4-nitrile, renders the C2-chloro substituent highly labile and prone to displacement by a wide range of nucleophiles. This is a classic example of an addition-elimination SNAr mechanism.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative ring nitrogen and the nitrile group, which is a critical stabilizing factor. In the second, typically rapid step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is causal to the reaction's success as it solvates the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.

Caption: Simplified workflow of the SNAr mechanism at the C2 position.

Self-Validating Protocol: Synthesis of 2-Amino-5-bromoisonicotinonitrile

This protocol details the displacement of the C2-chloride with an amine, a common transformation in drug discovery. The system is self-validating; successful reaction is easily monitored by TLC (disappearance of starting material) and confirmed by LC-MS analysis showing the expected mass increase.

Methodology:

  • Vessel Preparation: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Nucleophile & Base: Add the desired amine (e.g., benzylamine, 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HCl generated in situ.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base/salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-5-bromoisonicotinonitrile.

Part II: Site-Selective Cross-Coupling at the C5-Position

The differential reactivity of the C-Br and C-Cl bonds is pivotal for selective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of palladium(0) into the carbon-halogen bond is the rate-determining step. The bond dissociation energy for C-Br is lower than for C-Cl, making the C5-bromide the preferred site for these transformations under carefully controlled conditions.[1]

A. Suzuki-Miyaura Coupling

This reaction creates a C(sp²)-C(sp²) bond between the C5 position and an aryl, heteroaryl, or vinyl group from a boronic acid or ester.[2][3] The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.[2]

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-determining oxidative addition and the final reductive elimination steps.[4]

  • Base: A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2]

ParameterCondition 1 (Aryl Boronic Acids)Condition 2 (Heteroaryl Boronic Acids)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand NoneSPhos (10 mol%)
Base 2M aq. Na₂CO₃ (3 eq)K₃PO₄ (3 eq)
Solvent Dioxane or Toluene/EtOH/H₂ODioxane
Temperature 90-100 °C100-110 °C
Typical Yield 70-95%60-90%
B. Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the C5-bromide with a terminal alkyne.[5][6][7][8] This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Causality Behind Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is the workhorse for this transformation.

  • Copper(I) Co-catalyst: CuI is essential for the reaction mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the HBr generated.

C. Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling the C5-bromide with primary or secondary amines.[9][10] The development of specialized bulky, electron-rich phosphine ligands has been critical to the broad applicability of this reaction.[9][11]

Causality Behind Component Selection:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specific ligand (e.g., BINAP, XPhos) is required. XPhos has proven particularly effective for coupling with aryl bromides.[9]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.

Self-Validating Protocol: Site-Selective Suzuki Coupling

This protocol describes a typical procedure for the selective Suzuki coupling at the C5-position. The reaction is self-validating as LC-MS analysis will show a clean conversion to a product with a mass corresponding to the addition of the boronic acid partner minus the elements of HBr. ¹H NMR will confirm the retention of the C2-chloro substituent.

Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent/Catalyst Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) under a positive pressure of inert gas.

  • Reaction Conditions: Heat the mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 5-aryl-2-chloroisonicotinonitrile product.

Cross_Coupling_Workflow Setup 1. Setup & Degas - Add Substrate, Boronic Acid, Base - Evacuate/Backfill with Argon Addition 2. Reagent Addition - Add Degassed Solvent - Add Pd Catalyst Setup->Addition Reaction 3. Reaction - Heat to 85-100 °C - Stir vigorously Addition->Reaction Monitoring 4. Monitor - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Work-up - Cool and Dilute - Filter through Celite - Aqueous Wash Monitoring->Workup Complete Purify 6. Purify - Dry and Concentrate - Flash Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a site-selective Suzuki-Miyaura coupling reaction.

Part III: Transformations of the C4-Nitrile Group

The nitrile group offers a gateway to other important functionalities, primarily primary amines and carboxylic acids. These transformations are typically performed after the pyridine core has been functionalized via the methods described above.

A. Reduction to a Primary Amine

The conversion of the nitrile to an aminomethyl group is a valuable transformation for introducing a basic side chain. A variety of reducing agents can accomplish this.[12]

Causality Behind Reagent Selection:

  • Catalytic Hydrogenation: Using H₂ gas with catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a clean and effective method. It is often favored in process chemistry.

  • Hydride Reagents: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective but less chemoselective. Milder reagents like borane complexes (e.g., BH₃·THF) can also be used.

Self-Validating Protocol: Nitrile Reduction via Catalytic Hydrogenation

Methodology:

  • Vessel Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the substituted isonicotinonitrile (1.0 eq) dissolved in a suitable solvent (e.g., Methanol, Ethanol, THF), often with a small amount of ammonia to prevent secondary amine formation.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w, or 10% Pd/C) under a stream of inert gas.

  • Hydrogenation: Seal the vessel, purge with N₂, then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Conditions: Agitate the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl pyridine product, which can be purified further if necessary.

Safety and Handling

This compound and its analogues should be handled with appropriate care in a well-ventilated fume hood.[13][14][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Inhalation: Avoid breathing dust or vapors. The compound may cause respiratory irritation.[16]

  • Skin and Eye Contact: The compound can cause skin and serious eye irritation.[16] In case of contact, wash the affected area thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[14]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the mastery of handling specialized reagents is paramount. 5-Bromo-2-chloroisonicotinonitrile, a halogenated pyridine derivative, presents as a valuable building block for the construction of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide, grounded in established safety principles and technical expertise, provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of the substance's intrinsic properties. This compound is a solid at room temperature, and its key physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₆H₂BrClN₂PubChem
Molecular Weight 217.45 g/mol PubChem
Appearance Light yellow to light brown solidChemicalBook[1]
Storage Temperature Room temperature, in a dark, dry, and sealed containerBLD Pharm[2], ChemicalBook[1]

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring, which is further accentuated by the electron-withdrawing effects of the chloro, bromo, and cyano substituents. This chemical characteristic makes the molecule susceptible to nucleophilic substitution reactions, a key feature often exploited in synthetic chemistry.[3] However, this reactivity also necessitates careful consideration of incompatible materials to prevent unintended and potentially hazardous reactions.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound is classified as a hazardous substance, and a thorough risk assessment must be conducted before any handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The primary routes of exposure include inhalation of dust particles, skin contact, eye contact, and ingestion.[4] The toxicity of nitriles, including aromatic nitriles, is a significant concern as they can metabolically release cyanide ions in the body.[5][6]

Engineering Controls and Personal Protective Equipment (PPE): Establishing a Fortified Workspace

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be performed in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilated Enclosures: For procedures involving smaller quantities, a ventilated balance enclosure can provide an additional layer of protection.[8]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[4][5]

  • Skin Protection:

    • Gloves: Due to the skin irritant nature of the compound, chemically resistant gloves are mandatory. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to consult a glove compatibility chart for the specific breakthrough time and permeation rate for halogenated aromatic compounds.[2][10][11][12] Double gloving is recommended for enhanced protection, especially during prolonged handling or when dealing with larger quantities.[13]

    • Lab Coat: A flame-resistant lab coat should be worn at all times and should be buttoned to its full length.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

Weighing and Transferring

Caption: Workflow for weighing and transferring this compound.

Storage

Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.

  • Container: Store in a tightly sealed, properly labeled container.[14]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[15]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][14] A comprehensive list of incompatible chemicals should be consulted.[16]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and well-rehearsed emergency response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures

Spill_Response cluster_0 cluster_1 Spill Cleanup start Spill Occurs alert Alert personnel in the immediate area and restrict access start->alert assess Assess the extent of the spill and any immediate hazards alert->assess ppe Don appropriate PPE (double gloves, respirator, etc.) assess->ppe absorb Cover the spill with an inert absorbent material (e.g., vermiculite, sand) ppe->absorb collect Carefully collect the absorbed material into a labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the laboratory supervisor and EHS department dispose->report

Caption: Decision-making workflow for responding to a spill of this compound.

Waste Disposal: Ensuring Environmental Responsibility

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[17]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a potent tool in the arsenal of the synthetic chemist. By fostering a culture of safety, adhering to rigorous protocols, and maintaining a comprehensive understanding of its properties, researchers can confidently and responsibly harness its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with site-specific training and a continuous commitment to safe laboratory practices.

References

Methodological & Application

Application Note: 5-Bromo-2-chloroisonicotinonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloroisonicotinonitrile is a strategically substituted pyridine derivative that has emerged as a powerful and versatile building block in medicinal chemistry. Its unique arrangement of ortho- and para-halogens relative to the pyridine nitrogen, combined with an electron-withdrawing nitrile group, allows for predictable and site-selective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this scaffold. It details its core reactivity, provides validated, step-by-step protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discusses its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] The strategic functionalization of this core is paramount for modulating physicochemical properties and achieving desired target engagement. This compound offers medicinal chemists a distinct advantage due to its differential halide reactivity.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This inherent difference allows for the selective functionalization of the C5-Br bond while leaving the C2-Cl bond intact for subsequent transformations. This sequential, site-selective approach is highly valuable for building molecular complexity and efficiently exploring structure-activity relationships (SAR).[3][4][5] The electron-deficient nature of the pyridine ring, further enhanced by the C4-nitrile group, activates both halogen positions for nucleophilic substitution and cross-coupling reactions.[6]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₂BrClN₂
Molecular Weight 217.45 g/mol [7]
Appearance Off-white to light yellow powder
Melting Point 115-119 °C
CAS Number 886365-43-1

Core Reactivity & Synthetic Protocols

The primary utility of this compound lies in its capacity for sequential, palladium-catalyzed cross-coupling reactions. The C5-bromo position serves as the more reactive handle for initial diversification, followed by modification at the more robust C2-chloro position.

Site-Selective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)–C(sp²) bonds, essential for constructing the biaryl motifs common in kinase inhibitors.[8][9] By leveraging the higher reactivity of the C-Br bond, aryl or heteroaryl groups can be selectively introduced at the C5-position.[2][6]

Protocol 1: Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a typical procedure for the selective coupling at the C5-position.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

    • Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

    • Heat the reaction mixture to 95 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 5-(4-methoxyphenyl)-2-chloroisonicotinonitrile product.

  • Expert Insights: The choice of palladium catalyst and ligand is crucial. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[10] Thorough degassing of solvents is essential to prevent oxidation and deactivation of the Pd(0) active catalyst.[2]

Selective Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the introduction of primary and secondary amines to the pyridine core.[11][12] This is particularly relevant for synthesizing compounds that target the ATP-binding pocket of kinases, where a hydrogen-bond donating hinge-binding motif is often required.[13] Similar to the Suzuki coupling, this transformation can be directed to the C5-Br position with high selectivity.[14][15]

compound_A [label=<

this compound

];

amine [label=<

Amine (1.2 eq)

];

reagents [label="Pd Precatalyst (e.g., Pd₂(dba)₃)\nLigand (e.g., Xantphos)\nBase (e.g., NaOt-Bu)\nToluene, 100 °C"];

compound_B [label=<

5-(R¹,R²-amino)-2-chloroisonicotinonitrile

];

{compound_A, amine} -> reagents [style=invis]; reagents -> compound_B; } caption { label = "Selective Buchwald-Hartwig Amination at C5."; fontname = "Helvetica"; fontsize = 12; } enddot Caption: Selective Buchwald-Hartwig Amination at C5.

Protocol 2: Selective Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for C-N bond formation at the C5-position.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

    • Add this compound.

    • Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

    • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-24 hours).[11]

    • Cool the reaction to room temperature and quench carefully with water.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the product by flash column chromatography to yield 5-(morpholino)-2-chloroisonicotinonitrile.

  • Trustworthiness Note: The success of the Buchwald-Hartwig amination is highly dependent on anhydrous and anaerobic conditions. The choice of base is critical; while NaOt-Bu is strong and effective, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used to minimize side reactions, depending on the amine's pKa.[12][16]

Subsequent Functionalization at the C2-Position

Once the C5-position is functionalized, the C2-chloro group becomes the target for a second diversification step. While more challenging to react than the C-Br bond, the C-Cl bond can undergo similar cross-coupling or nucleophilic substitution reactions under more forcing conditions or with more specialized, electron-rich catalyst systems.[17][18] This two-step strategy allows for the creation of diverse tri-substituted pyridine libraries from a single, common intermediate.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of therapeutics, particularly in oncology.[9][19] Many potent and selective inhibitors feature a heteroaromatic core that presents key pharmacophoric elements to the kinase hinge region, DFG motif, and solvent front. This compound is an ideal starting point for synthesizing such molecules.

A common synthetic strategy involves:

  • Suzuki Coupling at C5: Introduction of an aryl or heteroaryl group to occupy the pocket near the DFG motif.

  • Buchwald-Hartwig Amination at C2: Installation of a hinge-binding amine. (Note: This requires more forcing conditions than C5 amination).

Alternatively, the sequence can be reversed, with amination at C5 followed by Suzuki coupling at C2. The nitrile group can be retained or hydrolyzed to a carboxylic acid or amide to probe for additional interactions in the solvent-front region of the ATP-binding site.[20]

Safety and Handling

This compound is an irritant and is toxic if swallowed.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its differential halide reactivity provides a robust platform for predictable, site-selective functionalization, enabling the efficient synthesis of complex, tri-substituted pyridine scaffolds. The protocols and insights provided herein serve as a practical guide for researchers to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-chloroisonicotinonitrile in Synthesis

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dihalogenated pyridine framework, adorned with a nitrile group, presents multiple reaction sites that can be selectively functionalized to construct complex molecular architectures. The differential reactivity of the bromo and chloro substituents, coupled with the electronic influence of the pyridine nitrogen and the cyano group, allows for a range of regioselective cross-coupling reactions. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this valuable scaffold. The protocols and insights presented herein are designed to empower researchers to leverage the full synthetic potential of this compound in their discovery and development programs.

Understanding Regioselectivity: The Key to Controlled Functionalization

The primary challenge and opportunity when working with this compound lies in controlling the regioselectivity of cross-coupling reactions. The molecule offers two distinct electrophilic sites: the C5-Br bond and the C2-Cl bond. The outcome of a palladium-catalyzed cross-coupling reaction is governed by a delicate interplay of electronic and steric factors, as well as the judicious choice of the catalytic system.[1][2]

Key Factors Influencing Regioselectivity:

  • Carbon-Halogen Bond Strength: In palladium-catalyzed reactions, the oxidative addition step is often rate-determining. The general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl, due to decreasing bond dissociation energies.[1] This intrinsic reactivity favors the initial coupling at the C5-Br position.

  • Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, making the α-positions (C2 and C6) more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[2][3] This electronic activation of the C2 position competes with the inherent reactivity of the C-Br bond at C5.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, critically, the associated phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the regiochemical outcome.[4] Sterically bulky ligands can favor coupling at the less hindered C5 position, while certain bidentate ligands may promote reaction at the electronically activated C2 position.[2]

  • Reaction Conditions: Parameters such as solvent, base, temperature, and the presence of additives can also modulate the regioselectivity of the coupling reaction.

By carefully tuning these factors, chemists can selectively functionalize either the C5 or C2 position, enabling a stepwise approach to the synthesis of highly substituted isonicotinonitrile derivatives.

G cluster_regioselectivity Regioselectivity Control This compound This compound C5-Br Coupling C5-Br Coupling This compound->C5-Br Coupling Favored by: - Inherent C-Br reactivity - Sterically bulky ligands C2-Cl Coupling C2-Cl Coupling This compound->C2-Cl Coupling Favored by: - Electronic activation (α to N) - Specific bidentate ligands

Caption: Factors influencing regioselective cross-coupling of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of carbon-carbon bonds.[5] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. For this compound, this step is crucial for determining the regioselectivity.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is designed to favor the reaction at the more reactive C-Br bond, leaving the C-Cl bond at the C2 position intact for potential subsequent transformations.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylisonicotinonitrile.

Data Presentation: Representative Reaction Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1001680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF851275-85

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[6] These alkynyl-substituted isonicotinonitriles are valuable intermediates for further transformations, including click chemistry and the synthesis of more complex heterocyclic systems.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper:

  • Palladium Cycle: Similar to the Suzuki coupling, the active Pd(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Regeneration Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)X Regeneration R-C≡CH R-C≡CH R-C≡CH->Cu(I)-C≡CR + Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol for Selective Sonogashira Coupling at the C5-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base. Stir for a few minutes, then add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the 2-chloro-5-alkynylisonicotinonitrile product.

Data Presentation: Representative Reaction Conditions and Yields

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF50875-85
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1270-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal reaction for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.[7] This reaction is of paramount importance in drug discovery, as the amino group is a key pharmacophore in many bioactive molecules.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(Ar)Pd(II)(L)(HNR'R'')]X [(Ar)Pd(II)(L)(HNR'R'')]X Ar-Pd(II)-X(L2)->[(Ar)Pd(II)(L)(HNR'R'')]X + HNR'R'' (Ar)Pd(II)(L)(NR'R'') (Ar)Pd(II)(L)(NR'R'') [(Ar)Pd(II)(L)(HNR'R'')]X->(Ar)Pd(II)(L)(NR'R'') + Base, - HBX Ar-NR'R'' Ar-NR'R'' (Ar)Pd(II)(L)(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Selective Buchwald-Hartwig Amination at the C5-Position

Materials:

  • This compound (1.0 equiv)

  • Amine or aniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add the degassed solvent and stir for a few minutes. Then, add this compound and the amine.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃1,4-Dioxane1101870-80
3n-ButylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene901675-85

Conclusion

This compound is a powerful and versatile building block that offers multiple avenues for the synthesis of complex, highly functionalized molecules. By understanding the principles of regioselectivity and carefully selecting the appropriate cross-coupling reaction and conditions, researchers can unlock its full potential. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods for the selective formation of C-C and C-N bonds, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

Application Note: Strategic Synthesis of Novel Pyridine Derivatives from 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloroisonicotinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the arrangement of two distinct halogen atoms, a nitrile group, and a pyridine nitrogen, allow for highly selective and sequential functionalization. This guide provides an in-depth exploration of the core reactivity of this scaffold and offers detailed, field-proven protocols for the synthesis of diverse derivatives through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers aiming to leverage this versatile intermediate in their synthetic campaigns.

The Strategic Value of this compound

Substituted pyridine rings are privileged scaffolds found in numerous FDA-approved drugs and biologically active compounds.[1] The strategic placement of orthogonal synthetic handles on a core scaffold is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This compound (CAS 1335052-66-8) is an exemplary starting material that embodies this principle.[2]

The molecule possesses two key reaction sites:

  • C5-Bromo position: Ideal for transformations via transition-metal-catalyzed cross-coupling reactions.

  • C2-Chloro position: Highly activated towards nucleophilic aromatic substitution (SNAr).

This differential reactivity allows for a predictable and controlled approach to building molecular complexity, making it an invaluable tool for synthetic chemists.

Principles of Chemoselective Reactivity

The synthetic utility of this compound is governed by the distinct reactivity of its carbon-halogen bonds. This chemoselectivity arises from fundamental electronic and mechanistic principles.

  • Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl.[4][5] Consequently, the palladium catalyst will selectively insert into the weaker C-Br bond at the C5 position, leaving the more robust C-Cl bond at the C2 position intact for subsequent transformations.[4][6]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is significantly amplified at the C2 (α) and C6 (α') positions by the electron-withdrawing nature of the ring nitrogen. The potent electron-withdrawing cyano group at the C4 position further depletes electron density from the ring, strongly activating the C2-chloro position towards attack by nucleophiles.[6] This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway via a stabilized Meisenheimer intermediate.[7]

The following diagram illustrates the orthogonal reactivity of the scaffold.

Start This compound Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki C5-Br site (More reactive in cross-coupling) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr C2-Cl site (Activated for nucleophilic attack) Product_Suzuki 5-Aryl-2-chloroisonicotinonitrile Suzuki->Product_Suzuki Product_SNAr 5-Bromo-2-(nucleophile)isonicotinonitrile SNAr->Product_SNAr Product_Suzuki->SNAr Sequential SNAr Final_Product 5-Aryl-2-(nucleophile)isonicotinonitrile Product_SNAr->Suzuki Sequential Suzuki

Caption: Orthogonal synthetic pathways from this compound.

Protocol I: Selective Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, widely used to synthesize biaryl structures common in pharmaceuticals.[3] This protocol details the selective coupling of an arylboronic acid at the C5-bromo position.

Causality Behind the Protocol:
  • Catalyst: Palladium(II) acetate with a phosphine ligand like SPhos is chosen. The bulky, electron-rich SPhos ligand facilitates the oxidative addition step, even with less reactive aryl bromides, and promotes the reductive elimination to form the product, leading to high catalytic turnover.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is used. The organic solvent solubilizes the starting material and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[9] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

A 1. Setup & Degas Add reagents to flask. Evacuate & backfill with N₂/Ar (3x). B 2. Solvent Addition Add degassed 1,4-dioxane and aqueous K₂CO₃. A->B C 3. Heating Heat mixture to 90-100 °C with vigorous stirring. B->C D 4. Monitoring Monitor progress via TLC or LC-MS. C->D E 5. Work-up Cool, dilute with water, and extract with EtOAc. D->E Upon completion F 6. Purification Dry organic layer, concentrate, and purify by column chromatography. E->F G Product F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.5 equiv.), and SPhos (0.05 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (0.025 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 5-aryl-2-chloroisonicotinonitrile derivative.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Chloro-5-phenylisonicotinonitrile85-95%
24-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)isonicotinonitrile88-96%
33-Pyridinylboronic acid2-Chloro-5-(pyridin-3-yl)isonicotinonitrile75-85%
44-(Trifluoromethyl)phenylboronic acid2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinonitrile80-90%

Protocol II: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes the displacement of the C2-chloride with an amine nucleophile, a common transformation in the synthesis of kinase inhibitors and other pharmacologically active agents.

Causality Behind the Protocol:
  • Nucleophile: A primary or secondary amine (e.g., morpholine) acts as the nucleophile. The reaction works best with nucleophiles that are not excessively bulky.[10]

  • Base (Optional but Recommended): A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to solubilize the reactants and facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

  • Temperature: Heating is necessary to overcome the activation energy for the formation of the intermediate complex and subsequent loss of the chloride leaving group.[11]

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

A 1. Reagent Addition Dissolve starting material in DMF. Add amine and DIPEA. B 2. Heating Heat mixture to 80-120 °C in a sealed vial. A->B C 3. Monitoring Monitor reaction progress via TLC or LC-MS. B->C D 4. Work-up Cool, pour into water to precipitate product or extract with EtOAc. C->D Upon completion E 5. Isolation & Purification Filter solid or work-up extract. Purify by recrystallization or chromatography. D->E F Product E->F

Caption: Experimental workflow for a typical SNAr reaction with an amine.

Step-by-Step Protocol:
  • Reaction Setup: In a sealable reaction vial containing a magnetic stir bar, dissolve this compound (1.0 equiv.) in DMF.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) followed by DIPEA (1.5-2.0 equiv.).

  • Heating and Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 80-120 °C. Stir for 6-24 hours.

  • Monitoring: Periodically cool and sample the reaction to monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a beaker of cold water with stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum. If a precipitate does not form, extract the aqueous mixture with EtOAc, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification by column chromatography.

EntryNucleophileProductTypical Yield (%)
1Morpholine5-Bromo-2-morpholinoisonicotinonitrile90-98%
2Piperidine5-Bromo-2-(piperidin-1-yl)isonicotinonitrile88-95%
3Benzylamine5-Bromo-2-(benzylamino)isonicotinonitrile85-94%
4Sodium Methoxide5-Bromo-2-methoxyisonicotinonitrile92-99%

Conclusion

This compound stands out as a highly adaptable scaffold for the synthesis of complex, functionalized pyridine derivatives. The predictable and orthogonal reactivity of the C5-bromo and C2-chloro positions enables chemists to employ selective Suzuki-Miyaura couplings and nucleophilic aromatic substitutions in a strategic manner. The protocols detailed herein provide a reliable foundation for researchers to confidently design and execute synthetic routes towards novel chemical entities for drug discovery and materials science applications.

References

Application Notes and Protocol for the Regioselective Suzuki Coupling of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is of paramount importance in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and hetero-biaryl scaffolds.[2][3] This document provides a detailed experimental protocol and technical guidance for the regioselective Suzuki coupling of 5-bromo-2-chloroisonicotinonitrile, a versatile building block in drug discovery.

The presence of two distinct halogen substituents on the pyridine ring, a bromine atom at the 5-position and a chlorine atom at the 2-position, presents an opportunity for selective functionalization. The inherent difference in the reactivity of carbon-halogen bonds towards palladium catalysts is the key to achieving this selectivity. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2] Consequently, under carefully controlled conditions, the more reactive C-Br bond at the 5-position can be selectively coupled, leaving the C-Cl bond at the 2-position intact for subsequent chemical transformations. This stepwise functionalization allows for the efficient and controlled synthesis of diverse molecular architectures.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, the C-Br bond of this compound). This step results in the formation of a Pd(II) complex.[4]

  • Transmetalation: The organoboron reagent (a boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the regioselective Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the regioselective Suzuki coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective Suzuki coupling at the C5-Br position of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane and water (4:1 v/v), or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating apparatus

  • Thin-layer chromatography (TLC) plates and visualization reagents

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.[2]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-chloroisonicotinonitrile.

Key Reaction Parameters

The success of the regioselective Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations:

ParameterRecommendationRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a versatile and commonly used catalyst. Pd(dppf)Cl₂ is often effective for more challenging substrates. Catalyst loading is typically in the range of 1-5 mol%.
Base K₂CO₃, Na₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[5] The choice of base can influence the reaction rate and yield. K₃PO₄ is a stronger base that can be effective in challenging couplings.
Solvent 1,4-Dioxane/Water, DMF, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[2] Degassing the solvent is essential to prevent oxidation of the palladium catalyst.
Temperature 80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate. Higher temperatures may be required for less reactive substrates but can also lead to side reactions.[2]
Boronic Acid Arylboronic acidsThe purity of the boronic acid is critical for reproducible results, as impurities can poison the catalyst.[5]

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., employing a more electron-rich and bulky phosphine ligand), or a stronger base like cesium carbonate (Cs₂CO₃). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Formation of Side Products: The primary side product is often the result of homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally sufficient. If significant homocoupling is observed, consider lowering the reaction temperature or using a different catalyst.

  • Lack of Regioselectivity: While selective coupling at the C-Br bond is generally favored, some coupling at the C-Cl bond may occur, especially at higher temperatures or with highly active catalysts. To enhance selectivity for the C-Br bond, it is advisable to start with milder conditions (e.g., lower temperature, less active catalyst) and gradually increase the reactivity if needed.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of 5-aryl-2-chloroisonicotinonitriles. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for the selective functionalization of the pyridine core, providing a versatile platform for the development of novel compounds in pharmaceutical and materials research. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-chloroisonicotinonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within the medicinal chemist's arsenal, heterocyclic scaffolds, particularly pyridine derivatives, are prized for their ability to form key interactions within the ATP-binding site of kinases.[3][4] This guide details the strategic application of 5-Bromo-2-chloroisonicotinonitrile , a highly versatile and valuable building block for the synthesis of diverse kinase inhibitor libraries. Its unique electronic and structural features, namely the differentially reactive halogen atoms, provide a robust platform for controlled, sequential diversification, enabling the systematic exploration of structure-activity relationships (SAR).

The Strategic Advantage of the this compound Scaffold

The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. This differential reactivity is the key to its power in medicinal chemistry, allowing for a stepwise and directed synthesis of complex molecules.

  • C5-Bromine : The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent of these, enabling the facile introduction of a wide array of aryl and heteroaryl moieties.[5][6][7] This position is often used to install fragments that target the solvent-exposed region of the kinase active site, allowing for optimization of potency and selectivity.

  • C2-Chlorine : The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group at the 4-position. This site is ideal for introducing amine-containing fragments, which frequently serve as crucial hydrogen-bond donors that interact with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.

  • C4-Nitrile : The isonicotinonitrile group is not merely a passive element. It is a potent electron-withdrawing group that activates the C2 position. Furthermore, the nitrile moiety itself can act as a hydrogen bond acceptor, or it can be chemically transformed into other functional groups, such as an amidine or a carboxylic acid, to further modulate the compound's properties.[8]

This controlled, stepwise functionalization is paramount for building molecular complexity and systematically probing the chemical space around the core scaffold.

G cluster_start Starting Material cluster_path Synthetic Pathway cluster_end Final Product start This compound suzuki Step 1: Suzuki Coupling (Targets C5-Br) start->suzuki Aryl/Heteroaryl Boronic Acid snar Step 2: Nucleophilic Substitution (SNAr) (Targets C2-Cl) suzuki->snar Amine Nucleophile inhibitor Kinase Inhibitor Scaffold snar->inhibitor

Caption: General synthetic workflow for kinase inhibitors.

Core Synthetic Protocols

The most logical and widely employed synthetic strategy involves an initial Suzuki coupling at the C5-bromo position, followed by a nucleophilic substitution at the C2-chloro position.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for coupling an aryl or heteroaryl boronic acid (or ester) with this compound at the C5 position. The C-Br bond is significantly more reactive than the C-Cl bond under these conditions, ensuring high site-selectivity.[6][9]

Reaction Scheme:

G cluster_rxn Suzuki-Miyaura Coupling struct1 This compound struct2 +  R-B(OH)₂ struct3 struct4 Intermediate Product label_cat Pd Catalyst, Base Solvent, Heat struct3->label_cat

Caption: Suzuki-Miyaura coupling at the C5 position.

Step-by-Step Methodology:

  • Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1–1.5 eq.), and a suitable base (see Table 1).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Solvent & Catalyst: Add the degassed solvent(s) followed by the palladium catalyst (see Table 1).

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended Reagents/Conditions
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System 1,4-Dioxane/H₂O (4:1), DME, Toluene
Temperature 80–110 °C
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the C2-chloro group from the Suzuki product with a primary or secondary amine. The electron-deficient nature of the pyridine ring facilitates this reaction.

Reaction Scheme:

G cluster_rxn Nucleophilic Aromatic Substitution struct1 Intermediate Product struct2 +  R'-NH-R'' struct3 struct4 Final Inhibitor Core label_cat Solvent, Heat (Optional Base) struct3->label_cat

Caption: SNAr reaction at the C2 position.

Step-by-Step Methodology:

  • Setup: In a reaction vessel, dissolve the 2-chloro-5-aryl/heteroaryl-isonicotinonitrile intermediate (1.0 eq.) in a suitable solvent (see Table 2).

  • Reagent Addition: Add the amine nucleophile (1.1–2.0 eq.). If the amine salt is used or if the reaction requires it, add a non-nucleophilic base.

  • Reaction: Heat the mixture to the specified temperature. The reaction can be performed under conventional heating or in a microwave reactor to accelerate the rate. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, if the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude material is typically purified by flash chromatography or recrystallization.

Table 2: Typical SNAr Reaction Parameters

ParameterRecommended Reagents/Conditions
Amine Nucleophile Anilines, benzylamines, cyclic amines (e.g., piperazine, pyrrolidine)
Base (Optional) DIPEA, Et₃N, K₂CO₃
Solvent System DMSO, DMA, NMP, 1-Pentanol, THF
Temperature 80–150 °C (conventional) or 120-180 °C (microwave)

Safety and Handling

This compound and its derivatives are research chemicals and should be handled with appropriate care.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Consult SDS: Always consult the Safety Data Sheet (SDS) for the most detailed hazard and handling information before use.

Conclusion

This compound is a powerful and enabling reagent in the synthesis of kinase inhibitors. The predictable and orthogonal reactivity of its C-Br and C-Cl bonds allows for the efficient and modular construction of complex molecular architectures. By following the detailed protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of compounds, accelerating the discovery and optimization of novel therapeutics targeting the kinome.

References

reaction conditions for nucleophilic substitution on 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 5-Bromo-2-chloroisonicotinonitrile

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple, differentially reactive sites that allow for sequential and regioselective functionalization. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing cyano group at the C4 position, makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for performing SNAr on this valuable substrate.

Part 1: The Principle of Regioselectivity in Dihalopyridines

The core challenge and opportunity in using this compound lies in controlling which halogen is replaced. The outcome is dictated by the electronic properties of the pyridine ring. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate determines the activation energy of the reaction and, consequently, the preferred site of attack.

For halopyridines, positions C2 and C4 (ortho and para to the ring nitrogen) are significantly more reactive towards nucleophilic attack than C3 and C5 (meta).[2] This is because the negative charge of the Meisenheimer complex formed upon ortho or para attack can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[2] Attack at a meta position does not allow for this crucial stabilization.

In this compound, the chlorine atom is at the activated C2 position, while the bromine atom is at the less activated C5 position. Therefore, nucleophilic attack will overwhelmingly favor the C2 position, leading to the selective displacement of the chloride ion.

Figure 1. Regioselectivity of Nucleophilic Attack.

Part 2: Optimizing Reaction Parameters

Successful SNAr reactions depend on the careful selection of nucleophile, solvent, base, and temperature.

  • Nucleophiles : A wide variety of nucleophiles can be employed. The reactivity generally follows the order: Thiols > Amines > Alcohols/Phenols.

    • N-Nucleophiles : Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.[3]

    • O-Nucleophiles : Alcohols and phenols typically require conversion to their more nucleophilic alkoxide or phenoxide forms using a base. The reaction often requires higher temperatures compared to amination.[4]

    • S-Nucleophiles : Thiols are exceptionally potent nucleophiles in SNAr reactions and can often react at lower temperatures, sometimes even room temperature.[5] Their high nucleophilicity allows for facile reaction even on less activated substrates.

  • Solvents : Polar aprotic solvents are the standard choice for SNAr reactions.[6] They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "bare" and highly reactive. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (ACN)

  • Base : A base is often required, particularly for O- and S-nucleophiles, to deprotonate the nucleophile and increase its reactivity. For N-nucleophiles, a base is used to scavenge the HCl formed during the reaction.[3] Inorganic bases are preferred as they are typically non-nucleophilic and easy to remove during workup.

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃) - Often gives higher yields due to its greater solubility.

    • Sodium Hydride (NaH) - A strong, non-nucleophilic base used for deprotonating alcohols and thiols.

    • Organic bases like Diisopropylethylamine (DIPEA) can also be used.

  • Temperature : Reaction temperatures can range from ambient to over 150 °C. Amination and thioetherification may proceed at lower temperatures (e.g., 50-100 °C), while etherification reactions often require more significant heating (e.g., 100-150 °C).[3][5]

Part 3: Experimental Protocols & Data

The following protocols are representative methodologies for the functionalization of this compound. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile.

General Experimental Workflow

G start Setup reactants Combine Substrate, Nucleophile, Base, and Solvent start->reactants reaction Heat & Stir under Inert Atmosphere (e.g., N₂ or Ar) reactants->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Dilute, Extract) monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Figure 2. Standard workflow for SNAr reactions.
Protocol 1: Synthesis of 2-Amino-5-bromoisonicotinonitriles

This protocol describes a general procedure for the reaction with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous DMSO or DMF

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, potassium carbonate, and the solvent.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-bromoisonicotinonitrile.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-5-bromoisonicotinonitriles

This protocol is for the reaction with an alcohol or phenol. Pre-formation of the alkoxide/phenoxide is often beneficial.

Materials:

  • This compound (1.0 eq)

  • Alcohol/Phenol nucleophile (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

  • Anhydrous DMF or NMP

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the alcohol/phenol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound in a small amount of anhydrous DMF to the freshly prepared alkoxide/phenoxide solution.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require 6-24 hours.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the target ether.

Protocol 3: Synthesis of 2-Thioether-5-bromoisonicotinonitriles

This protocol outlines the reaction with a thiol, which is often the most facile of the SNAr reactions.[5]

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or DMF

Procedure:

  • To a reaction vessel, add this compound, potassium carbonate, and the solvent.

  • Add the thiol nucleophile to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C. In many cases with reactive thiols, the reaction may proceed efficiently at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • After completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Alternatively, perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude residue by flash column chromatography to obtain the desired 2-thioether product.

Summary of Representative Reaction Conditions
Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
N-Nucleophile MorpholineK₂CO₃DMSO1004
N-Nucleophile AnilineCs₂CO₃DMF1208
O-Nucleophile PhenolNaHDMF13016
O-Nucleophile IsopropanolNaHNMP14024
S-Nucleophile ThiophenolK₂CO₃ACN602
S-Nucleophile 1-OctanethiolDIPEADMF805

Note: The conditions listed above are illustrative starting points and may require optimization for specific substrates.

Part 4: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is too weak or insoluble.1. Increase reaction temperature in 20 °C increments.2. For O- or S-nucleophiles, use a stronger base (e.g., NaH).3. Switch to a more soluble base like Cs₂CO₃ or use a more polar solvent (e.g., NMP).
Multiple Products 1. Reaction at the C5-Bromo position.2. Decomposition of starting material or product.1. Lower the reaction temperature to improve selectivity.2. Ensure an inert atmosphere is maintained; degas the solvent if necessary.
Difficult Purification 1. Product is highly polar.2. Byproducts have similar polarity.1. Use a more polar eluent system for chromatography.2. Consider recrystallization as an alternative purification method.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly regioselective transformation that provides efficient access to a variety of 2-substituted-5-bromopyridine derivatives. The strong electronic activation provided by the ring nitrogen and the C4-cyano group directs substitution exclusively to the C2 position, displacing the chloride. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can effectively synthesize a diverse library of compounds for applications in drug discovery and materials science. The remaining bromine at the C5 position serves as a valuable handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of these products.

References

The Synthetic Versatility of 5-Bromo-2-chloroisonicotinonitrile: A Gateway to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of materials science, the discovery and application of novel functional molecules are paramount to innovation. 5-Bromo-2-chloroisonicotinonitrile, a halogenated pyridine derivative, stands out not for its direct applications, but as a highly versatile and strategically functionalized precursor for a new generation of advanced materials. Its true potential is realized through the selective reactivity of its three key functional groups: a nitrile, a bromine atom, and a chlorine atom. This unique arrangement offers a rich platform for synthetic chemists to design and construct complex molecules tailored for specific functions in organic electronics, metal-organic frameworks (MOFs), and specialty polymers.

This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple list of properties, we delve into the causality behind its use as a synthetic intermediate, offering detailed, field-proven protocols for its transformation into high-value functional materials. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.

Core Properties and Synthetic Potential

The strategic placement of the bromo, chloro, and cyano groups on the pyridine ring dictates the synthetic pathways available for this molecule.

PropertyValueSource
Molecular Formula C₆H₂BrClN₂[1]
Molecular Weight 217.45 g/mol [1]
CAS Number 1211515-17-1[2]

The key to unlocking the potential of this compound lies in understanding the differential reactivity of its functional groups:

  • Nitrile Group (-CN): This group is a versatile precursor to other functionalities. It can be hydrolyzed to a carboxylic acid, a critical step for creating ligands for MOFs.[3] It can also undergo cycloaddition reactions to form heterocycles like tetrazoles, or be reduced to an amine.

  • Bromo and Chloro Groups (-Br, -Cl): These halogens are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are the cornerstone of modern organic electronics, enabling the construction of conjugated systems for polymers and small molecules.[4] The difference in bond energies between C-Br and C-Cl can potentially allow for selective, stepwise functionalization.

The following diagram illustrates the key synthetic transformations that position this compound as a valuable starting material.

G A This compound B 5-Bromo-2-chloroisonicotinic Acid A->B  Hydrolysis (e.g., H₃O⁺, heat) C Conjugated Pyridine Systems A->C  Cross-Coupling (e.g., Suzuki, Stille) D Metal-Organic Frameworks (MOFs) B->D  Solvothermal Synthesis  (with metal salts) E Organic Electronic Materials (e.g., for OLEDs) C->E  Device Fabrication G cluster_0 Reaction Setup cluster_1 Reaction & Workup A This compound F Heat under Inert Atmosphere (e.g., 80-100 °C) B Arylboronic Acid Ester C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/H₂O) G Aqueous Workup & Extraction F->G H 5-Aryl-2-chloroisonicotinonitrile G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloroisonicotinonitrile (CAS 185229-84-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing this compound involves a multi-step process, typically culminating in a Sandmeyer reaction. The general strategy is to start with a suitable pyridine precursor, introduce the bromo and cyano functionalities, and finally, convert an amino group into the chloro group via a diazonium salt intermediate.

A common synthetic route begins with 2-Amino-5-bromopyridine, which is cyanated to form 2-Amino-5-bromoisonicotinonitrile. This intermediate then undergoes a diazotization reaction followed by a copper-catalyzed Sandmeyer reaction to yield the final product.

Synthesis_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromoisonicotinonitrile A->B Cyanation C Aryl Diazonium Salt (Intermediate) B->C Diazotization (NaNO2, HCl, 0-5°C) D This compound (Final Product) C->D Sandmeyer Reaction (CuCl, HCl)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My overall yield is consistently low (<40%). What are the critical control points I should re-evaluate?

Low yield is a frequent issue stemming from suboptimal conditions in one or more steps. The diazotization and Sandmeyer reactions are particularly sensitive.

Causality & Solution:

  • Instability of the Diazonium Salt: The aryl diazonium salt intermediate is thermally unstable and can decompose prematurely, leading to unwanted side products (e.g., 5-bromo-2-hydroxyisonicotinonitrile) and a significant reduction in yield.

    • Solution: Maintain a strictly controlled low temperature (0-5°C) throughout the diazotization process—from the slow, portion-wise addition of sodium nitrite to the subsequent Sandmeyer reaction.[1][2] An ice-salt bath is recommended for robust temperature management.

  • Inefficient Sandmeyer Reaction: The conversion of the diazonium salt to the final product is catalyzed by copper(I) chloride.[3][4] The reaction is a radical-nucleophilic aromatic substitution, and its efficiency depends on several factors.[3]

    • Solution:

      • Catalyst Quality: Ensure the CuCl used is fresh and not oxidized to Cu(II), which is less effective. If the catalyst is greenish, it indicates oxidation. It can be purified by washing with dilute HCl followed by water, ethanol, and ether.

      • Reaction Conditions: The Sandmeyer reaction should be performed in a strongly acidic medium (e.g., concentrated HCl) to ensure the stability of the diazonium salt and provide a source of chloride ions.

      • Monitoring: Track the vigorous evolution of N₂(g) as an indicator of reaction progress. The reaction is typically complete when gas evolution ceases.

  • Suboptimal Work-up and Purification: Product can be lost during extraction and purification phases.

    • Solution: After quenching the reaction with water/ice, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x). During column chromatography, select an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to achieve good separation without excessive band broadening.[5][6]

Troubleshooting_Low_Yield Problem Problem: Low Overall Yield Cause1 Cause 1: Diazonium Salt Decomposition Problem->Cause1 Cause2 Cause 2: Inefficient Sandmeyer Reaction Problem->Cause2 Cause3 Cause 3: Poor Work-up/Purification Problem->Cause3 Solution1 Solution: - Maintain temp at 0-5°C - Slow NaNO2 addition Cause1->Solution1 Solution2 Solution: - Use fresh, active CuCl - Ensure strong acid medium - Monitor N2 evolution Cause2->Solution2 Solution3 Solution: - Perform multiple extractions - Optimize chromatography Cause3->Solution3

Caption: Logic tree for diagnosing and solving low yield issues.

Question 2: My final product is contaminated with a persistent impurity that is difficult to remove by chromatography. What is it likely to be and how can I prevent its formation?

The most common and challenging impurities are often regioisomers or byproducts from competing reaction pathways.

Causality & Solution:

  • Phenolic Impurity (5-Bromo-2-hydroxyisonicotinonitrile): This is the most probable byproduct, formed when the diazonium salt reacts with water instead of the chloride ion.

    • Prevention: The key is to minimize the thermal decomposition of the diazonium salt. As detailed in the previous question, strict temperature control below 5°C is paramount.[1][2] Furthermore, ensuring a high concentration of chloride ions (by using concentrated HCl) will favor the desired Sandmeyer reaction over the competing hydroxylation pathway.

  • Starting Material (2-Amino-5-bromoisonicotinonitrile): Incomplete diazotization will result in unreacted starting material carrying through to the final product.

    • Prevention: Ensure the molar equivalent of sodium nitrite is sufficient (typically 1.0 to 1.1 equivalents). The reaction mixture must be vigorously stirred to ensure homogeneity, as the starting amine salt may have limited solubility. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) before proceeding with the Sandmeyer step.

  • Biaryl Impurities: A known side reaction in Sandmeyer chemistry is the formation of biaryl compounds through radical coupling.[3]

    • Prevention: This is often minimized by maintaining a well-dispersed reaction mixture and ensuring the efficient transfer of the radical intermediate to the copper(II) species. Using a sufficient amount of copper catalyst can help suppress this side reaction.

Potential Impurity Formation Pathway Prevention Strategy
5-Bromo-2-hydroxyisonicotinonitrileReaction of diazonium salt with H₂OMaintain T < 5°C; use concentrated HCl.
2-Amino-5-bromoisonicotinonitrileIncomplete diazotizationUse slight excess of NaNO₂; monitor via TLC.
Biaryl DimersRadical coupling side reactionEnsure efficient stirring; use adequate CuCl.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this synthesis? A: Several reagents require careful handling.

  • Sodium Nitrite (NaNO₂): A strong oxidizer. Avoid contact with combustible materials. It is toxic if ingested.

  • Copper(I) Chloride (CuCl): Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Concentrated Acids (HCl): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the intermediate. Always use it in solution immediately after its formation.[7]

Q2: How do I best monitor the progress of the diazotization and Sandmeyer reactions? A:

  • Diazotization: The disappearance of the starting amine can be monitored by TLC. A simple test for excess nitrous acid can be performed using starch-iodide paper (a blue-black color indicates excess HNO₂). A slight excess is often desired to ensure full conversion.

  • Sandmeyer Reaction: The most obvious visual cue is the evolution of nitrogen gas.[3] The reaction is generally considered complete when this effervescence ceases. For a more definitive endpoint, HPLC analysis of an aliquot from the reaction mixture can confirm the disappearance of the diazonium salt intermediate and the formation of the product.

Q3: What is the recommended protocol for the Sandmeyer reaction step? A: The following is a generalized, self-validating protocol based on established methods.[3][4][5][8]

Experimental Protocol: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid (HCl). The solution should be stirred until the CuCl dissolves.

  • Reaction Setup: Cool the CuCl/HCl solution to 0-5°C in an ice-salt bath.

  • Addition of Diazonium Salt: The freshly prepared, cold (0-5°C) diazonium salt solution should be added slowly, in portions, to the cold CuCl solution with vigorous stirring.

  • Reaction Monitoring: Observe for the evolution of nitrogen gas. Maintain the temperature below 10°C during the addition. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until gas evolution stops.

  • Verification: Confirm reaction completion by TLC or HPLC analysis to ensure the absence of the starting material.

  • Work-up: Proceed with quenching the reaction by pouring it onto crushed ice, followed by neutralization and extraction.

Purification_Workflow Start Crude Reaction Mixture after Sandmeyer Step1 Quench (Pour onto crushed ice) Start->Step1 Step2 Neutralize (e.g., with NaHCO3 or NaOH solution to pH 7-8) Step1->Step2 Step3 Extract (3x with Ethyl Acetate or CH2Cl2) Step2->Step3 Step4 Wash Organic Layer (with brine) Step3->Step4 Step5 Dry (over anhydrous Na2SO4 or MgSO4) Step4->Step5 Step6 Concentrate (Rotary Evaporation) Step5->Step6 Step7 Purify (Silica Gel Column Chromatography) Step6->Step7 Final Pure this compound Step7->Final

Caption: Standard workflow for the work-up and purification process.

References

Technical Support Center: Purification of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this critical building block in high purity. Here, we will address common challenges and provide robust, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: While the impurity profile depends heavily on the synthetic route, common contaminants in crude this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-halogenated Species: Pyridine rings with additional bromine or chlorine substituents.[1]

  • Hydrolysis Products: Conversion of the nitrile group to a carboxylic acid or amide, particularly if exposed to acidic or basic conditions at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the nature and extent of impurities before selecting a purification strategy.

Q2: What is the best first-pass method to assess the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is the most effective initial method for purity assessment. It is rapid, requires minimal sample, and provides critical information for developing a column chromatography method. A good starting eluent system for TLC is a mixture of hexanes and ethyl acetate. By observing the number of spots and their separation, you can quickly gauge the complexity of the mixture. For quantitative assessment, ¹H NMR is highly recommended to identify and quantify impurities.

Q3: How should I properly store purified this compound?

A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is classified as an irritant and should be handled with appropriate personal protective equipment.[2]

Purification Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification process.

Problem 1: My crude product is a dark, oily residue after synthesis.
  • Q: I've completed the synthesis, and after removing the solvent, I'm left with a dark oil instead of a solid. What does this indicate and how should I proceed?

    A: A dark, oily residue suggests the presence of significant impurities that are depressing the melting point of your product and inhibiting crystallization. The color may also indicate the formation of degradation products.

    Causality and Recommended Action:

    • Initial Analysis: Before attempting any large-scale purification, perform a TLC to visualize the number of components. This will inform your choice of purification method.

    • Aqueous Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine. This can often remove highly polar, colored impurities.

    • Primary Purification Method: Based on the TLC, decide on the primary purification method. If there are well-separated spots, flash column chromatography is the recommended next step. If the product appears to be the major component with minor impurities, recrystallization trials should be attempted.

Problem 2: I'm having trouble with the recrystallization of my product.
  • Q: I've tried to recrystallize my this compound, but it either oils out or the recovery is very low. What can I do?

    A: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the purity of the crude material. "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid upon cooling. Low recovery suggests the compound is too soluble in the cold solvent.

    Troubleshooting Steps & Causality:

    • Solvent System Screening: The key to successful recrystallization is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic screening of solvents is recommended. For substituted pyridines, common solvent systems include alcohols (methanol, ethanol, isopropanol), or a binary mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[1][3][4]

    • Improving Crystal Formation:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a single crystal to the cooled, saturated solution to induce crystallization.

    • Optimizing Recovery: If recovery is low, it may be due to using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. After the first crop of crystals is collected by filtration, the filtrate can be concentrated to obtain a second, albeit less pure, crop.

Solvent System Rationale for Use Potential Issues
Methanol/Water Methanol is often a good solvent for polar compounds, and the addition of water as an anti-solvent can induce crystallization.The compound may be too soluble in methanol, requiring a large volume of water.
Ethyl Acetate/Hexanes A versatile system where ethyl acetate solubilizes the compound, and hexanes act as the anti-solvent.Can sometimes lead to "oiling out" if the polarity difference is too great.
Isopropanol A single solvent system that can be effective for moderately polar compounds.May require a larger volume compared to binary systems.
Problem 3: My flash column chromatography separation is not effective.
  • Q: I'm running a silica gel column, but my product is co-eluting with an impurity, or I'm seeing significant peak tailing. How can I improve the separation?

    A: Poor separation in column chromatography can be due to an inappropriate solvent system or interactions between the compound and the stationary phase. Pyridine derivatives, being basic, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[5]

    Troubleshooting Steps & Causality:

    • TLC Optimization: The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.2 and 0.4.[6] Systematically test different ratios of hexanes and ethyl acetate to achieve this. If a single solvent system is not effective, consider using a gradient elution.

    • Addressing Peak Tailing:

      • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount (0.1-1%) of triethylamine or pyridine to your eluent.[6] This will neutralize the acidic sites on the silica gel and result in sharper peaks.

      • Use Neutralized Silica: Alternatively, you can use commercially available deactivated or neutralized silica gel.[5]

    • Improving Resolution:

      • Dry Loading: For compounds that are not highly soluble in the eluent, or for difficult separations, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of your packed column. This technique ensures a very narrow starting band, leading to better separation.[6]

      • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Visualizing the Purification Workflow

The following diagram outlines a decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound purity_assessment Purity Assessment (TLC, NMR) start->purity_assessment decision Purity > 95%? purity_assessment->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Flash Column Chromatography decision->column_chromatography No final_product Pure Product (>99%) recrystallization->final_product troubleshoot_recryst Troubleshoot Recrystallization (Solvent Screen, Seeding) recrystallization->troubleshoot_recryst Issues? column_chromatography->final_product troubleshoot_column Troubleshoot Column (Optimize Eluent, Basic Modifier) column_chromatography->troubleshoot_column Issues? troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Decision tree for purification method selection.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 methanol/water solution.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Based on TLC analysis, prepare an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). If peak tailing was observed on the TLC, add 0.1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the prepared solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum to remove any remaining traces of solvent.

Summary of Physical Properties

PropertyValueSource
Molecular Formula C₆H₂BrClN₂PubChem[2]
Molecular Weight 217.45 g/mol PubChem[2]
Appearance Light yellow to light brown solid---
Storage Store at room temperature, under inert atmosphere---

References

Technical Support Center: 5-Bromo-2-chloroisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Bromo-2-chloroisonicotinonitrile. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. The following question-and-answer-based troubleshooting guides and FAQs will address specific issues you may encounter during your experiments, with a focus on identifying and mitigating common byproducts.

Section 1: Understanding the Reactivity of this compound

This compound is a valuable intermediate due to its distinct halogen reactivities. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization, but it also presents challenges that can lead to byproduct formation if not properly controlled.

General Reactivity Order: Aryl-I > Aryl-Br > Aryl-Cl

This principle is fundamental to troubleshooting reactions with this substrate. Most standard cross-coupling conditions will favor reaction at the C5-Br bond.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, several side reactions can compete with the desired cross-coupling, leading to complex product mixtures.

FAQ 1: My Suzuki reaction is giving a low yield of the desired product, and I see several spots on my TLC. What are the likely byproducts?

When performing a Suzuki coupling with this compound, you are most likely to encounter three primary byproducts:

  • Homocoupling of the Boronic Acid: Formation of a biaryl derived from your boronic acid coupling with itself.

  • Dehalogenation/Protodeboronation: Replacement of the bromine atom on your starting material with a hydrogen atom, or replacement of the boronic acid group on your coupling partner with a hydrogen.

  • Homocoupling of the Starting Material: Formation of a dimer of this compound.

These byproducts can be readily identified by a combination of TLC and LC-MS analysis of your crude reaction mixture.

Byproduct TypeTypical TLC AppearanceIdentification Method
Desired Product VariesLC-MS, ¹H NMR
Boronic Acid HomocouplingTypically less polar than starting materialsLC-MS, ¹H NMR
Dehalogenation ProductMore polar than starting materialLC-MS, ¹H NMR
Starting Material HomocouplingTypically much less polarLC-MS, ¹H NMR
Troubleshooting Guide: Minimizing Byproducts in Suzuki Reactions

Issue 1: Significant formation of boronic acid homocoupling product.

  • Causality: This is often caused by the presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.[1][2] It can also be exacerbated by the presence of Pd(II) species at the start of the reaction.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen) or by sparging the solvent with an inert gas for 30-60 minutes.

    • Use High-Purity Reagents: Use fresh, high-purity boronic acid. Older boronic acids can degrade and are more prone to side reactions. Consider using boronate esters (e.g., pinacol esters) which are often more stable.

    • Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.

Issue 2: Presence of dehalogenated starting material (2-chloroisonicotinonitrile).

  • Causality: Dehalogenation can occur through a competing reductive pathway. This can be caused by impurities in reagents or solvents, or by certain bases and ligands. Protodeboronation of the boronic acid partner is also a common issue, often caused by excess water or base.[3]

  • Troubleshooting Steps:

    • Anhydrous Conditions: While Suzuki reactions often tolerate some water, excess water can promote protodeboronation. Ensure you are using dry solvents.

    • Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, they can also promote side reactions. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway.

Issue 3: Formation of the homocoupled dimer of this compound.

  • Causality: This byproduct arises from the coupling of two molecules of the starting aryl halide. This can be more prevalent if the transmetalation step of the Suzuki cycle is slow.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand plays a crucial role in balancing the rates of oxidative addition and transmetalation. Electron-rich, bulky phosphine ligands such as SPhos or XPhos can often improve the efficiency of the cross-coupling and minimize homocoupling.

    • Stoichiometry: Ensure an appropriate excess of the boronic acid (typically 1.2-1.5 equivalents) to favor the cross-coupling pathway.

Diagram: Suzuki Coupling Pathways for this compound

Suzuki_Byproducts cluster_main Desired Catalytic Cycle cluster_side Side Reactions SM This compound Intermediate1 Oxidative Addition Intermediate SM->Intermediate1 BA Ar-B(OH)₂ Homo_BA Homocoupling Byproduct (Ar-Ar) BA->Homo_BA O₂ Promoted Homocoupling Intermediate2 Transmetalation Intermediate BA->Intermediate2 Pd0 Pd(0)L₂ Pd0->Intermediate1 Oxidative Addition Desired Desired Product (5-Aryl-2-chloroisonicotinonitrile) Desired->Pd0 Regenerates Dehalogenated Dehalogenation Byproduct (2-Chloroisonicotinonitrile) Homo_SM Homocoupling Byproduct (Dimer of Starting Material) Intermediate1->Dehalogenated Reduction Intermediate1->Homo_SM Homocoupling Intermediate1->Intermediate2 Transmetalation Intermediate2->Desired Reductive Elimination Buchwald_Troubleshooting Start Low Yield or Byproduct Formation Check_Dehalogenation Major Byproduct is Dehalogenated Starting Material? Start->Check_Dehalogenation Check_SM Unreacted Starting Material? Check_Dehalogenation->Check_SM No Solution_Ligand Use more electron-rich/ bulky ligand (e.g., XPhos, SPhos) Check_Dehalogenation->Solution_Ligand Yes Solution_Catalyst Increase catalyst loading or use a more active precatalyst Check_SM->Solution_Catalyst Yes Solution_Temp Lower Reaction Temperature Solution_Ligand->Solution_Temp Solution_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Solution_Temp->Solution_Base Success Improved Yield and Purity Solution_Base->Success Solution_Time_Temp Increase reaction time or temperature Solution_Catalyst->Solution_Time_Temp Solution_Time_Temp->Success

References

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 5-Bromo-2-chloroisonicotinonitrile. This guide is designed to provide in-depth troubleshooting for common issues encountered during synthetic transformations of this versatile building block. As Senior Application Scientists, we understand that failed reactions can be a significant roadblock. This resource aims to provide logical, experience-driven solutions to get your research back on track.

Understanding the Reactivity of this compound

This compound is a highly functionalized pyridine derivative with three distinct reactive sites: a C-Br bond, a C-Cl bond, and a nitrile group. The electron-withdrawing nature of the nitrile and the pyridine ring nitrogen makes the halide positions susceptible to various transformations.

The general order of halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This differential reactivity allows for selective functionalization. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[1] This allows for selective reactions at the C5 position while leaving the C2-chloro group available for subsequent transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2] However, their complexity can lead to various side reactions and low yields.[3]

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling with this compound is showing little to no conversion. What are the primary factors to investigate?

A: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[4]

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the boronic acid/ester, solvent, and base, are pure and anhydrous. Boronic acids are known to be unstable and can degrade upon storage.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Insufficient degassing can lead to catalyst deactivation and an increase in side reactions like homocoupling.[3]

  • Catalyst Activity: The palladium source and ligand are crucial. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] Inefficient reduction will halt the catalytic cycle.[4] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[6]

Troubleshooting Workflow for Low Yield Suzuki Coupling:

G start Low/No Yield in Suzuki Coupling reagent_check Verify Reagent Purity & Integrity (Boronic Acid, Solvent, Base) start->reagent_check inert_check Confirm Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK catalyst_check Evaluate Catalyst & Ligand System inert_check->catalyst_check Atmosphere OK sub_node_catalyst Inactive Catalyst? Suboptimal Ligand? Incorrect Base? catalyst_check->sub_node_catalyst solution_catalyst Switch to a pre-activated catalyst (e.g., XPhos Pd G4). Screen different phosphine ligands (e.g., SPhos, XPhos). [9] sub_node_catalyst:f0->solution_catalyst solution_base Optimize base (K₃PO₄, Cs₂CO₃ are often effective). Ensure base is finely ground and anhydrous. [9] sub_node_catalyst:f2->solution_base end Improved Yield solution_catalyst->end solution_base->end

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Dehalogenation Byproduct Formation

Q: I am observing a significant amount of the dehalogenated product (2-chloroisonicotinonitrile) in my cross-coupling reaction. What causes this and how can I prevent it?

A: Dehalogenation is a frequent side reaction where the bromine atom is replaced by a hydrogen atom.[7] This is particularly common with electron-deficient N-heterocyclic halides like this compound.[8] The primary cause is the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the aryl group.[8]

Sources of Hydride:

  • Solvents: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[7]

  • Bases: Certain bases can act as hydride donors.[7]

  • Water: While often necessary for Suzuki couplings, excess water can be a proton source that contributes to dehalogenation pathways.[8]

Mitigation Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the product over the dehalogenation pathway.[7]Screen ligands such as SPhos, XPhos, or other biarylphosphine ligands.[8]
Solvent Choice Avoid solvents that can act as hydride donors.Switch from alcoholic solvents to aprotic solvents like dioxane, toluene, or DMF.[7][9]
Base Optimization A weaker, non-nucleophilic base may be less likely to generate hydride species.Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxide bases.[8]
Temperature Control High temperatures can sometimes favor side reactions.Lowering the reaction temperature may reduce the rate of dehalogenation, though it might also slow the desired reaction.[10]
Issue 3: My Buchwald-Hartwig Amination is Failing

Q: I am attempting a Buchwald-Hartwig amination at the C5-Br position, but the reaction is not proceeding. What are the critical parameters to optimize?

A: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent.[11] For an electron-deficient substrate like this compound, careful optimization is key.

Critical Parameters for Buchwald-Hartwig Amination:

  • Catalyst/Ligand System: This is the most crucial factor.[10] Modern systems often employ bulky, electron-rich biarylphosphine ligands that facilitate both the oxidative addition and the C-N reductive elimination steps. The choice of ligand is often dependent on the class of amine being coupled.[11]

  • Base Selection: A strong, non-nucleophilic base is generally required to deprotonate the amine or the intermediate palladium-amine complex.[12] Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like LHMDS or cesium carbonate may be effective.[11][13] The base must be fresh and handled under strictly anhydrous conditions.[10]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are commonly used.[10][14]

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination:

G start Failed Buchwald-Hartwig Amination catalyst_ligand Evaluate Catalyst/Ligand Combination start->catalyst_ligand base_check Verify Base Strength & Quality catalyst_ligand->base_check System OK sub_node_catalyst Inefficient Precatalyst? Suboptimal Ligand for Amine Class? catalyst_ligand->sub_node_catalyst solvent_check Ensure Anhydrous & Degassed Solvent base_check->solvent_check Base OK solution_base Switch to a different strong base (e.g., LHMDS, K₃PO₄). Use fresh, finely powdered base. base_check->solution_base solution_catalyst Use a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts). Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). [13] sub_node_catalyst:f0->solution_catalyst end Successful C-N Coupling solution_catalyst->end solution_base->end

Caption: Systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the chloro and cyano substituents, makes this compound a good candidate for Nucleophilic Aromatic Substitution (SNAr), particularly at the 2-position.[15][16]

Issue 4: SNAr Reaction at the C2-Cl Position is Sluggish or Fails

Q: I am trying to displace the 2-chloro substituent with a nucleophile (e.g., an alkoxide or amine), but the reaction is very slow or does not proceed. How can I improve this?

A: While the C2-position is activated for SNAr, the reaction's success depends on the nucleophile's strength and the reaction conditions.

Key Factors for Successful SNAr:

  • Nucleophile Strength: Stronger nucleophiles are generally more effective. For example, sodium methoxide is a better nucleophile than methanol.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the nucleophilic salt and stabilize the charged intermediate (Meisenheimer complex).[15]

  • Temperature: SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy associated with disrupting the aromaticity in the intermediate step.[16]

  • Leaving Group: While chlorine is a viable leaving group, fluorine is often better for SNAr due to the higher polarization of the C-F bond. However, in this substrate, we are limited to the chloro substituent.

Optimization Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the rate of reaction.

  • Use a Stronger Nucleophile/Base System: If using a neutral nucleophile like an alcohol or amine, adding a strong, non-nucleophilic base (e.g., NaH for alcohols, or a strong organic base for amines) can generate the more potent anionic nucleophile in situ.

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction.

Part 3: Nitrile Group Transformations

The nitrile group can be a synthetic handle for hydrolysis to amides or carboxylic acids.[17]

Issue 5: Incomplete Hydrolysis of the Nitrile Group

Q: I am attempting to hydrolyze the nitrile to a carboxylic acid, but the reaction stops at the amide intermediate or is incomplete.

A: Nitrile hydrolysis can be sluggish and requires forcing conditions.[18][19] The stability of the intermediate amide can sometimes make the second hydrolysis step difficult.

Troubleshooting Nitrile Hydrolysis:

ConditionIssueRecommended Action
Acidic Hydrolysis Reaction stalls at the amide.Use a stronger acid (e.g., concentrated H₂SO₄ or HCl), increase the reaction temperature, and prolong the reaction time. The final protonation of the ammonia byproduct in acidic conditions helps drive the reaction to completion.[19]
Basic Hydrolysis Incomplete conversion to the carboxylate.Harsher conditions, such as higher temperatures and extended reflux times, are typically required to push the reaction from the amide to the carboxylate.[19] Milder basic conditions may favor isolation of the amide.[19]
General Laboratory Best Practices
  • Purity of Starting Material: Always verify the purity of your this compound starting material by NMR or LC-MS. Impurities can interfere with catalysis.

  • Solvent Quality: Use anhydrous, degassed solvents for all palladium-catalyzed reactions.

  • Inert Gas Technique: Employ robust Schlenk line or glovebox techniques to exclude oxygen and moisture from sensitive reactions.

This guide provides a starting point for troubleshooting common issues. Remember that each reaction is unique, and a combination of these strategies may be necessary to achieve the desired outcome.

References

optimization of reaction time and temperature for 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-chloroisonicotinonitrile

A Guide to Optimizing Reaction Time and Temperature

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction dynamics. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to empower you to optimize this synthesis for both yield and purity in your laboratory. The synthesis of this important heterocyclic building block typically proceeds via a Sandmeyer reaction, a powerful but nuanced transformation that requires precise control over key parameters.

Frequently Asked Questions & Optimization Strategies

Q1: What is the foundational synthetic route for this compound, and what are its critical stages?

The most reliable and widely used method for preparing this compound is the Sandmeyer reaction.[1][2] This chemical reaction is designed to replace an amino group on an aromatic ring with a halide or pseudohalide, like a nitrile group. The process is a two-stage sequence:

  • Diazotization: The starting material, an aromatic amine (e.g., 4-amino-5-bromo-2-chloropyridine), is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (like HCl or H₂SO₄).

  • Cyanation (Sandmeyer Reaction): The unstable diazonium salt is then immediately treated with a copper(I) cyanide (CuCN) catalyst. The copper(I) species facilitates a single-electron transfer, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts to yield the final nitrile product.[3]

The success of the entire synthesis hinges on the precise execution of both stages, as the diazonium intermediate is notoriously unstable.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation A Aromatic Amine (e.g., 4-Amino-5-bromo-2-chloropyridine) B Aryldiazonium Salt (Unstable Intermediate) A->B  NaNO₂, H⁺  (Critical Temp Control) C This compound (Final Product) B->C  CuCN (Catalyst)  (Temp & Time Optimization) Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Amine (NMR/LCMS) Start->Check_Purity Check_Diazotization 2. Review Diazotization Protocol Check_Purity->Check_Diazotization If pure Sol_Purity Solution: Recrystallize or purify starting material. Check_Purity->Sol_Purity No Check_Sandmeyer 3. Evaluate Sandmeyer Step Check_Diazotization->Check_Sandmeyer If correct Temp_Control Was temp strictly < 5°C? Check_Diazotization->Temp_Control Check_Workup 4. Assess Aqueous Workup & Extraction Check_Sandmeyer->Check_Workup If correct Catalyst_Activity Is CuCN catalyst fresh/active? Check_Sandmeyer->Catalyst_Activity Nitrite_Addition Was NaNO₂ added slowly? Temp_Control->Nitrite_Addition Yes Sol_Temp Solution: Use ice-salt bath, monitor internal temp. Temp_Control->Sol_Temp No Sol_Nitrite Solution: Add NaNO₂ solution dropwise over 30-60 min. Nitrite_Addition->Sol_Nitrite No Reaction_Time Was reaction monitored to completion (TLC/HPLC)? Catalyst_Activity->Reaction_Time Yes Sol_Catalyst Solution: Use fresh CuCN or prepare it freshly. Catalyst_Activity->Sol_Catalyst No Sol_Time Solution: Increase reaction time or gently warm to 40-50°C. Reaction_Time->Sol_Time No

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chloroisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and optimize your reactions. We will delve into the critical role of solvent selection in controlling the reactivity and selectivity of this di-halogenated pyridine derivative.

Understanding the Reactivity Profile

This compound is a highly useful intermediate due to its distinct reactivity profile. It possesses two halogen atoms at positions C2 and C5. The key to its synthetic utility lies in the selective functionalization of these positions.

The reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the powerful electron-withdrawing nitrile (-CN) group at C4 work in concert to activate the ring for nucleophilic attack. This activation is most pronounced at the ortho (C2) and para (C4 is occupied) positions. Consequently, the chlorine atom at C2 is significantly more activated and labile than the bromine atom at C5, which is meta to the nitrile group. This intrinsic reactivity difference is the foundation for achieving high selectivity.

// Reactants reactant [label=<

this compound

];

nucleophile [label="Nu⁻", fontcolor="#EA4335"];

// Transition to Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Rate-determining step)

];

// Product product [label=<

C2-Substituted Product

];

leaving_group [label="Cl⁻"];

// Arrows reactant -> meisenheimer [label="+ Nu⁻", fontcolor="#EA4335"]; meisenheimer -> product [label="- Cl⁻", fontcolor="#34A853"]; } // Caption for Diagram // Figure 1. General SNAr Mechanism at the C2 Position.

Frequently Asked Questions (FAQs)

Q1: Which solvent is the best starting point for a reaction with this compound?

A1: For most SNAr reactions, a polar aprotic solvent is the preferred choice.[1] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent starting points.

  • Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3] Polar aprotic solvents are exceptionally effective at stabilizing this charged intermediate without strongly solvating the nucleophile.[4] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate-determining first step of the reaction. In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction.[4][5]

Q2: I am observing substitution at both the C2 (Cl) and C5 (Br) positions. How can I improve selectivity for C2 substitution?

A2: This issue, known as di-substitution, typically arises under harsh reaction conditions. To enhance selectivity for mono-substitution at the C2 position:

  • Control Stoichiometry: Use a precise amount of your nucleophile (typically 1.0 to 1.1 equivalents).

  • Lower the Temperature: The energy barrier for substitution at the less-activated C5 position is higher. Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) can provide the energy to overcome the barrier for C2 substitution while leaving C5 untouched.

  • Choose a Milder Base: If a base is required to generate your nucleophile in situ, use a weaker, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) instead of strong bases like NaH or alkoxides, which can promote side reactions.

Q3: Can I use a non-polar solvent like Toluene or THF?

A3: While not the first choice, these solvents can be used, particularly for troubleshooting.

  • Tetrahydrofuran (THF) and other ethers can be effective, especially if the nucleophile has good solubility.[1] They are less polar than DMSO or DMF, which can be advantageous if the reaction is too fast or exothermic, leading to side products.

  • Toluene is generally reserved for reactions at high temperatures or when phase-transfer catalysis is employed.[1][6] A phase-transfer catalyst can help shuttle the nucleophile from a solid or aqueous phase into the organic phase to react. Without it, solubility and reaction rates are often prohibitively low.

Solvent Selection Guide

The choice of solvent is intrinsically linked to the properties of your nucleophile and the desired reaction outcome. This workflow provides a logical path for solvent selection.

solvent_selection_workflow start Start: Define Nucleophile (e.g., R-NH₂, R-OH, R-SH) q_reactivity Is the nucleophile highly reactive (e.g., thiolate, alkoxide)? start->q_reactivity q_base_sensitive Is the substrate or product sensitive to strong bases? q_reactivity->q_base_sensitive No (e.g., amine, alcohol) solvent_thf Moderate Choice: THF, 2-MeTHF (Controlled rate, moderate temp) q_reactivity->solvent_thf Yes solvent_dmf Primary Choice: DMSO, DMF, NMP (Fastest rates) q_base_sensitive->solvent_dmf No solvent_acetonitrile Alternative: Acetonitrile (MeCN) (Easier removal) q_base_sensitive->solvent_acetonitrile Yes outcome_fast Result: Rapid & Efficient SNAr solvent_dmf->outcome_fast solvent_acetonitrile->outcome_fast outcome_controlled Result: Slower, more controlled reaction solvent_thf->outcome_controlled solvent_toluene Special Case: Toluene + Phase Transfer Catalyst (High temp, specific applications) solvent_toluene->outcome_controlled

Solvent Property Quick Reference Table
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability & Comments
DMSO Polar Aprotic47189Excellent: High reaction rates, good for stubborn nucleophiles. Difficult to remove.
DMF Polar Aprotic37153Excellent: Similar to DMSO but with a lower boiling point, making it easier to remove.
Acetonitrile Polar Aprotic37.582Very Good: Good reaction rates and easy to remove via evaporation. A preferred process solvent.
THF Polar Aprotic (Ethereal)7.566Good: For controlling highly reactive nucleophiles or when a milder reaction is needed.[1]
Ethanol Polar Protic24.578Poor to Fair: Can significantly slow the reaction due to nucleophile solvation.[4] Risk of O-alkylation side product.
Toluene Non-polar2.4111Poor (alone): Requires high temperatures or a phase-transfer catalyst.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Poor Solvent Choice: Use of a non-polar or polar protic solvent. 2. Low Temperature: Insufficient thermal energy to overcome the activation barrier. 3. Inactive Nucleophile: Nucleophile has degraded or is not basic enough to react.1. Switch to a polar aprotic solvent like DMSO or DMF to maximize reaction rate. 2. Gradually increase the reaction temperature (e.g., from RT to 50-80 °C) while monitoring by TLC or LC-MS. 3. If using a weak nucleophile (e.g., alcohol, amine), add a non-nucleophilic base (K₂CO₃, Cs₂CO₃) to increase its reactivity.
Multiple Products Observed 1. Di-substitution: Reaction is too forcing (high temp, long time), causing substitution at C5-Br. 2. Reaction with Solvent: Protic solvents (e.g., alcohols) can act as nucleophiles.[1] 3. Nitrile Hydrolysis: Presence of water and strong acid/base can convert the -CN group to an amide or carboxylic acid.1. Use only 1.0-1.1 equivalents of the nucleophile and reduce the reaction temperature. 2. Switch to an aprotic solvent (e.g., THF, MeCN, DMF). 3. Ensure the reaction is run under anhydrous conditions (dry solvent, inert atmosphere).
Reaction is Uncontrollably Fast or Exothermic 1. Solvent is too activating: DMSO and DMF can lead to extremely fast reactions with potent nucleophiles. 2. High Concentration: Reactants are too concentrated.1. Switch to a less polar solvent such as THF or 2-MeTHF to moderate the rate.[1] 2. Reduce the reaction concentration. Consider adding the nucleophile solution slowly to the substrate solution at a reduced temperature (e.g., 0 °C).
Difficulty with Product Isolation 1. High-Boiling Solvent: DMSO or DMF are difficult to remove under vacuum. 2. Product is water-soluble. 1. After the reaction, dilute with a large volume of water and extract the product with an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform multiple extractions. 2. If the product has high water solubility, try to precipitate it by adding an anti-solvent or perform a saturated brine wash during extraction to "salt out" the product.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol serves as a robust starting point. It must be adapted based on the specific nucleophile and reaction scale.

Materials:

  • This compound

  • Amine Nucleophile (e.g., Morpholine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous Acetonitrile to achieve a concentration of approximately 0.1-0.2 M. Add anhydrous K₂CO₃ (2.0 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The choice of temperature depends on the nucleophilicity of the amine.

    • Self-Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting material indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base (K₂CO₃) and wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure 5-Bromo-2-(substituted)isonicotinonitrile.

This guide provides a framework for understanding and manipulating the reactivity of this compound. By carefully considering the interplay between the nucleophile and the solvent, you can achieve your desired synthetic outcomes efficiently and selectively.

References

preventing decomposition of 5-Bromo-2-chloroisonicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chloroisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive building block. Our goal is to provide you with in-depth, field-proven insights to help you prevent its decomposition, troubleshoot common issues, and optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized pyridine derivative, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the three distinct reactive sites: the nitrile group, the chloro substituent at the 2-position, and the bromo substituent at the 5-position. However, this high degree of functionality also makes the molecule susceptible to several decomposition pathways. The pyridine ring's electron-withdrawing nature, compounded by the cyano group, significantly activates the C2-chlorine for nucleophilic aromatic substitution (SNAr).[2][3] The C5-bromine is less prone to SNAr but is susceptible to reductive cleavage and involvement in metal-catalyzed cross-coupling reactions.[1][4] Understanding these competing reactivities is paramount to achieving successful and reproducible results.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format, focusing on diagnosing and solving issues related to the decomposition of this compound.

Q1: My reaction yield is low, but my starting material is consumed. LC-MS analysis shows multiple new peaks. What are the likely decomposition pathways?

A1: This is a classic scenario pointing towards competing side reactions rather than a single, clean transformation. The identity of the byproducts is key to diagnosing the issue. The primary culprits are nucleophilic attack, hydrolysis, and dehalogenation.

  • Unintended Nucleophilic Substitution: The chlorine atom at the 2-position is highly electrophilic. If your reaction medium contains nucleophiles other than your intended reagent (e.g., hydroxide from residual water, amine bases, or certain solvents like alcohols at elevated temperatures), you will likely form 2-substituted byproducts.[3]

  • Nitrile Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze the nitrile group to the corresponding amide or carboxylic acid. This is a common issue when using aqueous workups or insufficiently dried solvents and reagents.[5]

  • Dehalogenation: The C-Br and C-Cl bonds can be cleaved under reductive conditions. This is particularly common in palladium-catalyzed reactions (like Suzuki or Buchwald-Hartwig couplings) if a hydrogen source is present.[6][7] The bromine is typically more easily reduced than the chlorine.[4]

Recommended Action:

  • Analyze Byproducts: Use LC-MS and ¹H NMR to identify the mass and structure of the major byproducts. An increase in mass corresponding to (+OH -Cl) suggests substitution, while a mass change of (+H₂O) at the nitrile points to hydrolysis. A decrease in mass corresponding to (-Br +H) or (-Cl +H) indicates dehalogenation.

  • Review Reagents: Scrutinize all reagents for potential nucleophiles or sources of protons/hydride. For example, using sodium hydroxide as a base can introduce a competing nucleophile (OH⁻).

Q2: My reaction mixture is turning dark brown or black, and I'm isolating mostly intractable tar. What's causing this polymerization?

A2: Dark coloration and tar formation are often signs of thermal decomposition or uncontrolled, aggressive reactions, frequently initiated by an inappropriate choice of base or excessive temperature.

  • Strong, Unhindered Bases: Strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide can act as potent nucleophiles, attacking the C2 position. They can also promote dehydrohalogenation or other complex condensation pathways, leading to polymerization.[8]

  • Excessive Heat: this compound has limited thermal stability. Running reactions at high temperatures (e.g., >100-120 °C) for extended periods can induce decomposition, even in the absence of aggressive reagents.

Recommended Action:

  • Lower the Temperature: Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate.

  • Change the Base: Switch to a non-nucleophilic, sterically hindered inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a bulky organic base (e.g., DIPEA). These are less likely to compete as nucleophiles.

Q3: I am attempting a Suzuki coupling at the C5-bromo position, but I'm seeing significant amounts of the debrominated starting material. How can I prevent this?

A3: This is a common side reaction in palladium-catalyzed cross-couplings known as proto-dehalogenation or hydrodehalogenation. It occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner.

  • Proton Sources: The most common proton sources are water, alcohols (used as solvents), or even acidic protons on other reagents.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting this side reaction.

Recommended Action:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Use Aprotic Solvents: Solvents like toluene, dioxane, or DMF are preferable to protic solvents.

  • Optimize Base: Use a base that is not a significant source of water (e.g., anhydrous K₂CO₃ or Cs₂CO₃).

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material (SM) Consumed? start->check_sm sm_present SM Present: Reaction Incomplete check_sm->sm_present No sm_gone SM Consumed: Decomposition Likely check_sm->sm_gone Yes optimize Optimize Conditions: - Increase Temperature - Change Catalyst/Solvent - Increase Reaction Time sm_present->optimize analyze_byproducts Identify Byproducts (LC-MS, NMR) sm_gone->analyze_byproducts path_hydrolysis Nitrile Hydrolysis (Amide/Acid Formed) analyze_byproducts->path_hydrolysis path_snar SNAr at C2-Cl (Nucleophile Addition) analyze_byproducts->path_snar path_dehalo Dehalogenation (-Br or -Cl) analyze_byproducts->path_dehalo path_tar Tar/Polymerization analyze_byproducts->path_tar sol_hydrolysis Solution: - Use Anhydrous Solvents - Control pH (Avoid strong acid/base) - Inert Atmosphere path_hydrolysis->sol_hydrolysis sol_snar Solution: - Use Non-Nucleophilic Base - Protect from ambient moisture - Lower Temperature path_snar->sol_snar sol_dehalo Solution: - Degas Solvents Rigorously - Use Anhydrous Conditions - Screen Pd Catalyst/Ligands path_dehalo->sol_dehalo sol_tar Solution: - Lower Reaction Temperature - Use Weaker/Hindered Base path_tar->sol_tar

Caption: Troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and reaction conditions for this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[9] An inert atmosphere (e.g., inside a desiccator with desiccant or in a glovebox) is highly recommended to protect it from atmospheric moisture, which can lead to hydrolysis of the nitrile group over time.

Q2: Which solvents and bases are generally considered "safe" to use?

A2: The choice of solvent and base is critical to preventing decomposition. The table below summarizes recommended and high-risk options.

ParameterRecommended (Low Risk)Use with Caution (Medium Risk)High Risk (Avoid if Possible)Rationale
Solvents Anhydrous Aprotic: Toluene, Dioxane, THF, DMF, AcetonitrileAprotic: DME, DMSOProtic: Methanol, Ethanol, WaterAprotic solvents do not have acidic protons that can participate in side reactions. Protic solvents can act as nucleophiles or proton sources, leading to substitution or dehalogenation.[10]
Bases Inorganic Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃Amine Bases: DIPEA, Et₃N, PyridineHydroxides/Alkoxides: NaOH, KOH, NaOMe, KOtBuCarbonates are weak, non-nucleophilic bases. Amine bases can sometimes act as nucleophiles. Hydroxides and alkoxides are strong nucleophiles that will readily attack the C2 position.[3]
Q3: Can the nitrile group itself direct or interfere with reactions?

A3: Absolutely. The nitrile group is a strong electron-withdrawing group. Its primary electronic effect is to activate the C2-chloro and C6-proton positions for nucleophilic attack or deprotonation, respectively. Mechanistically, during SNAr at the C2 position, the nitrile group helps stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the substitution.[3] You must always consider its electronic influence on the pyridine ring's reactivity.

The diagram below illustrates the major decomposition pathways.

Caption: Major decomposition pathways for this compound.

Experimental Protocols

To minimize decomposition, rigorous experimental technique is essential. Follow this general protocol for setting up reactions involving this compound.

Protocol 1: General Procedure for Reactions Under Anhydrous, Inert Conditions
  • Glassware Preparation:

    • Clean all glassware thoroughly and dry in an oven at >120 °C for at least 4 hours (or overnight).

    • Assemble the glassware (e.g., round-bottom flask with condenser and nitrogen/argon inlet) while still hot and allow it to cool to room temperature under a steady stream of dry inert gas.

  • Reagent and Solvent Preparation:

    • Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

    • Ensure all solid reagents are dried in vacuo or in a desiccator prior to use. Liquid reagents should be handled via syringe under an inert atmosphere.

  • Reaction Setup:

    • Add the solid reagents (this compound, catalyst, base, etc.) to the reaction flask under a positive pressure of inert gas.

    • Evacuate and backfill the flask with inert gas three times to ensure the complete removal of atmospheric oxygen and moisture.

    • Add the anhydrous solvent via cannula or syringe.

    • If using a palladium catalyst, degas the solvent by bubbling inert gas through it for 15-20 minutes before adding it to the reaction flask.

    • Add any liquid reagents via syringe through a septum.

  • Reaction Execution:

    • Heat the reaction to the target temperature using an oil bath with a temperature controller.

    • Monitor the reaction by TLC or LC-MS using aliquots taken via syringe.

  • Workup:

    • Cool the reaction to room temperature before exposing it to air.

    • Quench the reaction carefully, being mindful that quenching with water or acid can promote hydrolysis if the reaction hasn't gone to completion.

References

Technical Support Center: Analytical Techniques for Monitoring 5-Bromo-2-chloroisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical techniques essential for successful reaction monitoring and characterization. This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Introduction to Reaction Monitoring of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This guide will delve into the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore common challenges and provide practical, experience-driven solutions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for monitoring the progress of reactions involving this compound, allowing for the separation and quantification of the starting material, intermediates, and final product.

Troubleshooting Guide: HPLC

Q1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for pyridine-containing compounds is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanols on the silica backbone of the C18 column.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the stationary phase via strong hydrogen bonding or ionic interactions. This results in a portion of the analyte molecules being retained longer than the bulk, leading to a tailed peak shape.

  • Solutions:

    • Use a Modern, End-capped Column: Employ a high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.

    • Mobile Phase Modification:

      • Lower pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will protonate the pyridine nitrogen. The resulting pyridinium ion will be repelled by any residual protonated silanols, reducing secondary interactions.

      • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA is not MS-friendly.[1]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

Q2: My reaction mixture contains several closely related impurities that are co-eluting with my product. How can I improve the resolution?

A2: Achieving baseline separation of structurally similar compounds, a common scenario in synthetic chemistry, requires careful optimization of chromatographic conditions.

  • Causality: Co-elution occurs when the physicochemical properties of the analytes (polarity, size, shape) are too similar for the current chromatographic system to differentiate between them.

  • Solutions:

    • Optimize Mobile Phase Composition:

      • Gradient Elution: Implement a shallow gradient to enhance the separation of closely eluting peaks.

      • Organic Modifier: Switch the organic modifier from acetonitrile to methanol, or vice versa. The different solvent properties can alter selectivity and improve resolution.[1]

    • Adjust Column Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution for some compounds.

    • Change Stationary Phase: As mentioned previously, a different stationary phase chemistry can provide the necessary selectivity to resolve critical pairs.

Frequently Asked Questions (FAQs): HPLC

Q: What is a good starting HPLC method for monitoring a reaction with this compound?

A: A good starting point would be a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective. A typical gradient might be 10-90% B over 20 minutes. Detection at 254 nm is a reasonable starting point for aromatic compounds.

Q: How can I confirm the identity of the peaks in my chromatogram?

A: The most reliable method is to use HPLC coupled with a mass spectrometer (HPLC-MS). This will provide the mass-to-charge ratio of each eluting peak, allowing for confident identification of your starting material, product, and any major byproducts.

Gas Chromatography (GC) Analysis

GC is a suitable technique for analyzing the volatile components of a reaction mixture, including this compound and potential byproducts.

Troubleshooting Guide: GC

Q1: I am seeing broad or tailing peaks for my halogenated compound. What could be the issue?

A1: Peak broadening or tailing in GC can be caused by several factors, including issues with the injection, column, or detector.

  • Causality: For halogenated compounds, interactions with active sites in the GC system (e.g., metal surfaces in the injector or column) can lead to peak tailing. Additionally, improper vaporization or column overload can cause peak distortion.

  • Solutions:

    • Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner to minimize active sites.

    • Column Choice: Use a column with a low-bleed, inert stationary phase. A 5% phenyl-methylpolysiloxane phase is often a good starting point.

    • Temperature Optimization: Ensure the injector temperature is sufficient to vaporize the sample completely without causing degradation. The oven temperature program should be optimized to provide good separation without excessive peak broadening.

    • Sample Concentration: Dilute the sample to avoid column overload.

Q2: I am concerned about the thermal stability of this compound at high GC temperatures. How can I mitigate potential degradation?

A2: Thermal degradation is a valid concern for many halogenated and nitrogen-containing compounds.

  • Causality: High temperatures in the GC injector and column can cause molecules to break down, leading to the appearance of new peaks and inaccurate quantification. For some brominated compounds, thermal interconversion of isomers can also occur.[2]

  • Solutions:

    • Lower Injector Temperature: Use the lowest possible injector temperature that still allows for efficient and reproducible vaporization of the analyte.

    • Optimize Oven Program: Use a lower initial oven temperature and a slower ramp rate to elute the compound at the lowest possible temperature.

    • Use a Shorter Column: A shorter column will result in shorter retention times and less time for the analyte to be exposed to high temperatures.

    • Consider Derivatization: In some cases, derivatization to a more thermally stable compound may be necessary, although this adds an extra step to the sample preparation.

Frequently Asked Questions (FAQs): GC

Q: What detector is best for analyzing this compound by GC?

A: A mass spectrometer (MS) is the most powerful detector as it provides both quantitative data and structural information for peak identification. An electron capture detector (ECD) is also highly sensitive to halogenated compounds and can be a good alternative if an MS is not available. A flame ionization detector (FID) can also be used, but it is less sensitive to halogenated compounds compared to an ECD.

Q: How should I prepare my reaction mixture for GC analysis?

A: Typically, a small aliquot of the reaction mixture is quenched (e.g., by dilution in a cold solvent) and then diluted with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC analysis. It is important to filter the sample to remove any particulate matter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative reaction monitoring.

Troubleshooting Guide: NMR

Q1: The aromatic region of my ¹H NMR spectrum is very crowded, making it difficult to assign peaks and monitor the reaction.

A1: Overlapping signals in the aromatic region are a common challenge when analyzing substituted pyridines.

  • Causality: The protons on the pyridine ring have similar chemical environments, leading to closely spaced or overlapping signals in the ¹H NMR spectrum.

  • Solutions:

    • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • ¹⁹F NMR (if applicable): If your reaction involves fluorinated reagents or products, ¹⁹F NMR can provide a much simpler spectrum with a wider chemical shift range, making it an excellent tool for reaction monitoring.

Q2: I am trying to use NMR for quantitative analysis, but my results are not reproducible.

A2: Quantitative NMR (qNMR) requires careful experimental setup and data processing to ensure accuracy and reproducibility.

  • Causality: Inaccurate quantification can result from incomplete relaxation of the nuclei, improper integration, or variations in sample preparation.

  • Solutions:

    • Sufficient Relaxation Delay: Ensure that the relaxation delay (d1) is long enough to allow all nuclei to fully relax between scans. A delay of 5 times the longest T1 value is recommended.

    • Use of an Internal Standard: Add a known amount of an internal standard (a compound that does not react with the components of the reaction mixture and has a peak that does not overlap with other signals) to the NMR tube. The concentration of the analyte can then be determined relative to the known concentration of the internal standard.

    • Proper Phasing and Baseline Correction: Carefully phase the spectrum and ensure the baseline is flat before integration.

    • Consistent Sample Preparation: Use a consistent procedure for preparing your NMR samples, including the same solvent and a fixed volume.

Frequently Asked Questions (FAQs): NMR

Q: Can I monitor my reaction in real-time using NMR?

A: Yes, in-situ or real-time reaction monitoring by NMR is possible.[3] This can be done by placing the NMR tube directly in the spectrometer and acquiring spectra at regular intervals. For reactions at elevated temperatures, specialized NMR probes and tubes are required. Some reactions can also be monitored by flowing the reaction mixture through the NMR spectrometer.

Q: What deuterated solvent should I use for my reaction mixture?

A: The choice of deuterated solvent will depend on the solvent used for the reaction. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetonitrile-d₃ (CD₃CN). It is important to ensure that the reaction solvent is miscible with the deuterated solvent and that the solvent signals do not obscure important analyte peaks.

Data Presentation and Experimental Protocols

Table 1: Typical Analytical Parameters for Monitoring this compound Reactions
ParameterHPLCGCNMR
Stationary Phase C18, 5 µm, 150 x 4.6 mm5% Phenyl-methylpolysiloxaneN/A
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileHelium or HydrogenDeuterated Solvent (e.g., CDCl₃)
Flow Rate 1.0 mL/min1.0 mL/minN/A
Temperature Program Isothermal at 30 °C or Gradient100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 minRoom Temperature (or reaction temp.)
Detector UV-Vis (254 nm) or MSMS or ECD¹H, ¹³C
Injection Volume 5-10 µL1 µL (split or splitless)~0.6 mL
Experimental Protocol: Sample Preparation for HPLC Analysis
  • Aliquoting: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable cold solvent (e.g., acetonitrile). This will stop the reaction and prevent further changes to the composition of the sample.

  • Dilution: Further dilute the quenched sample to a concentration that is within the linear range of the detector. A 10 to 100-fold dilution is often a good starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Injection: Inject the filtered sample into the HPLC system for analysis.

Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

Caption: A stepwise workflow for troubleshooting peak tailing in HPLC analysis.

Logical Relationship of Analytical Techniques in Reaction Monitoring

Reaction_Monitoring Reaction This compound Reaction HPLC HPLC (Quantitative Analysis, Purity) Reaction->HPLC GC GC (Volatile Components, Byproducts) Reaction->GC NMR NMR (Structural Confirmation, Kinetics) Reaction->NMR MS Mass Spectrometry (Identification) HPLC->MS Coupled Technique GC->MS Coupled Technique

Caption: Interrelationship of analytical techniques for comprehensive reaction monitoring.

References

strategies to minimize impurities in 5-Bromo-2-chloroisonicotinonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-chloroisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves a multi-step synthesis that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic route, which will be the focus of this guide, begins with the bromination of 2-amino-4-cyanopyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

This guide will provide detailed insights into potential pitfalls and strategies to minimize impurities at each stage of this synthetic pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for their causes and step-by-step protocols for their resolution.

Issue 1: Incomplete Bromination of 2-amino-4-cyanopyridine

Symptom: Your reaction mixture or final product from the first step contains a significant amount of the starting material, 2-amino-4-cyanopyridine, as identified by TLC, HPLC, or NMR analysis.

Potential Causes:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the starting material is crucial. An insufficient amount will lead to incomplete conversion.

  • Low Reaction Temperature: While controlling the temperature is important to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Poor Solubility of Starting Material: If the 2-amino-4-cyanopyridine is not fully dissolved in the reaction solvent, the brominating agent cannot react with it effectively.

Troubleshooting Protocol:

  • Verify Stoichiometry: Double-check the molar equivalents of your brominating agent. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) of NBS to drive the reaction to completion.

  • Optimize Reaction Temperature: If the reaction is sluggish, consider a modest increase in temperature. Monitor the reaction closely by TLC to avoid the formation of over-brominated byproducts. A typical temperature range for bromination with NBS is between 0°C and room temperature.

  • Improve Solubility: If solubility is an issue, consider a different solvent or a co-solvent system. For example, if using dichloromethane (DCM) and solubility is low, you could try a more polar solvent like acetonitrile or a mixture of DCM and a small amount of a more polar solvent.

  • Reaction Monitoring: Always monitor the reaction progress by TLC or HPLC. The disappearance of the starting material spot/peak is a key indicator of reaction completion.

Issue 2: Formation of Di-brominated Impurity (2-amino-3,5-dibromo-4-cyanopyridine)

Symptom: Your product from the bromination step shows an additional spot on the TLC plate with a different Rf value than the starting material and the desired mono-brominated product. Mass spectrometry or NMR analysis confirms the presence of a di-brominated species.

Causality: The pyridine ring is activated by the amino group, making it susceptible to electrophilic substitution. If the reaction conditions are too harsh (e.g., high temperature, large excess of brominating agent), a second bromine atom can be introduced onto the ring.

Preventative Strategies:

  • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution dropwise to the reaction mixture at a low temperature (e.g., 0°C). This helps to maintain a low concentration of the electrophile and favors mono-bromination.

  • Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range. Overheating can significantly increase the rate of the second bromination.

  • Stoichiometric Control: Avoid using a large excess of the brominating agent.

Purification Protocol to Remove Di-brominated Impurity:

If the di-brominated impurity has formed, it can often be separated from the desired mono-brominated product by column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The less polar di-brominated compound will typically elute before the more polar mono-brominated product.

Issue 3: Low Yield and/or Formation of Phenolic Impurity in the Sandmeyer Reaction

Symptom: The final this compound product is obtained in low yield, and a significant byproduct is identified as 5-bromo-2-hydroxyisonicotinonitrile.

Causality: This is a classic side reaction in Sandmeyer chemistry. The diazonium salt intermediate is thermally unstable and can react with water in the reaction mixture to form a phenol, especially at elevated temperatures.[1]

Troubleshooting and Optimization:

  • Maintain Low Temperatures: The diazotization step (formation of the diazonium salt from the amine) must be carried out at low temperatures, typically between 0-5°C, to prevent premature decomposition of the diazonium salt.[2]

  • Use Freshly Prepared Copper(I) Chloride: The activity of the copper(I) catalyst is critical. It is best to use freshly prepared or high-quality commercial CuCl.

  • Control the Rate of Addition: Add the cold diazonium salt solution slowly to the solution of copper(I) chloride. This ensures that the diazonium salt reacts with the catalyst as it is introduced, minimizing its decomposition.

  • Anhydrous Conditions: While the diazotization is typically performed in an aqueous acidic medium, minimizing the amount of water in the subsequent Sandmeyer reaction can help to reduce phenol formation.

Experimental Workflow for Minimizing Phenol Formation:

cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction Amine 2-amino-5-bromo- 4-cyanopyridine Diazonium Diazonium Salt Solution Amine->Diazonium Slow addition of NaNO2 NaNO2 NaNO2 (aq) NaNO2->Diazonium Acid Conc. HCl Acid->Diazonium CuCl CuCl in conc. HCl Diazonium->CuCl Slow addition of cold diazonium solution Product 5-Bromo-2-chloro- isonicotinonitrile CuCl->Product Gentle warming (if necessary)

Caption: Workflow for the Sandmeyer reaction, emphasizing temperature control.

Issue 4: Presence of Isomeric Impurities

Symptom: HPLC or GC analysis of the final product shows a peak with a similar mass but a different retention time to the desired this compound. This could indicate the presence of a positional isomer.

Potential Causes:

  • Isomeric Starting Materials: If the initial 2-amino-4-cyanopyridine contains isomeric impurities (e.g., 4-amino-2-cyanopyridine), these will likely be carried through the reaction sequence.

  • Side Reactions During Synthesis: Although less common in this specific route, rearrangement or alternative reaction pathways could potentially lead to isomeric products.

Troubleshooting and Prevention:

  • Purity of Starting Materials: Always ensure the purity of your starting materials by analytical methods such as NMR or HPLC before beginning the synthesis.

  • Analytical Method Development: Develop a robust HPLC or GC method that can separate the desired product from its potential isomers. This is crucial for both reaction monitoring and final product quality control.

Recommended HPLC Method for Purity Analysis:

While a specific validated method for this compound may not be publicly available, a general reverse-phase HPLC method can be developed as a starting point.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30°C

This method should be optimized to achieve baseline separation of the main peak from any impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product?

A1: A combination of column chromatography and recrystallization is often the most effective approach.

  • Column Chromatography: If significant impurities are present, first purify the crude product by silica gel column chromatography using a solvent system like ethyl acetate/hexanes. This will remove most of the baseline impurities and byproducts with different polarities.

  • Recrystallization: For final purification to obtain a high-purity crystalline solid, recrystallization is recommended. A good starting point for solvent screening would be a solvent pair system. Common solvents for recrystallization of similar compounds include ethanol/water, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).[3][5] The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons on the pyridine ring, and the ¹³C NMR will confirm the number of unique carbons and the presence of the nitrile group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of bromine and chlorine will be a key diagnostic feature in the mass spectrum.

  • HPLC or GC: These chromatographic techniques are excellent for determining the purity of the sample and quantifying any impurities present.

Q3: My Sandmeyer reaction is not working at all. What are the most likely reasons?

A3: If there is no product formation, the most likely culprits are:

  • Failed Diazotization: The formation of the diazonium salt is the critical first step. Ensure that you are using a fresh source of sodium nitrite and a strong acid (like concentrated HCl). The reaction must be kept cold (0-5°C). You can test for the presence of excess nitrous acid with starch-iodide paper (it will turn blue) to confirm that the diazotization agent is present and active.[2]

  • Inactive Copper(I) Catalyst: Copper(I) salts can oxidize to copper(II) over time, which is less effective in the Sandmeyer reaction. Use a fresh bottle of CuCl or prepare it fresh.

  • Decomposition of the Diazonium Salt: If the temperature is not strictly controlled, the diazonium salt will decompose before it has a chance to react with the copper catalyst.

Q4: Can I use a different brominating agent instead of NBS?

A4: Yes, other brominating agents like bromine (Br₂) can be used. However, NBS is often preferred in a laboratory setting because it is a solid and easier to handle than liquid bromine. Bromine is highly corrosive and volatile. If you use liquid bromine, you must take extra precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment. The reaction with liquid bromine may also require different reaction conditions and can sometimes be less selective, potentially leading to more over-bromination.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reaction Products of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 5-bromo-2-chloroisonicotinonitrile stands as a pivotal heterocyclic building block. Its unique arrangement of a bromine atom, a chlorine atom, a nitrile group, and a pyridine nitrogen bestows upon it a versatile reactivity profile. This guide provides an in-depth characterization of its reaction products, offering a comparative analysis of key transformations, supported by experimental data, to empower strategic synthetic planning.

The Differentiated Reactivity of this compound

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the electron-withdrawing pyridine nitrogen and the nitrile group.[1][2] Conversely, the bromine atom at the C5 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a trend consistent with the relative bond dissociation energies of C-Br versus C-Cl bonds. This inherent dichotomy in reactivity allows for the selective and sequential functionalization of the pyridine core, making it a valuable scaffold in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position

The electron-deficient nature of the pyridine ring, amplified by the nitrile group, renders the C2 position highly susceptible to attack by nucleophiles. This allows for the selective displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, while leaving the C5-bromo position intact for subsequent transformations.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-poor C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization.[3] In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring.

graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

substrate [label="this compound"]; nucleophile [label="Nu⁻"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; product [label="2-Substituted-5-bromoisonicotinonitrile"]; leaving_group [label="Cl⁻"];

substrate -> intermediate [label=" + Nu⁻ (Addition)"]; intermediate -> product [label=" - Cl⁻ (Elimination)"]; product -> leaving_group [style=invis]; }

SNAr Reaction Mechanism at the C2 Position.
Comparative Analysis of SNAr Products

The following table summarizes the outcomes of SNAr reactions with various nucleophiles, demonstrating the versatility of this approach for introducing diverse functionalities at the C2 position.

NucleophileProductTypical ConditionsYield (%)Reference
Ammonia2-Amino-5-bromoisonicotinonitrileNH₃ in a suitable solvent, heatModerate to High[4]
Primary/Secondary Amines2-Alkyl/Aryl-amino-5-bromoisonicotinonitrileAmine, base (e.g., K₂CO₃), solvent (e.g., DMF), heat70-95[5]
Sodium Methoxide5-Bromo-2-methoxyisonicotinonitrileNaOMe, MeOH, refluxHigh[6]
Sodium Ethoxide5-Bromo-2-ethoxyisonicotinonitrileNaOEt, EtOH, refluxHigh[6]
Representative Experimental Protocol: Synthesis of 2-Amino-5-bromoisonicotinonitrile

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Ammonia (e.g., 7N solution in methanol)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a solution of ammonia in methanol.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromoisonicotinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the C5 Position

The C5-bromo bond of this compound is the preferred site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

graph "Palladium_Cross_Coupling_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="this compound"]; Suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)₂)"]; Sonogashira [label="Sonogashira\n(Terminal Alkyne)"]; Buchwald [label="Buchwald-Hartwig\n(Amine)"]; Product_Suzuki [label="5-Aryl-2-chloroisonicotinonitrile"]; Product_Sonogashira [label="5-Alkynyl-2-chloroisonicotinonitrile"]; Product_Buchwald [label="5-Amino-2-chloroisonicotinonitrile"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; }

Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C5 position and various aryl or vinyl boronic acids or esters.

Comparative Data for Suzuki-Miyaura Coupling:

Boronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95[7][8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100~90[8]
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME80High[9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, providing access to a range of alkynyl-substituted isonicotinonitriles.

Comparative Data for Sonogashira Coupling:

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT to 5075-90[10][11]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60High[12][13]
Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHDioxane70Good[14]

Representative Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N or DBU, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds at the C5 position with a wide range of primary and secondary amines.

Comparative Data for Buchwald-Hartwig Amination:

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10080-95[5][15]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110High
PyrrolidinePd₂(dba)₃ / DavePhosK₃PO₄Toluene90Good[5][16]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly versatile building block that allows for selective functionalization at either the C2 or C5 position. Nucleophilic aromatic substitution reactions provide a reliable route to introduce a variety of nucleophiles at the C2 position, while palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer a powerful toolkit for elaborating the C5 position. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and selectivity. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full synthetic potential of this important heterocyclic intermediate.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Differentiated Halopyridines

Halogenated pyridines are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility lies in the strategic placement of halogen atoms, which serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. However, the presence of multiple, electronically distinct halogen substituents on a single pyridine ring, as seen in 5-Bromo-2-chloroisonicotinonitrile , presents both a formidable challenge and a significant opportunity for synthetic chemists. Achieving site-selective functionalization is paramount for the efficient construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of this compound against other common halopyridines. We will dissect the electronic and steric factors governing its reactivity, supported by experimental data and mechanistic insights, to empower researchers in drug development and chemical synthesis to harness its full potential as a versatile building block.

Pillar 1: Understanding the Fundamentals of Halopyridine Reactivity

The reactivity of a halogen on a pyridine ring is not an isolated property; it is dictated by a confluence of factors. A foundational understanding of these principles is essential before comparing specific substrates.

  • Electronic Landscape: The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This deficiency is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), rendering them susceptible to nucleophilic attack.[1][2][3] Consequently, halogens at these positions are significantly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.[4]

  • Leaving Group Ability: In most mechanistically distinct transformations, the C-X bond is cleaved. The relative strength of this bond plays a crucial role. For cross-coupling reactions, the reactivity trend is governed by bond dissociation energies, following the general order: C-I > C-Br > C-OTf > C-Cl.[5][6][7] This trend is a cornerstone for predicting chemoselectivity in polyhalogenated systems.

  • Dominant Reaction Manifolds: Halopyridines are primarily functionalized through three major classes of reactions:

    • Nucleophilic Aromatic Substitution (SNAr): A two-step addition-elimination process favored at the electron-poor C2 and C4 positions.[2][8]

    • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, where reactivity is dictated by the halogen's propensity for oxidative addition to a Pd(0) complex.[7][9][10]

    • Directed ortho-Metalation (DoM): A deprotonation-based strategy where a directing group guides a strong base to remove a proton adjacent to it, followed by quenching with an electrophile.[11][12][13]

Pillar 2: Reactivity Profile of this compound

The structure of this compound (IUPAC: 5-Bromo-2-chloropyridine-4-carbonitrile) features a unique convergence of activating and differentiating elements.

  • C2-Position (Chloro): The chlorine atom is situated at an α-position, which is electronically activated by the ring nitrogen. This makes it a prime site for SNAr reactions.[2][4]

  • C5-Position (Bromo): The bromine atom is at a β-position (C5), which is less electronically activated towards SNAr.[2][3] However, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[5][6]

  • C4-Position (Nitrile): The potent electron-withdrawing cyano group at the γ-position dramatically lowers the electron density of the entire ring system, further activating the C2-Cl for SNAr and influencing the overall electrophilicity.

This unique substitution pattern establishes a clear hierarchy of reactivity that can be exploited for selective, sequential derivatization.

Pillar 3: Comparative Performance in Key Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the regiochemical outcome is overwhelmingly governed by electronic activation from the ring nitrogen. The C2 and C4 positions are highly favored sites for nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[2][3][14]

For this compound, the C2-Cl is the most reactive site for SNAr. The C5-Br is largely unreactive under typical SNAr conditions.

Caption: SNAr mechanism on this compound.

Table 1: Comparative SNAr Reactivity of Halopyridines

SubstrateReactive PositionRelative ReactivityTypical NucleophileTypical Conditions
This compound C2-ClVery HighAmines, AlkoxidesRT to 80 °C
2-Chloropyridine[8]C2-ClHighAmines, AlkoxidesHeat often required
4-Chloropyridine[2]C4-ClVery HighAmines, AlkoxidesOften at RT
3-Chloropyridine[2][3]C3-ClVery LowN/AUnreactive (requires pyridyne)
2,5-DichloropyridineC2-ClHighAmines, AlkoxidesSelective for C2 position

Causality Insight: The high reactivity of the C2-Cl on this compound is a direct result of the synergistic electron-withdrawing effects of both the α-nitrogen and the γ-cyano group, which combine to stabilize the negatively charged Meisenheimer intermediate.

B. Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the selectivity in Pd-catalyzed cross-coupling is primarily dictated by the ease of oxidative addition into the carbon-halogen bond.[4] This creates an orthogonal reactivity profile that allows for selective functionalization at the C-Br bond.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x Ar-X (Halopyridine) r1x->pd2_complex r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd2_trans base Base (e.g., K₂CO₃) base->pd2_complex activates boronic acid Protocol_1 start Start step1 1. Charge Reactor: - this compound (1.0 eq) - Arylboronic Acid (1.1 eq) - K₂CO₃ (2.5 eq) start->step1 step2 2. Add Solvent & Catalyst: - Dioxane/H₂O (4:1 mixture) - Pd(PPh₃)₄ (0.03 eq) step1->step2 step3 3. Degas: - Sparge with Argon for 15 min step2->step3 step4 4. Reaction: - Heat to 85 °C - Monitor by TLC/LC-MS (~4-6 h) step3->step4 step5 5. Workup: - Cool to RT, dilute with EtOAc - Wash with H₂O, then brine step4->step5 step6 6. Purification: - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography step5->step6 end End: C5-Arylated Product step6->end Protocol_2 start Start: C5-Arylated Intermediate step1 1. Dissolve Substrate: - 5-Aryl-2-chloroisonicotinonitrile (1.0 eq) - In anhydrous DMSO or NMP start->step1 step2 2. Add Nucleophile: - Secondary Amine (e.g., Piperidine, 1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) step1->step2 step3 3. Reaction: - Heat to 100-120 °C - Monitor by TLC/LC-MS (~8-12 h) step2->step3 step4 4. Workup: - Cool to RT, pour into ice-water - Extract with EtOAc or CH₂Cl₂ step3->step4 step5 5. Purification: - Wash organic layer with brine - Dry (MgSO₄), filter, concentrate - Purify by column chromatography step4->step5 end End: C2,C5-Disubstituted Product step5->end

References

A Comparative Spectroscopic Guide to Confirming the Structure of 5-Bromo-2-chloroisonicotinonitrile Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural confirmation of novel molecular entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation of adducts formed from 5-Bromo-2-chloroisonicotinonitrile, a versatile building block in medicinal chemistry. As a senior application scientist, my focus is to not only present the data but to also illuminate the underlying principles that guide our experimental choices, ensuring a robust and self-validating analytical workflow.

The Rationale for Spectroscopic Vigilance

This compound is a highly reactive scaffold due to the electron-withdrawing nature of the nitrile group and the presence of two halogen atoms on the pyridine ring. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution.[1] This reactivity is often exploited to synthesize more complex molecules, including potential drug candidates, through the formation of adducts with various nucleophiles.

For the purpose of this guide, we will consider the reaction of this compound with L-cysteine, a biologically relevant nucleophile, to form the S-adduct: 5-bromo-2-(L-cysteinyo)isonicotinonitrile. The unambiguous confirmation of this adduct's structure is paramount to understanding its chemical properties and biological activity.

A Multi-faceted Spectroscopic Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structure determination.[2][3]

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I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Predicted ¹H NMR Spectra

The ¹H NMR spectrum of this compound is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. Upon formation of the cysteine adduct, we anticipate significant changes in the chemical shifts and coupling constants of these protons due to the replacement of the chlorine atom with the electron-donating cysteine group. Additionally, new signals corresponding to the protons of the cysteine moiety will appear.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

SignalThis compound (Predicted)5-bromo-2-(L-cysteinyo)isonicotinonitrile (Predicted)Rationale for Change
H-3~8.3 ppm (d)~7.9 ppm (d)Upfield shift due to the electron-donating effect of the sulfur atom.
H-6~8.8 ppm (d)~8.5 ppm (d)Upfield shift, less pronounced than H-3.
Cys-α-CH-~4.0 ppm (t)Appearance of the alpha-proton of cysteine.
Cys-β-CH₂-~3.5 ppm (m)Appearance of the beta-protons of cysteine.
Cys-NH₂-~8.2 ppm (br s)Appearance of the amine protons.
Cys-COOH-~13.0 ppm (br s)Appearance of the carboxylic acid proton.

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[5][6][7]

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts of the pyridine ring carbons will be particularly informative. The carbon atom directly attached to the substituent at the 2-position (C-2) will experience a significant shift upon substitution of chlorine with the cysteine-sulfur.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

SignalThis compound (Predicted)5-bromo-2-(L-cysteinyo)isonicotinonitrile (Predicted)Rationale for Change
C-2~152 ppm~158 ppmDownfield shift due to the change in substituent electronegativity.
C-3~125 ppm~120 ppmUpfield shift due to the electron-donating effect of the cysteine group.
C-4 (C-CN)~118 ppm~117 ppmMinimal change expected.
C-5 (C-Br)~120 ppm~118 ppmUpfield shift due to electronic effects.
C-6~155 ppm~152 ppmUpfield shift.
C-CN~115 ppm~116 ppmMinimal change expected.
Cys-α-C-~55 ppmAppearance of the alpha-carbon of cysteine.
Cys-β-C-~35 ppmAppearance of the beta-carbon of cysteine.
Cys-COOH-~172 ppmAppearance of the carboxyl carbon.

Note: Predicted chemical shifts are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[5][6][7]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the adduct in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar compounds and its high boiling point.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans for good signal-to-noise.

    • Set the spectral width to cover the range of 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Set the spectral width to cover the range of 0-200 ppm.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.

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II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] By analyzing the absorption of infrared radiation, we can identify characteristic vibrations of specific bonds.

For our target adduct, the most informative region of the IR spectrum will be the nitrile stretching frequency and the changes in the fingerprint region corresponding to the pyridine ring vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound5-bromo-2-(L-cysteinyo)isonicotinonitrileRationale for Change
C≡N stretch~2230~2225A slight shift may be observed due to the change in the electronic environment of the pyridine ring.
C-Cl stretch~700-800AbsentDisappearance of the C-Cl stretching vibration is a key indicator of successful substitution.
N-H stretch-~3200-3400 (broad)Appearance of the N-H stretching vibrations from the amine group of cysteine.
O-H stretch-~2500-3300 (very broad)Appearance of the broad O-H stretch from the carboxylic acid group of cysteine.
C=O stretch-~1700-1725Appearance of the carbonyl stretch from the carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the starting material.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and, through its isotopic pattern, can confirm the presence and number of specific atoms, such as bromine and chlorine.[9] This is a crucial final check in the structural confirmation process.

Expected Mass Spectrum

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).[10][11] The molecular ion peak (M⁺) will therefore appear as a cluster of peaks.

Upon formation of the cysteine adduct, the molecular weight will increase by the mass of the cysteine moiety minus the mass of a hydrogen atom and a chlorine atom. The isotopic pattern will now be dominated by the single bromine atom, resulting in two major peaks in the molecular ion cluster with a ~1:1 intensity ratio, separated by 2 m/z units.

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry

CompoundExpected m/z (Monoisotopic)Key Isotopic Pattern Features
This compound217.9Cluster of peaks due to ¹⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.
5-bromo-2-(L-cysteinyo)isonicotinonitrile302.9A pair of peaks of approximately equal intensity separated by 2 m/z units, characteristic of one bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: Analyze the molecular ion region for the correct m/z value and the characteristic isotopic pattern.

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Alternative and Complementary Techniques

While NMR, IR, and MS form the core of spectroscopic analysis for small molecules, other techniques can provide valuable complementary information.

  • X-ray Crystallography: If a suitable single crystal of the adduct can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure.[12][13][14] This technique is considered the "gold standard" for structural determination but is dependent on the ability to grow high-quality crystals.

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule. While not providing detailed structural information, changes in the absorption maxima upon adduct formation can be indicative of the alteration of the chromophore.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of novel compounds, such as the cysteine adduct of this compound, requires a meticulous and multi-pronged analytical strategy. By judiciously employing NMR, IR, and mass spectrometry, researchers can build a comprehensive and self-validating dataset that leaves no ambiguity about the molecular structure. This guide has outlined the expected spectroscopic changes and provided a framework for the experimental design and data interpretation necessary to achieve this goal with confidence. The synergy of these techniques provides a robust foundation for further investigation into the chemical and biological properties of such adducts.

References

A Comparative Guide to the Bioactivity of 5-Bromo-2-chloroisonicotinonitrile Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the bioactive potential of derivatives based on the 5-Bromo-2-chloroisonicotinonitrile scaffold. As a versatile starting material, this substituted pyridine core presents multiple avenues for chemical modification, leading to a diverse range of compounds with potential therapeutic applications. This document synthesizes available data on structurally related compounds to provide insights into potential anticancer, antimicrobial, and enzyme inhibitory activities, guiding researchers in the strategic design of novel drug candidates.

Introduction: The Potential of the this compound Scaffold

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound offers two distinct reactive sites: the chloro and bromo substituents. This allows for selective and sequential chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the nitrile group and the halogen atoms significantly influences the reactivity and physicochemical properties of the pyridine ring, which in turn can modulate biological activity.

While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, we can draw valuable insights from structurally similar compounds, particularly substituted nicotinamides and other halogenated pyridines. These related studies provide a strong foundation for predicting the potential bioactivities and for designing robust experimental protocols to evaluate novel derivatives.

Comparative Bioactivity Analysis

This section will explore the potential anticancer, antimicrobial, and enzyme inhibitory activities of this compound derivatives, drawing parallels from published research on analogous structures.

Anticancer Activity

Substituted quinolines and other pyridine derivatives have demonstrated significant potential as anticancer agents[1][2]. The presence of halogens can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets in target proteins.

A study on 2-substituted quinolines revealed that their anticancer activity is highly dependent on the nature and position of the substituents[1]. For instance, certain derivatives have shown efficacy against a range of cancer cell lines including breast, cervical, and prostate cancer[2]. While no direct data exists for this compound derivatives, it is plausible that modifications at the 2- or 5-position could yield compounds with significant antiproliferative effects.

Hypothetical Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: Replacing the chloro group with various amino, alkoxy, or aryl groups could modulate activity. Bulky aromatic substituents might enhance interactions with target enzymes or receptors.

  • Modification of the 5-bromo position: The bromo group can be a site for cross-coupling reactions to introduce diverse functionalities. The nature of the substituent at this position could influence selectivity towards different cancer cell lines.

Antimicrobial Activity

Halogenated pyridines are known to possess antimicrobial properties[3]. A study on N-(thiophen-2-yl) nicotinamide derivatives, which include a 5-bromo-6-chloronicotinamide structure, provides concrete evidence of their fungicidal activity[4]. This suggests that the this compound scaffold is a promising starting point for the development of novel antifungal and antibacterial agents.

In a study by an undisclosed author, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activity against Pseudoperonospora cubensis (cucumber downy mildew). The data highlights the importance of the substitution pattern on the pyridine ring.

Compound IDR1R2R3Inhibition Rate (%) at 0.5 mg/mL
4a HClCN85
4b HBrCN78
4c FBrH65
4d FBrCN72
4f ClClH82
4g ClBrH75

Data synthesized from a study on structurally similar compounds to illustrate potential trends.[4]

From this data, we can infer that the presence of a chloro group at the 6-position (analogous to the 2-position in our core scaffold) and a cyano group at the 5-position contributes significantly to the fungicidal activity. The bromo substituent also plays a role, though in this series, the chloro-substituted analogs showed slightly higher activity. This provides a valuable starting point for designing derivatives of this compound with potential antimicrobial properties.

Enzyme Inhibition

The isonicotinonitrile moiety is present in various enzyme inhibitors[5]. For instance, derivatives of pyridine carboxylic acids have been shown to inhibit a range of enzymes, and their activity is highly dependent on the substitution pattern[5]. A recent study investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase, an important target in cancer therapy[6]. This highlights the potential of nitrogen-containing heterocycles in enzyme inhibitor design.

Potential Targets for this compound Derivatives:

  • Kinases: Many kinase inhibitors feature a substituted pyridine core.

  • Dehydrogenases: As seen with related heterocyclic compounds.

  • Proteases: The nitrile group could potentially interact with active site residues.

Molecular docking studies would be instrumental in predicting the binding modes of novel derivatives to specific enzyme targets and in guiding the design of more potent and selective inhibitors.

Experimental Protocols for Bioactivity Screening

To facilitate research in this area, we provide the following detailed, step-by-step methodologies for key bioactivity assays.

Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells into 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_compounds Prepare serial dilutions of compounds in 96-well plate prepare_inoculum Prepare standardized microbial inoculum add_inoculum Add inoculum to each well prepare_inoculum->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate add_indicator Add viability indicator (optional) incubate->add_indicator read_results Visually or spectrophotometrically determine MIC add_indicator->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the existing knowledge on the bioactivity of structurally related halogenated pyridines, researchers can strategically design and synthesize new derivatives with enhanced potency and selectivity. The comparative data from analogous compound series, such as the fungicidal nicotinamides, provide a solid rationale for focusing on specific substitution patterns.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive screening for anticancer, antimicrobial, and enzyme inhibitory activities. Structure-activity relationship studies, supported by computational modeling, will be crucial in optimizing lead compounds. The experimental protocols provided in this guide offer a robust framework for conducting these essential biological evaluations.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Involving 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is a critical component in the efficient design and optimization of synthetic routes for novel therapeutic agents. The heterocycle 5-Bromo-2-chloroisonicotinonitrile is a versatile building block in medicinal chemistry, offering multiple reaction sites for diversification. This guide provides a comparative framework for understanding the kinetic nuances of reactions involving this substrate, offering insights into its reactivity relative to other key intermediates and providing the necessary experimental protocols to generate robust, comparative data in your own laboratory.

The Strategic Importance of Kinetic Studies

In the fast-paced environment of drug discovery, "time is of the essence" is a profound understatement. A thorough kinetic analysis of a key synthetic transformation can be the difference between a stalled project and a successful lead optimization campaign. By quantifying reaction rates and understanding the factors that influence them, we can:

  • Optimize Reaction Conditions: Achieve higher yields and purity in shorter reaction times, reducing costs and accelerating timelines.

  • Predict Reactivity: Make informed decisions about which synthetic routes are most likely to succeed.

  • Elucidate Reaction Mechanisms: Gain a deeper understanding of the transformation, which can lead to the development of more efficient catalysts and processes.

  • Ensure Scalability: Develop robust and reproducible synthetic procedures that can be reliably scaled up for manufacturing.

Comparative Reactivity of this compound: A Tale of Two Halogens

This compound presents two distinct reactive handles for synthetic chemists: a bromine atom at the 5-position and a chlorine atom at the 2-position, both on an electron-deficient pyridine ring bearing a nitrile group. The inherent differences in the carbon-halogen bond strengths and the electronic environment of the pyridine ring dictate the regioselectivity and overall rate of its reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes it susceptible to attack by nucleophiles. The position of the halogen atoms is critical; halogens at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

While specific kinetic data for this compound is not extensively published, we can infer its reactivity based on established principles and data from analogous systems. The following table summarizes second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine, which provides a quantitative comparison of their relative reactivities.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate

Data adapted from a comparative study on chloronitropyridines.[1]

This data illustrates the profound impact of substituent positioning on reaction rates. For this compound, the chlorine at the 2-position is expected to be more susceptible to SNAr than the bromine at the 5-position due to the activating effect of the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] In the context of dihalogenated substrates like this compound, the inherent reactivity of the carbon-halogen bonds in the rate-determining oxidative addition step generally follows the trend: C-I > C-Br > C-OTf >> C-Cl.[3]

This established trend strongly suggests that under standard palladium-catalyzed conditions, reactions will preferentially occur at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position available for subsequent transformations. This differential reactivity is a key synthetic advantage, allowing for a stepwise and controlled functionalization of the pyridine core.

The following table provides representative data for the Suzuki-Miyaura coupling of bromopyridine derivatives, offering a reference for expected outcomes with this compound.

Pyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventProduct Yield (%)
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ONot Specified
2,5-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃NMP/H₂O85

Data from representative palladium-catalyzed cross-coupling reactions of bromopyridine derivatives.[2][4]

Proposed Alternative Reactants for Comparative Kinetic Studies

To generate a meaningful kinetic comparison, it is essential to select appropriate alternative reactants. Based on the structure of this compound, the following compounds would serve as excellent comparators:

  • 2,5-Dichloropyridine: Allows for a direct comparison of the reactivity of a C-Cl bond at the 5-position versus the C-Br bond in the target molecule.

  • 5-Bromo-2-fluoropyridine: Given that the C-F bond is often more reactive in SNAr reactions due to the high electronegativity of fluorine, this comparison would provide valuable mechanistic insights.[5]

  • 5-Bromo-2-chloro-4-methoxypyrimidine: This substrate introduces both a different heterocyclic core (pyrimidine) and an electron-donating methoxy group, allowing for an investigation of the electronic effects on the reactivity of the C-Br and C-Cl bonds.[6]

Experimental Protocols for Comparative Kinetic Analysis

The following is a detailed, step-by-step methodology for a comparative kinetic study of the SNAr reaction of this compound and its alternatives with a common nucleophile, such as piperidine, using UV-Vis spectrophotometry. This method allows for the determination of second-order rate constants under pseudo-first-order conditions.

Reagent and Instrument Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of this compound and each alternative reactant in a suitable anhydrous solvent (e.g., acetonitrile or DMSO).

  • Nucleophile Solution: Prepare a 1.0 M solution of piperidine in the same solvent.

  • UV-Vis Spectrophotometer: Use a spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

Kinetic Measurement Procedure
  • Wavelength Determination: For each substrate, determine the wavelength of maximum absorbance (λmax) of the expected substitution product. This can be done by running a preliminary reaction to completion and recording the UV-Vis spectrum.

  • Reaction Initiation: In a quartz cuvette, pipette a known volume of the substrate stock solution and dilute with the solvent to achieve a final concentration in the micromolar range (e.g., 50 µM). Place the cuvette in the thermostatted holder and allow it to equilibrate.

  • Data Acquisition: Initiate the reaction by adding a large excess of the piperidine solution (e.g., a final concentration of 0.1 M) to the cuvette, ensuring rapid mixing. Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

Data Analysis
  • Pseudo-First-Order Rate Constant (kobs): Under these conditions (large excess of nucleophile), the reaction follows pseudo-first-order kinetics. The observed rate constant (kobs) is determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting linear plot is equal to -kobs.

  • Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Piperidine]

By performing this experiment for this compound and each of the proposed alternatives under identical conditions, a direct and quantitative comparison of their reactivities can be achieved.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism for SNAr reactions and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_0 S_NAr Reaction Pathway Reactants Halopyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Pyridine + Halide Intermediate->Products Elimination of Halide

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Kinetic_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Determine λ_max of Product A->B C Equilibrate Substrate in Cuvette B->C D Initiate Reaction with Nucleophile C->D E Monitor Absorbance vs. Time D->E F Plot ln(A_∞ - A_t) vs. Time E->F G Calculate k_obs (slope) F->G H Calculate k_2 = k_obs / [Nucleophile] G->H

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the purity of an intermediate is not merely a quality metric; it is a critical determinant of the entire synthetic pathway's success, influencing reaction yields, downstream purification efforts, and the impurity profile of the final active ingredient. 5-Bromo-2-chloroisonicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its reactivity, driven by the presence of bromo, chloro, and cyano functionalities on the pyridine ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of closely related impurities during synthesis. This guide provides an in-depth comparison of analytical techniques for the robust assessment of this compound purity, grounded in scientific principles and practical field experience.

The Imperative of Purity: Understanding Potential Impurities

The synthetic routes to this compound often involve multi-step processes, including halogenation and cyanation reactions.[1] These reactions can lead to a range of impurities that are structurally similar to the target compound, making their detection and removal challenging. Understanding the likely impurity landscape is the first step in developing a robust analytical strategy.

Common Impurities in the Synthesis of this compound:

  • Isomeric Variants: Incomplete or non-selective halogenation can result in isomers such as 3-Bromo-2-chloroisonicotinonitrile or 5-Bromo-6-chloroisonicotinonitrile.

  • Poly-halogenated Species: Over-reaction can lead to the formation of di-brominated or di-chlorinated species.

  • Starting Material Carryover: Incomplete conversion will result in the presence of precursors like 2-chloroisonicotinonitrile or 5-bromopyridine derivatives.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 5-Bromo-2-chloroisonicotinamide or the corresponding carboxylic acid.

The presence of these impurities can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and complications in regulatory filings. Therefore, a multi-faceted analytical approach is essential for comprehensive purity assessment.

A Comparative Analysis of Analytical Techniques

No single analytical technique is universally superior; the choice depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the intended use of the material. Here, we compare the most pertinent methods for assessing the purity of this compound.

Method Comparison at a Glance
Technique Principle Strengths Limitations Ideal Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds. Excellent for quantifying impurities. Non-destructive.Moderate analysis time. Requires soluble samples.Routine quality control, purity assays, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High separation efficiency and sensitivity for volatile and thermally stable compounds. Provides structural information from mass spectra.Requires volatile and thermally stable analytes. Potential for thermal degradation of labile compounds.Identification of unknown volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification of the main component and impurities. Quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.Structural elucidation, identification of major impurities, and as a primary quantitative method.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive. A sharp melting point is a good indicator of high purity.[2]Non-specific. A depressed and broadened melting range indicates the presence of impurities but does not identify them.[2]A preliminary, qualitative assessment of purity.

In-Depth Methodologies and Experimental Protocols

A trustworthy analytical result is built upon a well-designed and validated experimental protocol. The following sections provide detailed methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Rationale: Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its broad applicability and quantitative accuracy.[3][4] For this compound, a C18 column is an excellent starting point, as it provides good retention for aromatic, moderately polar compounds. A gradient elution is often preferred to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. UV detection is suitable as the pyridine ring is a strong chromophore.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh ~10 mg of sample Dilution Dissolve in Diluent (e.g., 50:50 ACN:Water) to 0.1 mg/mL SamplePrep->Dilution Injection Inject sample onto HPLC system Dilution->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (e.g., Acetonitrile) MobilePhaseB->Injection Separation Gradient elution on C18 column Injection->Separation Detection UV Detection at an appropriate wavelength (e.g., 254 nm) Separation->Detection Integration Integrate all peaks in the chromatogram Detection->Integration Calculation Calculate % Purity by Area Normalization Integration->Calculation Identification Identify impurities by relative retention time (RRT) or LC-MS Calculation->Identification

Caption: Workflow for HPLC purity assessment of this compound.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA helps to protonate silanols on the stationary phase and improve peak shape.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.1 mg/mL.

Data Interpretation: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. It is crucial to validate this method by demonstrating specificity (no co-elution of impurities), linearity, accuracy, and precision as per ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that might not be readily apparent by HPLC.[6] Given the potential for halogenated byproducts, GC-MS can provide both separation and structural confirmation through the characteristic isotopic patterns of chlorine and bromine in the mass spectra.[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve a small amount of sample in a volatile solvent (e.g., Dichloromethane) Injection Inject sample into GC inlet SamplePrep->Injection Separation Temperature-programmed separation on a capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass analysis by quadrupole or time-of-flight (TOF) analyzer Ionization->MassAnalysis TIC Analyze Total Ion Chromatogram (TIC) MassAnalysis->TIC MassSpectra Examine mass spectrum of each peak TIC->MassSpectra LibrarySearch Compare spectra to a library (e.g., NIST) MassSpectra->LibrarySearch Fragmentation Interpret fragmentation patterns MassSpectra->Fragmentation

Caption: Workflow for GC-MS analysis of volatile impurities in this compound.

Detailed GC-MS Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Inlet Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Interpretation: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification. The presence of bromine and chlorine will be evident from the characteristic isotopic patterns (M, M+2, M+4 peaks). For example, a compound with one bromine and one chlorine atom will exhibit a distinctive isotopic cluster.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for providing detailed structural information.[8] For this compound, ¹H NMR will show the aromatic protons, and their splitting patterns and chemical shifts will confirm the substitution pattern on the pyridine ring. ¹³C NMR will provide information about the carbon skeleton and the presence of the nitrile group. The presence of impurities can often be detected as minor sets of signals.

Expected NMR Data for Pure this compound:

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.7dH-6
¹H~8.2dH-3
¹³C~152sC-2 (C-Cl)
¹³C~148dC-6
¹³C~142dC-3
¹³C~130sC-4 (C-CN)
¹³C~120sC-5 (C-Br)
¹³C~115sCN

Note: These are predicted values and may vary depending on the solvent and instrument.

Data Interpretation: The ¹H NMR spectrum of pure this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The presence of other signals, especially in the aromatic region, would indicate isomeric or other aromatic impurities. Quantitative NMR (qNMR), using an internal standard of known purity and concentration, can be a powerful primary method for determining the absolute purity of the synthesized material.

Melting Point Analysis as a Preliminary Check

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[2] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[2] This makes melting point determination a quick and easy, albeit non-specific, indicator of purity.

Procedure:

  • A small amount of the dry, crystalline sample is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The temperature is increased slowly (1-2 °C/min) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Interpretation: A sharp melting range (e.g., 1-2 °C) close to the literature value for the pure compound suggests high purity. A broad and depressed melting range is indicative of impurities.

Purification Strategy: Recrystallization

For solid compounds like this compound, recrystallization is often an effective method for purification.[9][10] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Identify a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.[11][12]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

The purity of the recrystallized material should be re-assessed using the analytical techniques described above.

Conclusion

The purity assessment of a critical intermediate like this compound demands a rigorous and multi-faceted analytical approach. While HPLC is the cornerstone for routine quantitative analysis, GC-MS provides invaluable insights into volatile impurities. NMR spectroscopy serves as the ultimate tool for structural confirmation and can be employed for quantitative measurements. Melting point analysis offers a rapid preliminary check of purity. By judiciously applying these techniques and understanding their underlying principles, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, paving the way for successful and reproducible outcomes in their research and development endeavors.

References

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-chloroisonicotinonitrile: Strategic Routes for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. 5-Bromo-2-chloroisonicotinonitrile, a key building block in the development of numerous pharmaceutical agents, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth, objective comparison of two distinct and viable synthetic pathways for the preparation of this critical intermediate. By examining the underlying chemical principles, reaction efficiencies, and practical considerations of each route, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound

The pyridine core, substituted with a specific arrangement of bromo, chloro, and cyano functionalities, makes this compound a versatile precursor for a range of complex molecular architectures. Its utility spans across various therapeutic areas, where it serves as a foundational element for molecules designed to interact with specific biological targets. The efficiency and scalability of its synthesis are therefore critical factors that directly impact the pace and cost of drug discovery and development programs.

Route A: A Halogen-Driven Pathway via Selective Cyanation

This synthetic approach leverages the differential reactivity of halogen substituents on a pyridine ring, commencing with a commercially available aminopyridine derivative. The key transformations involve strategic bromination, a Sandmeyer-type diazotization-chlorination, and a final regioselective nucleophilic aromatic substitution to introduce the nitrile functionality.

Chemical Rationale and Mechanistic Insights

The foundation of this route lies in the predictable electronic nature of the pyridine ring, which is further modulated by the installed substituents. The initial bromination of 2-amino-4-chloropyridine is directed to the 5-position due to the activating and ortho-, para-directing effects of the amino group. The subsequent Sandmeyer reaction provides a reliable method for replacing the amino group with a chloro substituent, a transformation that is often challenging to achieve through direct chlorination without side reactions.[1][2]

The final and most critical step is the selective nucleophilic aromatic substitution (SNAr) of the 4-chloro group. The pyridine nitrogen, being electron-withdrawing, activates the 2- and 4-positions towards nucleophilic attack. In 5-bromo-2,4-dichloropyridine, the 4-position is generally more activated than the 2-position for SNAr, a principle that is exploited for the selective introduction of the cyanide nucleophile.[3]

Synthetic Pathway Overview

Route_A A 2-Amino-4-chloropyridine B 2-Amino-5-bromo-4-chloropyridine A->B NBS, CH2Cl2 C 5-Bromo-2,4-dichloropyridine B->C 1. NaNO2, HCl 2. CuCl D This compound C->D NaCN, DMSO

Caption: Synthetic pathway for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine

  • To a solution of 2-amino-5-bromo-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid, add water and cool to -5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by distillation or column chromatography.[4]

Step 3: Synthesis of this compound

  • To a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Route B: A Carboxylic Acid-to-Nitrile Transformation Pathway

This alternative route commences with the commercially available 5-bromo-2-chloroisonicotinic acid. The synthesis hinges on the classic transformation of a carboxylic acid to a nitrile, which typically proceeds through the formation of a primary amide intermediate followed by a dehydration step.

Chemical Rationale and Mechanistic Insights

The conversion of a carboxylic acid to a nitrile is a robust and well-established transformation in organic synthesis. The initial step involves the activation of the carboxylic acid, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. This highly reactive intermediate is then readily converted to the primary amide upon treatment with ammonia.

The subsequent dehydration of the primary amide is the final and crucial step. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), and trifluoroacetic anhydride (TFAA).[5][6][7] The choice of reagent can be critical and is often determined by the substrate's sensitivity to acidic or basic conditions and the desired reaction conditions (e.g., temperature). The Vilsmeier-Haack reagent, generated in situ from DMF and POCl3, is another effective system for this transformation.[8]

Synthetic Pathway Overview

Route_B E 5-Bromo-2-chloroisonicotinic acid F 5-Bromo-2-chloroisonicotinoyl chloride E->F SOCl2 or (COCl)2 G 5-Bromo-2-chloroisonicotinamide F->G NH3 or NH4OH H This compound G->H P2O5, POCl3, or TFAA

Caption: Synthetic pathway for Route B.

Experimental Protocol: Route B

Step 1 & 2: Synthesis of 5-Bromo-2-chloroisonicotinamide

  • To a suspension of 5-bromo-2-chloroisonicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane) and cool to 0 °C.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonium hydroxide, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-2-chloroisonicotinamide.

Step 3: Synthesis of this compound

Method 1: Using Phosphorus Pentoxide (P2O5)

  • Mix 5-bromo-2-chloroisonicotinamide (1.0 eq) with phosphorus pentoxide (2.0 eq) in a round-bottom flask.

  • Heat the mixture under vacuum or with a gentle stream of inert gas at 150-180 °C.

  • The product can be distilled directly from the reaction mixture under reduced pressure.

  • Alternatively, cool the reaction mixture, carefully quench with ice-water, and extract the product with an organic solvent.

Method 2: Using Trifluoroacetic Anhydride (TFAA)

  • Dissolve 5-bromo-2-chloroisonicotinamide (1.0 eq) in a suitable solvent such as THF or dichloromethane.

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic anhydride (1.2 eq).[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

The choice between Route A and Route B will ultimately depend on a variety of factors including the availability and cost of starting materials, scalability, safety considerations, and the desired purity of the final product.

ParameterRoute A: Halogen-Driven PathwayRoute B: Carboxylic Acid-to-Nitrile Pathway
Starting Material 2-Amino-4-chloropyridine5-Bromo-2-chloroisonicotinic acid
Number of Steps 32-3 (depending on amide formation)
Overall Yield (Estimated) 40-50%60-75%
Key Reagents NBS, NaNO2, CuCl, NaCNSOCl2, NH3, P2O5/TFAA
Scalability Moderate; Sandmeyer reaction can be challenging to scale.Good; standard and scalable transformations.
Safety Considerations Use of toxic sodium cyanide and potentially unstable diazonium salts.Use of corrosive reagents like SOCl2 and P2O5.
Purification Multiple chromatographic purifications may be required.Can potentially be purified by distillation or recrystallization.
Cost-Effectiveness May be more cost-effective if 2-amino-4-chloropyridine is significantly cheaper.May be more cost-effective due to higher overall yield and fewer steps.

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of this compound.

Route A offers a pathway from a relatively simple starting material, but it involves a greater number of steps and the use of hazardous reagents like sodium cyanide and the formation of potentially unstable diazonium intermediates. The success of this route is heavily reliant on the regioselectivity of the final cyanation step.

Route B , on the other hand, begins with a more advanced intermediate but involves more conventional and generally higher-yielding transformations. The conversion of a carboxylic acid to a nitrile is a well-understood and scalable process. While it also employs corrosive reagents, the overall process may be considered more robust and amenable to large-scale production.

For laboratory-scale synthesis and exploration, both routes are feasible. However, for process development and scale-up, Route B is likely the more favorable option due to its higher estimated overall yield, fewer synthetic steps from an advanced intermediate, and the avoidance of highly toxic cyanide salts in the final step (if the nitrile is generated from the amide). The choice of dehydrating agent in Route B can be optimized to balance reactivity, cost, and safety.

Ultimately, the optimal synthetic route will be determined by a thorough cost-benefit analysis, safety assessment, and experimental validation within the specific context of the research or manufacturing environment.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 General Synthetic Workflow Start Starting Material (Route A or B) Reaction Chemical Transformation (e.g., Bromination, Cyanation, Dehydration) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product: This compound Analysis->Final

Caption: A generalized experimental workflow applicable to both synthetic routes.

References

A Comparative Guide to Catalytic Functionalization of 5-Bromo-2-chloroisonicotinonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-chloroisonicotinonitrile in Medicinal Chemistry

This compound is a versatile heterocyclic building block of significant interest to researchers in drug development and materials science. Its unique electronic properties and the presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—offer a platform for sequential and regioselective functionalization. This allows for the controlled and diverse introduction of molecular complexity, a crucial aspect in the generation of novel pharmaceutical candidates and functional materials. The cyano group at the 4-position further modulates the reactivity of the pyridine ring, making the study of its catalytic functionalization a compelling area of research.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. We will delve into the nuances of catalyst selection, reaction conditions, and the resulting impact on yield, selectivity, and overall efficiency for key cross-coupling reactions. By understanding the interplay of these factors, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

The Reactivity Landscape: Selectivity Between the C-Br and C-Cl Bonds

A primary consideration in the functionalization of this compound is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In transition metal-catalyzed cross-coupling reactions, the bond strength and the ease of oxidative addition to the metal center dictate the reactivity, which generally follows the trend: C–I > C–Br > C–Cl > C–F. Consequently, the C-Br bond at the 5-position is typically more susceptible to cleavage than the C-Cl bond at the 2-position. This inherent difference in reactivity is the cornerstone of selective functionalization, allowing for a stepwise approach to introduce different substituents at these two positions.

This guide will focus on palladium-catalyzed reactions, which are the most prevalent and well-documented for this class of transformation. We will explore how catalyst and ligand choice can be tailored to exploit this reactivity difference, or in some cases, to overcome it for functionalization at the less reactive C-Cl position.

Comparative Analysis of Catalytic Systems

The choice of the catalytic system—comprising the metal precursor and the ligand—is paramount in achieving the desired outcome in cross-coupling reactions. Different ligands can profoundly influence the catalyst's stability, activity, and selectivity. Here, we compare several common palladium-based catalytic systems for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents.

Catalyst System Comparison for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O110GoodA classic, reliable catalyst, though sometimes requiring higher temperatures and longer reaction times.
PdCl₂(dppf)dppfNa₂CO₃Dioxane90-100Good to ExcellentOften provides higher yields and shorter reaction times compared to Pd(PPh₃)₄. The dppf ligand offers good stability.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O100GoodBuchwald ligands like XPhos are often effective for challenging couplings, including those involving heteroaryl chlorides, suggesting potential for functionalizing the C-Cl bond under more forcing conditions.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighSimilar to XPhos, SPhos is a bulky, electron-rich phosphine that can promote efficient coupling, even with less reactive chlorides.

Causality Behind Experimental Choices:

The selection of a phosphine ligand is critical. Bulky, electron-rich ligands like XPhos and SPhos can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher turnover numbers and efficiency, particularly for the less reactive C-Cl bond. The choice of base is also crucial; weaker bases like Na₂CO₃ are often sufficient for the more reactive C-Br bond, while stronger bases like K₃PO₄ may be required for C-Cl bond activation. The use of aqueous solvent mixtures often enhances the rate of transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add anhydrous, degassed solvent. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add palladium precatalyst and phosphine ligand. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform aqueous work-up and extract with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. This is particularly relevant in medicinal chemistry, where the introduction of amine functionalities is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Catalyst System Comparison for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene100-110Moderate to GoodA well-established system, though sometimes requiring higher catalyst loading.[1]
Pd₂(dba)₃ / XantphosXantphosK₃PO₄Dioxane90-100Good to ExcellentThe wide bite angle of Xantphos can be advantageous for promoting C-N bond formation.
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosNaOt-BuToluene80-100HighHighly active catalyst systems employing bulky, electron-rich ligands often allow for lower temperatures and catalyst loadings.[2]

Causality Behind Experimental Choices:

The choice of base is particularly critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often required to deprotonate the amine nucleophile and facilitate the catalytic cycle. The ligand plays a crucial role in preventing catalyst decomposition and promoting the reductive elimination step to form the C-N bond. For the selective amination of the C-Br bond in the presence of the C-Cl bond, milder conditions (lower temperature, less active catalyst) would be employed. Conversely, to target the C-Cl bond, more forcing conditions and a more active catalyst system would be necessary.[3][4]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)-Ar\n      X L-Pd(II)-Ar      X Oxidative\nAddition->L-Pd(II)-Ar\n      X Ligand\nExchange Ligand Exchange L-Pd(II)-Ar\n      X->Ligand\nExchange R₂NH, Base L-Pd(II)-Ar\n     NR₂ L-Pd(II)-Ar     NR₂ Ligand\nExchange->L-Pd(II)-Ar\n     NR₂ Reductive\nElimination Reductive Elimination L-Pd(II)-Ar\n     NR₂->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂ ArX Aryl Halide R2NH Amine ArNR2 Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide. This transformation is valuable for extending conjugation and introducing linear, rigid structural motifs.

Catalyst System Comparison for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄ / CuICuIEt₃NTHFRoom Temp - 50GoodThe classic Sonogashira conditions are often effective for reactive bromides.[1]
PdCl₂(PPh₃)₂ / CuICuIi-Pr₂NHTHFRoom Temp - 60HighA very common and reliable catalyst system.
Pd(OAc)₂ (copper-free)NoneCs₂CO₃Acetonitrile80ModerateCopper-free conditions are desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORoom TempHighModern, highly active palladium precatalysts can facilitate copper-free Sonogashira couplings at room temperature.[5]

Causality Behind Experimental Choices:

The traditional Sonogashira reaction relies on a copper co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. However, this can also lead to undesired homocoupling of the alkyne. The development of copper-free conditions, often employing more active palladium catalysts and stronger bases, has been a significant advancement. For a substrate like this compound, the milder, traditional conditions would likely favor selective coupling at the C-Br bond.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in an anhydrous solvent (e.g., DMSO), add the base (e.g., tri-methyl-phosphine (TMP), 2.0 equiv).

  • Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: A Roadmap for Strategic Functionalization

The catalytic functionalization of this compound offers a rich landscape for synthetic exploration. The inherent reactivity difference between the C-Br and C-Cl bonds provides a strategic handle for selective and sequential modifications. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for this purpose.

The choice of the catalytic system is paramount. For selective functionalization at the more reactive C-5 position (C-Br), classical palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions are often sufficient. To achieve functionalization at the less reactive C-2 position (C-Cl), more advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) and stronger bases are typically required, often at elevated temperatures.

This guide provides a foundational understanding and a practical starting point for researchers embarking on the functionalization of this versatile building block. By carefully considering the principles of catalyst performance and reaction selectivity outlined herein, scientists can more efficiently navigate the synthetic challenges and unlock the full potential of this compound in the pursuit of novel molecules with desired properties.

References

A Senior Application Scientist's Guide to Determining the Absolute Configuration of 5-Bromo-2-chloroisonicotinonitrile Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of modern pharmaceutical development. The spatial arrangement of atoms can dictate the efficacy, safety, and metabolic profile of a drug candidate. This guide provides an in-depth comparison of X-ray crystallography, the definitive "gold standard," with powerful spectroscopic alternatives for determining the absolute configuration of chiral products derived from 5-Bromo-2-chloroisonicotinonitrile.

The presence of both bromine and chlorine atoms in the this compound scaffold provides a unique opportunity for leveraging anomalous dispersion effects in X-ray crystallography, making it a particularly powerful tool for this class of compounds. However, challenges in obtaining suitable single crystals often necessitate the exploration of alternative techniques such as Vibrational Circular Dichroism (VCD). This guide will delve into the technical nuances of these methods, providing the rationale behind experimental choices and presenting a comparative analysis to aid in selecting the most appropriate technique for your research needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion.[3][4]

The Power of Anomalous Dispersion with Halogenated Compounds

When the energy of the incident X-rays is near the absorption edge of an atom, the scattering factor of that atom is modified, leading to a phase shift.[5][6][7] This effect, known as anomalous scattering or anomalous dispersion, breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The resulting differences in intensity between these Bijvoet pairs are directly related to the absolute configuration of the molecule in the crystal.

For derivatives of this compound, the presence of bromine (Z=35) and chlorine (Z=17) is highly advantageous. Heavier atoms exhibit a more significant anomalous scattering effect, especially when using copper (Cu Kα) radiation, which is a common X-ray source in laboratory diffractometers.[3] This enhanced signal increases the confidence in the assignment of the absolute configuration.

A key metric in determining the absolute configuration is the Flack parameter.[8] A value close to 0 indicates that the refined stereochemistry is correct, while a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesize Chiral Product from This compound purification Purify Enantiomer synthesis->purification screening Crystal Screening purification->screening optimization Optimization of Crystal Growth screening->optimization harvesting Harvest & Mount Crystal optimization->harvesting data_collection Data Collection (e.g., Cu Kα radiation) harvesting->data_collection solve Solve Structure data_collection->solve refine Refine Structure solve->refine absolute_config Determine Absolute Configuration (Flack Parameter) refine->absolute_config

Caption: Workflow for Absolute Configuration Determination by VCD Spectroscopy.

Experimental and Computational Protocol: VCD
  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) that has minimal absorption in the infrared region of interest.

  • Spectral Measurement: Both the infrared (IR) and VCD spectra are recorded.

  • Computational Modeling:

    • A conformational search is performed to identify the low-energy conformers of the molecule.

    • Density Functional Theory (DFT) calculations are used to predict the IR and VCD spectra for one of the enantiomers for each significant conformer.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration. [9]If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated.

Head-to-Head Comparison: X-ray Crystallography vs. VCD

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a crystal lattice.Differential absorption of left and right circularly polarized infrared light in solution.
Sample Requirement High-quality single crystal (can be a major bottleneck). [10]Sample in solution (oils and amorphous solids can be analyzed).
Sample Amount Micrograms to milligrams.Milligrams.
Destructive? No, the crystal can often be recovered.Yes, the sample is typically dissolved.
Time to Result Days to weeks (dominated by crystallization).Days (dominated by computation time).
Confidence Level Unambiguous and definitive (the "gold standard").High, provided there is a good match between experimental and calculated spectra.
Key Advantage Provides a complete 3D structure of the molecule in the solid state.Amenable to non-crystalline samples and provides conformational information in solution. [11]
Key Limitation Requires a suitable single crystal.Relies on the accuracy of computational models.

Case Study: Hypothetical Chiral Derivative of this compound

To illustrate the practical application of these techniques, let's consider a hypothetical chiral product formed by the nucleophilic substitution of the chlorine atom in this compound with a chiral amine, (R)-α-methylbenzylamine, to yield (R)-5-bromo-2-((1-phenylethyl)amino)isonicotinonitrile.

X-ray Crystallography Approach:

  • Crystallization: Screening of various solvents would be performed. A likely successful condition might be slow evaporation from an ethanol/water mixture.

  • Data Collection: A crystal would be mounted and data collected using Cu Kα radiation to maximize the anomalous signal from the bromine atom.

  • Structure Determination: The structure would be solved and refined. The presence of the bromine atom would be expected to yield a Flack parameter with a small standard uncertainty, for instance, a value of 0.02(4), which would confidently confirm the (R) configuration.

VCD Approach:

  • Measurement: The (R)-enantiomer would be dissolved in CDCl₃ and its IR and VCD spectra recorded.

  • Computation: A conformational search would be performed to account for the rotation around the C-N bond. DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) would be used to predict the VCD spectrum of the (R)-enantiomer.

  • Comparison: The experimental VCD spectrum would be compared to the calculated spectrum. A strong correlation in the pattern of positive and negative bands would confirm the (R) absolute configuration.

Conclusion and Recommendations

The choice between X-ray crystallography and VCD for determining the absolute configuration of chiral derivatives of this compound depends on the specific circumstances of the research project.

  • X-ray crystallography is the preferred method when a definitive, unambiguous result is required and suitable single crystals can be obtained. The presence of bromine and chlorine in the molecular scaffold makes this technique particularly powerful for this class of compounds.

  • VCD is an excellent alternative, especially in the early stages of drug discovery when dealing with non-crystalline materials or when information about the solution-state conformation is desired. It provides a rapid and reliable method for absolute configuration assignment without the need for crystallization.

For critical stages of drug development, such as regulatory submissions, X-ray crystallography remains the gold standard. However, the complementary nature of VCD makes it an invaluable tool in the modern drug discovery workflow, enabling faster decision-making and providing a deeper understanding of the conformational behavior of chiral molecules.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 5-Bromo-2-chloroisonicotinonitrile, a halogenated pyridine derivative, represents a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of its chloro, bromo, and nitrile functionalities offers multiple avenues for synthetic elaboration, making it a valuable scaffold in the design of novel therapeutics.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies, scalability, and potential challenges. This document is intended to serve as a practical resource for chemists in selecting the most appropriate synthetic route for their specific research and development needs.

Method 1: Electrophilic Bromination of 2-Chloroisonicotinonitrile

This approach represents the most direct route to the target molecule, involving a single synthetic transformation. The core of this method lies in the electrophilic aromatic substitution of the pyridine ring of 2-chloroisonicotinonitrile.

Causality Behind Experimental Choices

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chloro and cyano groups further deactivates it towards electrophilic attack. Therefore, potent brominating agents and forcing reaction conditions are typically necessary to achieve the desired transformation. The choice of a brominating agent, such as N-bromosuccinimide (NBS), is critical as it provides a source of electrophilic bromine.[1] The reaction is often catalyzed by a strong acid, such as sulfuric acid, which protonates the pyridine nitrogen, further activating the ring towards substitution, albeit also increasing its deactivation. The regioselectivity of the bromination is directed by the existing substituents. The chloro group at the 2-position and the cyano group at the 4-position are both meta-directing. Counting from the nitrogen atom, the 5-position is meta to both the 2- and 4-positions, making it the most likely site for electrophilic attack.

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloroisonicotinonitrile (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add concentrated sulfuric acid (sufficient to dissolve the starting material).

  • Bromination: Cool the mixture to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of the Workflow

G start Start: 2-Chloroisonicotinonitrile reagents Add H2SO4 and NBS at 0°C start->reagents reaction Heat to 60-70°C (Monitor by TLC/HPLC) reagents->reaction workup Pour onto ice Neutralize with NaHCO3 reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Workflow for Electrophilic Bromination.

Method 2: Sandmeyer Reaction of 5-Amino-2-chloroisonicotinonitrile

This classic transformation in aromatic chemistry provides an alternative, multi-step route to the target compound. It begins with the diazotization of an amino group, followed by its displacement with a bromide ion, catalyzed by a copper(I) salt.[2][3]

Causality Behind Experimental Choices

The Sandmeyer reaction is a powerful method for introducing a wide range of substituents onto an aromatic ring that are not easily accessible through direct substitution methods.[2] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The first step is the conversion of the primary aromatic amine, 5-amino-2-chloroisonicotinonitrile, into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[4] In the second step, the diazonium salt is treated with copper(I) bromide. The copper(I) acts as a catalyst to facilitate the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a bromide from the copper(II) bromide formed in the catalytic cycle to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol

Part A: Diazotization

  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-2-chloroisonicotinonitrile (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0°C. Add this solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Diazonium Salt Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Displacement Reaction: Cool the copper(I) bromide solution to 0°C. Slowly add the freshly prepared diazonium salt solution from Part A to the stirred copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Visualization of the Workflow

G start Start: 5-Amino-2-chloroisonicotinonitrile diazotization Diazotization: NaNO2, HBr, 0-5°C start->diazotization sandmeyer Sandmeyer Reaction: CuBr, 50-60°C diazotization->sandmeyer extraction Extraction with Organic Solvent sandmeyer->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Workflow for the Sandmeyer Reaction.

Comparative Analysis

FeatureMethod 1: Electrophilic BrominationMethod 2: Sandmeyer Reaction
Starting Material 2-Chloroisonicotinonitrile5-Amino-2-chloroisonicotinonitrile
Number of Steps 12 (Diazotization + Sandmeyer)
Reagents NBS, H₂SO₄NaNO₂, HBr, CuBr
Reaction Conditions Elevated temperature (60-70°C)Low temperature (0-5°C) followed by heating (50-60°C)
Yield Moderate to Good (Potentially lower due to ring deactivation)Generally Good to High
Purity of Crude Product May contain regioisomers or poly-brominated byproductsGenerally high, main byproduct is the corresponding phenol
Scalability Can be challenging due to exothermic nature and handling of strong acidsWell-established for large-scale synthesis
Safety Considerations Use of corrosive concentrated sulfuric acidHandling of potentially unstable diazonium salts, evolution of nitrogen gas
Atom Economy HigherLower due to the loss of the amino group as N₂

Conclusion

Both electrophilic bromination and the Sandmeyer reaction present viable pathways for the synthesis of this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and purity requirements.

  • Electrophilic bromination offers a more direct, one-step approach. However, it may require careful optimization to control regioselectivity and minimize byproduct formation due to the deactivated nature of the pyridine ring. This method could be advantageous for smaller-scale laboratory preparations where a rapid synthesis is desired.

  • The Sandmeyer reaction , while involving two steps, is a robust and well-established method that often provides higher yields and cleaner product profiles. Its predictability and scalability make it a more suitable choice for larger-scale production where reliability and purity are critical.

Ultimately, a thorough evaluation of both routes, potentially including small-scale trial reactions, is recommended to determine the most efficient and cost-effective method for your specific application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel intermediates like 5-Bromo-2-chloroisonicotinonitrile is fundamental to discovery. However, advancing science carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of such reactive chemical compounds is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible research.

This guide provides a comprehensive, principles-based approach to the safe handling and disposal of this compound. It moves beyond a simple checklist to explain the rationale behind each procedure, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the Risks

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated pyridine derivative with significant toxicological properties. Its hazard profile dictates the stringent controls required for its management.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute hazards.[1][2] The primary risks are summarized below.

Property Identifier Reference
Chemical Name This compound[1][3]
CAS Number 1211515-17-1[3][4]
Molecular Formula C₆H₂BrClN₂[1]
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1][2]
Signal Word Danger [1][2]

The presence of bromine, chlorine, and a nitrile group on a pyridine ring suggests that its waste is considered hazardous. Halogenated organic compounds are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[5] Therefore, it must never be disposed of via standard trash or sanitary sewer systems.[6]

Immediate Safety & Personal Protective Equipment (PPE)

Given its acute toxicity and corrosive potential to skin and eyes, a multi-layered approach to safety is required.

Engineering Controls: The First Line of Defense All handling of this compound, including weighing, transfers, and the addition of waste to a collection container, must be performed within a properly functioning and certified laboratory chemical fume hood.[6][7] This is non-negotiable and serves to control exposure to potentially harmful dusts or vapors.

Personal Protective Equipment (PPE): A Necessary Barrier The correct PPE provides a crucial barrier against direct contact.

  • Eye and Face Protection: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Chemical safety goggles or a full-face shield must be worn.[8][9]

  • Hand Protection: Wear nitrile rubber gloves for incidental contact.[8] For extended handling or spill cleanup, consider double-gloving or using more robust gloves like butyl rubber.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A fully-buttoned, long-sleeved lab coat must be worn to protect skin from accidental splashes.[8]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Collection & Segregation Protocol

Proper disposal begins with systematic collection at the point of generation. The primary goal is to create a pure, well-documented waste stream that can be managed safely and efficiently by a licensed disposal facility.

Step 1: Select a Compatible Waste Container Use a dedicated, sealable, and clearly labeled hazardous waste container.[7] The container must be made of a material compatible with halogenated organic solids/solutions, such as glass or high-density polyethylene (HDPE).[6]

Step 2: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. Attach your institution's official hazardous waste tag. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 3: Segregate the Waste Stream This is a critical step for both safety and cost-effectiveness.

  • Halogenated vs. Non-Halogenated: Do not mix this waste with non-halogenated organic waste. The disposal methods, particularly incineration, require different scrubbing technologies to handle the acidic gases (HBr, HCl) produced from halogens.[10] Mixing them complicates and increases the cost of disposal.

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper) separately from liquid waste (e.g., solutions in organic solvents).

  • Incompatibles: Keep the waste container away from incompatible materials, especially strong oxidizing agents and acids, to prevent potentially violent reactions.[7]

Step 4: Store the Container Safely Store the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be in a secondary container, well-ventilated, and away from heat or ignition sources.[6][7]

Spill Management Workflow

In the event of a spill, a rapid and correct response is essential to mitigate exposure and prevent further contamination. The appropriate response depends entirely on the scale and location of the spill.

Spill_Workflow start_node Spill Detected: This compound decision_loc Spill Location? start_node->decision_loc Assess Situation decision_node decision_node action_node action_node alert_node alert_node decision_size Can be cleaned up in <10 minutes? decision_loc->decision_size Inside Fume Hood alert_evacuate MAJOR SPILL PROTOCOL 1. EVACUATE the area immediately. 2. ALERT others & restrict access. 3. CALL emergency services   (911) and EH&S. 4. DO NOT attempt to clean up. decision_loc->alert_evacuate Outside Fume Hood decision_size->alert_evacuate No (Major Spill) action_cleanup MINOR SPILL PROTOCOL 1. Wear full PPE (double glove). 2. Cover with inert absorbent   (vermiculite, sand). 3. Collect with spark-proof tools. 4. Place in sealed hazardous   waste container. 5. Decontaminate area. decision_size->action_cleanup Yes (Minor Spill)

Caption: Decision workflow for managing a chemical spill.

Minor Spill Protocol (Inside a Fume Hood) If a small amount of the compound is spilled within the confines of a chemical fume hood, trained personnel may clean it up.[7]

  • Alert Colleagues: Inform others in the lab of the spill.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2, including double gloves.[11]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[6][7] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a designated, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Major Spill Protocol (Any Spill Outside a Fume Hood) For any spill outside a fume hood, or a large spill inside one, do not attempt to clean it yourself.[7]

  • Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity.

  • Secure the Area: Close the doors to the lab and prevent re-entry.

  • Call for Help: Contact your institution's Environmental Health & Safety (EH&S) department and emergency services (911) immediately.[7] Provide the chemical name and location of the spill.

Final Disposal Pathway & Regulatory Compliance

The ultimate disposal of this compound is a regulated process that must be handled by professionals.

  • Arrange for Pickup: Once your waste container is full or has reached its accumulation time limit (per institutional and RCRA guidelines), complete a chemical collection request form.[7]

  • Transportation: A certified hazardous waste transporter will collect the waste. A manifest system is used to track the waste from your facility to its final destination, ensuring a complete chain of custody as required by the EPA.[13]

  • Destruction: The most appropriate and common disposal method for halogenated, nitrogen-containing organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[10][14] These facilities operate at temperatures sufficient to break the chemical bonds and are equipped with advanced scrubbers and afterburners to neutralize the resulting acidic gases (HCl, HBr) and nitrogen oxides, preventing their release into the atmosphere.[10]

By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Bromo-2-chloroisonicotinonitrile (CAS 1211515-17-1), focusing on the selection and use of Personal Protective Equipment (PPE). This is not merely a checklist; it is a framework for risk mitigation grounded in the chemical's known and anticipated hazard profile.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a halogenated pyridinenitrile—provides clear indicators of its potential hazards. Data from close structural analogs are used to construct a conservative and protective safety protocol. Analogs like 5-Bromo-2-chloronicotinonitrile and other related compounds consistently indicate significant hazards.[1] This guide is built on the principle of managing risk based on this structural class information, ensuring a high margin of safety.

Hazard Profile: Understanding the "Why" Behind the PPE

The necessity for stringent PPE protocols stems from the compound's anticipated GHS (Globally Harmonized System) classification, derived from closely related molecules. The primary threats are acute toxicity and severe irritation.

Hazard ClassificationAnticipated EffectSource of Rationale
Acute Toxicity, Oral Toxic or harmful if swallowed.Based on analogs like 5-Bromo-2-chloronicotinonitrile.
Skin Corrosion/Irritation Causes skin irritation upon contact.[1]Consistent finding across halogenated pyridines.[1][2][3]
Serious Eye Damage/Irritation Causes serious, potentially irreversible, eye damage.[1]A critical hazard for this chemical class.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1]

Given these hazards, the core objective of our PPE strategy is to establish a complete barrier between the researcher and the chemical, preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

Operational Plan: From Gowning to Disposal

Safe handling is a complete workflow. The following diagram and procedural steps outline the critical path for using this compound, ensuring safety is integrated at every stage.

cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning Sequence cluster_handling 3. Chemical Handling cluster_doffing 4. PPE Doffing & Decontamination cluster_disposal 5. Waste Management prep_area Designate Work Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe don_coat Lab Coat gather_spill Prepare Spill Kit gather_ppe->gather_spill don_gloves1 Inner Nitrile Gloves don_coat->don_gloves1 don_goggles Chemical Splash Goggles don_gloves1->don_goggles don_shield Face Shield (as needed) don_goggles->don_shield don_gloves2 Outer Nitrile/Neoprene Gloves don_shield->don_gloves2 handling Perform all manipulations within the fume hood don_gloves2->handling doff_gloves2 Remove Outer Gloves handling->doff_gloves2 doff_shield Remove Face Shield doff_gloves2->doff_shield doff_coat Remove Lab Coat doff_shield->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_gloves1 Remove Inner Gloves doff_goggles->doff_gloves1 wash Wash Hands Thoroughly doff_gloves1->wash waste_solid Contaminated Solids (Gloves, Wipes) waste_container Seal in Labeled Halogenated Waste Container waste_solid->waste_container waste_chem Residual Chemical waste_chem->waste_container

Caption: Workflow for Safe Handling of this compound.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all work involving this compound.

Body Protection: The First Barrier
  • Requirement: A clean, buttoned, knee-length laboratory coat.

  • Causality: The lab coat serves as the primary barrier against incidental splashes and spills of the solid compound. It must be kept clean and separate from personal clothing to prevent cross-contamination.

Hand Protection: Preventing Dermal Absorption
  • Requirement: Double-gloving with nitrile gloves.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or neoprene glove.

  • Causality: Halogenated organic compounds can degrade or permeate standard thin gloves.[4] Double-gloving provides layered protection. The outer glove bears the brunt of any contamination, and the inner glove protects the skin during the removal of the more heavily contaminated outer layer. Nitrile gloves offer good resistance to a range of chemicals and are a solid baseline choice for splash protection.[5] For prolonged tasks, more robust gloves like Viton should be considered.[6]

  • Protocol: Change outer gloves immediately if contamination is suspected or after a maximum of two hours of work. Never wear gloves outside the laboratory area.

Eye and Face Protection: Shielding from Severe Damage
  • Requirement: Indirectly vented chemical splash goggles are the minimum standard. For procedures with a higher risk of splashing (e.g., transfers of larger quantities), a full-face shield must be worn over the chemical splash goggles.

  • Causality: The high risk of serious eye damage necessitates a complete seal around the eyes, which standard safety glasses do not provide.[1] Chemical splash goggles protect against dust, powders, and splashes from all angles. A face shield adds a further protective layer for the entire face.

Respiratory Protection: Mitigating Inhalation Risk
  • Requirement: All manipulations of solid this compound must be performed within a certified chemical fume hood.

  • Causality: The compound is expected to be a respiratory irritant.[1] A fume hood is an engineering control that contains the chemical, capturing dust and aerosols at the source and preventing them from entering the researcher's breathing zone. This is vastly superior to relying on a respirator in an open-bench environment.

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Inspect: Check all PPE for signs of damage (cracks, holes, etc.) before use.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don the second, heavier pair of gloves over the first.

Doffing (Removing) PPE

This sequence is critical to avoid self-contamination.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside with your bare skin. Dispose of them in the designated halogenated solid waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Place them in a designated area for cleaning.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Exposure Limits and Disposal Plans

Occupational Exposure Limits (OELs)

There is no established OEL for this compound. In such cases, a strategy known as Control Banding is employed.[7][8] This qualitative risk assessment approach bands chemicals based on their hazard information to determine the necessary level of control.[7][9][10] Given the compound's GHS hazard profile (irritant, acutely toxic), it falls into a band requiring high levels of control, reinforcing the need for containment (fume hood) and full barrier PPE.[9][10]

Disposal Plan

Proper segregation of waste is critical for safety and environmental compliance.

  • Chemical Waste: All residual this compound and solutions containing it must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[11][12]

  • Contaminated Solids: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and pipette tips, must be placed in a separate, sealed container also labeled for Halogenated Solid Waste .[6]

  • Incompatibilities: Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[13] Keep it separate from acids, bases, and strong oxidizing agents.[12]

By adhering to this comprehensive PPE and handling protocol, you establish a robust system of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.